1-Bromo-7-chloroisoquinoline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-7-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPNOHVOHJARSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742631 | |
| Record name | 1-Bromo-7-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196155-73-3 | |
| Record name | Isoquinoline, 1-bromo-7-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196155-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-7-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-Bromo-7-chloroisoquinoline
Executive Summary: This guide provides a detailed scientific and practical overview for the synthesis of 1-Bromo-7-chloroisoquinoline, a key intermediate in medicinal chemistry and drug development. The synthesis involves the conversion of 7-chloroisoquinolin-1-ol using a phosphorus-based brominating agent. This document elucidates the underlying reaction mechanism, offers a robust, step-by-step experimental protocol, and details methods for purification and characterization. Emphasizing safety and scientific integrity, this guide is intended for researchers and professionals in organic synthesis and pharmaceutical development, providing the necessary insights for successful and reproducible execution.
Introduction
The Significance of Halogenated Isoquinolines
Isoquinoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with significant physiological effects.[1] The introduction of halogen atoms, such as bromine and chlorine, onto the isoquinoline ring system provides a powerful tool for synthetic chemists. These halogens serve as versatile handles for regioselective functionalization through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[1] Furthermore, halogens can modulate the electronic properties and metabolic stability of molecules, making this compound a valuable building block for designing novel therapeutic agents.
Synthetic Strategy: From Isoquinolinol to 1-Bromo-isoquinoline
The core transformation detailed in this guide is the conversion of the hydroxyl group at the C1 position of 7-chloroisoquinolin-1-ol to a bromine atom. It is crucial to recognize that isoquinolin-1-ols exist in tautomeric equilibrium with their more stable amide form, isoquinolin-1(2H)-ones. The synthetic approach leverages this amide character, employing a potent brominating agent to activate the carbonyl oxygen and facilitate a nucleophilic substitution. Phosphoryl bromide (POBr₃) is an effective reagent for this type of transformation, analogous to the use of phosphoryl chloride (POCl₃) for chlorinations.[2][3]
Reaction Mechanism and Rationale
The Role of Phosphoryl Bromide (POBr₃)
Phosphoryl bromide is the reagent of choice for substituting the hydroxyl groups of aromatic and heterocyclic rings with bromine atoms.[3][4] Its reactivity is well-suited for activating the carbonyl of the isoquinolinone tautomer, transforming the oxygen into an excellent leaving group. Unlike phosphorus pentabromide (PBr₅), which can be excessively harsh and lead to side reactions, POBr₃ offers a more controlled bromination.[3] The reaction mechanism is a two-stage process involving activation followed by nucleophilic substitution.
Mechanistic Pathway
The synthesis proceeds through the following key steps:
-
Tautomerization: The starting material, 7-chloroisoquinolin-1-ol, exists predominantly as its amide tautomer, 7-chloroisoquinolin-1(2H)-one.
-
Oxygen Activation: The lone pair of electrons on the carbonyl oxygen of the isoquinolinone attacks the electrophilic phosphorus atom of POBr₃. This forms a highly reactive intermediate where the oxygen is bonded to the phosphorus moiety.
-
Nucleophilic Attack: A bromide ion (Br⁻), either from the POBr₃ itself or another equivalent, acts as a nucleophile. It attacks the now highly electrophilic C1 carbon of the isoquinoline ring.
-
Leaving Group Departure & Aromatization: The attack by the bromide ion leads to the cleavage of the C-O bond. The departure of the phosphate leaving group and subsequent re-aromatization of the heterocyclic ring yields the final product, this compound.
Visualizing the Mechanism
Caption: Figure 1: Reaction Mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar halogenations of hydroxyisoquinolines.[2]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (Example) | Molar Equiv. |
| 7-chloroisoquinolin-1-ol | C₉H₆ClNO | 179.60 | 5.0 g | 1.0 |
| Phosphoryl bromide | POBr₃ | 286.69 | 23.9 g | 3.0 |
| Toluene | C₇H₈ | 92.14 | 50 mL | - |
| Ice/Water | H₂O | 18.02 | 300 mL | - |
| Aqueous Ammonia (28-30%) | NH₄OH | 35.05 | As needed | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | For extraction | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | For washing | - |
| Brine | NaCl (aq) | 58.44 | For washing | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 7-chloroisoquinolin-1-ol (5.0 g, 27.8 mmol).
-
Reagent Addition: Add toluene (50 mL) to the flask, followed by the portionwise and cautious addition of phosphoryl bromide (23.9 g, 83.4 mmol) at room temperature. Caution: POBr₃ reacts violently with moisture; ensure all glassware is flame-dried and the reaction is under an inert atmosphere.[5][6]
-
Heating: Heat the reaction mixture to 110 °C (reflux) and maintain this temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.
-
Quenching: After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice (approx. 300 g). Cautiously and slowly pour the reaction mixture onto the ice with stirring. Caution: This is a highly exothermic process.[7]
-
Neutralization: Slowly add concentrated aqueous ammonia to the quenched mixture to neutralize the excess acid. Adjust the pH to approximately 8-9. A precipitate will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude solid can be purified by recrystallization from a suitable solvent system such as ethanol or an ethyl acetate/hexanes mixture. Alternatively, for higher purity, silica gel column chromatography can be performed.
Synthesis Workflow
Caption: Figure 2: Step-by-step workflow for the synthesis and purification of the target compound.
Characterization of this compound
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | [8] |
| Molecular Weight | 242.50 g/mol | [8] |
| Appearance | Cream or yellow crystalline solid | [9] |
| Melting Point | 121-126 °C | |
| InChI Key | UMSWWSIVPWVJOX-UHFFFAOYSA-N | [8] |
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the five protons on the isoquinoline core. The specific chemical shifts and coupling constants will confirm the substitution pattern. An analogous compound, 7-Bromo-1-Chloroisoquinoline, shows signals at δ 8.4 (s, 1H), 8.34-8.38 (d, 1H), 8.03-8.07 (m, 2H), and 7.91-7.96 (d, 1H).[2]
-
¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the carbon atoms of the isoquinoline ring.
-
Mass Spectrometry (LC-MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), confirming the elemental composition. The expected m/z values for the molecular ion would be around 241, 243, 245.[2]
Safety and Handling
Extreme caution must be exercised throughout this procedure.
-
Reagent Hazards:
-
Phosphoryl Bromide (POBr₃): Highly corrosive and causes severe skin burns and eye damage.[5][6] It reacts violently with water, releasing toxic and corrosive hydrogen bromide gas.[7][10] All handling must be done in a chemical fume hood.
-
Aqueous Ammonia: Corrosive and can cause respiratory irritation.
-
This compound (Product): Toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[8]
-
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. Use of a face shield is recommended when handling POBr₃ and during the quenching step.[6][11]
-
Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of in properly labeled hazardous waste containers according to institutional guidelines.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive POBr₃ (degraded by moisture).- Insufficient heating or reaction time.- Inefficient extraction. | - Use fresh, high-purity POBr₃ from a sealed container.- Ensure the reaction reaches and maintains 110°C. Monitor by TLC until starting material is consumed.[12]- Perform multiple extractions and ensure proper phase separation. |
| Formation of Side Products | - Reaction temperature too high.- Presence of water in the reaction. | - Maintain a steady reflux temperature; avoid overheating.- Ensure all glassware is rigorously dried and the reaction is kept under an inert atmosphere. |
| Difficulty in Purification | - Product co-elutes with impurities.- Oily crude product. | - Optimize the solvent system for column chromatography or try a different recrystallization solvent.- Ensure complete removal of phosphorus byproducts during the aqueous work-up. |
Conclusion
The synthesis of this compound from 7-chloroisoquinolin-1-ol via reaction with phosphoryl bromide is an effective and reproducible method. This guide provides a comprehensive framework, from mechanistic theory to practical execution and safety protocols. The successful application of this procedure yields a valuable chemical intermediate, paving the way for further derivatization and the development of novel compounds in the field of drug discovery.
References
- 1. 4-Bromo-8-chloroisoquinolin-1-ol | 2137784-18-8 | Benchchem [benchchem.com]
- 2. Synthesis routes of 7-Bromo-1-Chloroisoquinoline [benchchem.com]
- 3. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 4. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. 7-Bromo-1-Chloroisoquinoline | C9H5BrClN | CID 6502024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 7-Bromo-1-chloroisoquinoline, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. benchchem.com [benchchem.com]
IUPAC name and CAS number for 1-Bromo-7-chloroisoquinoline
An In-depth Technical Guide to 1-Bromo-7-chloroisoquinoline: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document details the compound's chemical identity, presents a robust and detailed protocol for its synthesis, and offers an in-depth analysis of its chemical reactivity. A core focus is placed on the differential reactivity of the C1-chloro and C7-bromo substituents, which enables selective and sequential functionalization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This strategic utility is highlighted in the context of medicinal chemistry, providing a roadmap for its application in the synthesis of complex molecular scaffolds for drug discovery programs.
Chemical Identity and Properties
This compound is a dihalogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its formal IUPAC name is 7-bromo-1-chloroisoquinoline [1][2]. The presence of two distinct halogen atoms at electronically different positions on the isoquinoline core is the key feature that underpins its synthetic value.
| Property | Value | Source(s) |
| IUPAC Name | 7-bromo-1-chloroisoquinoline | [1][2] |
| CAS Number | 215453-51-3 | [1][2] |
| Molecular Formula | C₉H₅BrClN | [1][2] |
| Molecular Weight | 242.50 g/mol | [2][3] |
| Appearance | Cream or yellow crystalline powder | [1] |
| Melting Point | 121-126 °C | [3] |
| InChI Key | UMSWWSIVPWVJOX-UHFFFAOYSA-N | [1][2] |
Synthesis of 7-Bromo-1-chloroisoquinoline
The most direct and commonly employed synthesis of 7-bromo-1-chloroisoquinoline starts from the corresponding 7-bromo-1-hydroxyisoquinoline precursor[4]. The transformation is a chlorination reaction facilitated by a strong dehydrating and chlorinating agent, typically phosphorus oxychloride (POCl₃).
Reaction Mechanism
The reaction proceeds via the isoquinolone tautomer of the starting material. The mechanism involves the nucleophilic attack of the amide oxygen onto the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which activates the C1 position. Subsequent attack by a chloride ion and elimination of a phosphate byproduct yields the final product. The pyridine-like nitrogen in the isoquinoline ring facilitates this process by withdrawing electron density, making the C1 position more electrophilic.
Detailed Experimental Protocol
-
Reagents and Equipment:
-
7-bromo-1-hydroxyisoquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ice/water mixture
-
Aqueous ammonia
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
-
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, cautiously add 7-bromo-1-hydroxyisoquinoline (0.05 mol, 11.2 g) portionwise to phosphorus oxychloride (0.5 mol, 46.6 mL) in a round-bottom flask at room temperature[4]. Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. Always handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Heating: Heat the resulting mixture to 100 °C with vigorous stirring for 90 minutes[4]. The reaction should be monitored for completion by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, cautiously pour the reaction mixture onto a stirred ice/water slurry (200 mL)[4]. This step must be performed slowly and carefully in a large beaker to manage the exothermic reaction and release of HCl gas.
-
Neutralization and Precipitation: Slowly add aqueous ammonia dropwise to the mixture until the pH reaches 8. This will neutralize the excess acid and precipitate the crude product[4].
-
Isolation: Collect the resulting precipitate by vacuum filtration, washing thoroughly with cold water to remove inorganic salts[4].
-
Drying: Dry the isolated solid under reduced pressure at 45 °C for 12 hours to yield the final product, typically as a beige or yellow solid[4].
-
Synthesis Workflow Diagram
Caption: Synthetic workflow for 7-Bromo-1-chloroisoquinoline.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Results |
| ¹H NMR | (DMSO-d₆) δ 8.4 (s, 1H), 8.38-8.34 (d, J=6 Hz, 1H), 8.07-8.03 (m, 2H), 7.96-7.91 (d, J=6 Hz, 1H)[4]. |
| LCMS | m/z = 242, 244, 246, corresponding to the isotopic pattern of one bromine and one chlorine atom[4]. |
| HPLC | Purity assessment, typically >96%[4]. |
Chemical Reactivity and Synthetic Utility
The synthetic power of 7-bromo-1-chloroisoquinoline lies in the differential reactivity of its two carbon-halogen bonds. The C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions[2]. Conversely, the C1 position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing effect of the adjacent ring nitrogen. This allows for selective, stepwise functionalization.
Site-Selective Cross-Coupling at C7
The C7-Br bond is the preferred site for palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The stronger C1-Cl bond typically remains intact under standard conditions for C-Br coupling.
-
Generic Protocol (Suzuki-Miyaura Coupling):
-
To a degassed solution of 7-bromo-1-chloroisoquinoline (1 equiv.), an appropriate arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) in a solvent system like 1,4-dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 80-90 °C for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Site-Selective Nucleophilic Aromatic Substitution (SₙAr) at C1
The C1-Cl bond is readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols). The reaction proceeds via an addition-elimination mechanism, forming a stabilized Meisenheimer complex[5].
-
Generic Protocol (Amination):
-
In a sealed vessel, dissolve 7-bromo-1-chloroisoquinoline (1 equiv.) in a polar aprotic solvent such as DMF or NMP.
-
Add the desired amine nucleophile (1.1-2.0 equiv.) and, if necessary, a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl byproduct.
-
Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC/LCMS).
-
Cool the reaction, pour into water, and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
-
Reactivity and Sequential Functionalization Strategy
Caption: Differential reactivity of 7-Bromo-1-chloroisoquinoline.
Applications in Medicinal Chemistry and Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs[3]. The ability to selectively introduce diverse substituents at the C1 and C7 positions makes 7-bromo-1-chloroisoquinoline a valuable starting point for building libraries of drug-like molecules.
The strategic placement of halogens allows for vector-based drug design. For example, a pharmacophore responsible for target binding can be installed at the more reactive C7 position via a Suzuki coupling, while the C1 position can be functionalized with a group designed to improve pharmacokinetic properties (e.g., solubility, metabolic stability) via an SₙAr reaction. This approach is common in the development of kinase inhibitors and other targeted therapies. For instance, analogous 7-bromo-4-chloro-quinoline scaffolds have been successfully utilized as versatile starting points for synthesizing novel anticancer agents by leveraging the differential reactivity of the two halogen atoms[6]. Patents in drug discovery frequently claim large chemical spaces accessible from such versatile intermediates, underscoring their importance in creating novel intellectual property[7][8][9].
Safety and Handling
7-Bromo-1-chloroisoquinoline is classified as acutely toxic if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation[2][3].
-
GHS Hazard Codes: H301, H315, H318, H335[3].
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a dry, cool place.
References
- 1. Synthesis routes of 7-Bromo-1-Chloroisoquinoline [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 9. EP1910297A1 - Isoquinoline compounds - Google Patents [patents.google.com]
An In-depth Technical Guide on the Solubility and Stability of 1-Bromo-7-chloroisoquinoline
This guide provides a comprehensive framework for characterizing the solubility and stability of 1-Bromo-7-chloroisoquinoline, a key heterocyclic intermediate in contemporary drug discovery and materials science. Recognizing the limited publicly available data on this specific molecule, this document serves as a practical, in-depth manual for researchers, scientists, and drug development professionals. It outlines not just the "what" but the "why," detailing the scientific rationale behind each experimental protocol. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for regulatory submissions and successful project advancement.
Part 1: Physicochemical Profile and In Silico Assessment
A foundational understanding of a molecule's intrinsic properties is paramount before embarking on extensive experimental studies. This compound is a solid at room temperature with a melting point in the range of 121-128 °C.[1][2] Its molecular formula is C₉H₅BrClN, corresponding to a molecular weight of approximately 242.50 g/mol .[1][2][3]
Initial assessments from commercial suppliers indicate that the compound is insoluble in water.[2][4] This hydrophobicity, suggested by its polycyclic aromatic structure and halogen substituents, necessitates a thorough investigation of its solubility in a range of organic solvents commonly used in pharmaceutical development.
Predictive Analysis: Leveraging Computational Tools
Before committing to resource-intensive lab work, computational models can offer valuable foresight into the solubility and degradation liabilities of this compound.
-
Solubility Prediction: Quantitative Structure-Property Relationship (QSPR) models and deep learning algorithms can provide initial estimates of solubility in various solvents.[1][5][6] These tools analyze the molecule's structural features to predict its physicochemical behavior. While not a substitute for experimental data, these predictions are instrumental in prioritizing which solvents to screen experimentally.
-
Degradation Pathway Prediction: In silico software programs like Zeneth or pathway prediction systems (PPS) can identify potential sites of metabolic or chemical instability.[7][8][9] These programs utilize extensive databases of reaction rules to forecast likely degradation products under various stress conditions.[4][7][10] For this compound, such tools would likely flag the halogenated positions and the nitrogen-containing ring as potential hotspots for reactivity.
This initial in silico screening provides a data-driven hypothesis for the experimental design, allowing for a more targeted and efficient investigation.
Part 2: A Practical Guide to Solubility Determination
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences everything from reaction kinetics to bioavailability. The following section details a robust protocol for determining the thermodynamic solubility of this compound.
Rationale for Solvent Selection
The choice of solvents for solubility screening should be guided by their relevance in the drug development pipeline. The following table outlines a recommended panel of solvents, categorized by their polarity and typical applications.
| Solvent Category | Solvent Examples | Rationale for Inclusion |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High solubilizing power; commonly used for stock solutions in biological screening. |
| Polar Protic | Ethanol, Methanol | Used in formulations and as reaction solvents; represent common protic environments. |
| Intermediate Polarity | Acetonitrile (ACN), Acetone | Common solvents for chromatography (HPLC) and purification. |
| Non-Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Frequently used in organic synthesis, extraction, and purification processes. |
Experimental Protocol: Equilibrium Shake-Flask Method
This method is considered the gold standard for determining thermodynamic solubility and provides highly accurate and reproducible results.
Objective: To determine the saturation solubility of this compound in a selected panel of organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any particulate matter.[11] This step is critical to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method).
-
Analysis: Quantify the concentration of this compound in the diluted sample using a validated HPLC method.[11]
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Data Presentation
The results should be compiled into a clear and concise table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| DMSO | 25 | [Experimental Value] | [Calculated Value] |
| DMF | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |
Part 3: A Framework for Stability and Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a molecule.[12] These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by ICH guidelines.[12]
Logical Workflow for Forced Degradation
The following diagram illustrates a systematic approach to conducting forced degradation studies.
References
- 1. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 3. 7-Bromo-1-Chloroisoquinoline | C9H5BrClN | CID 6502024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Current bioinformatics tools for biodegradation of xenobiotic compounds [frontiersin.org]
- 5. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]
- 6. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 7. Computational Framework for Predictive Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. schrodinger.com [schrodinger.com]
- 10. frontiersin.org [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
1-Bromo-7-chloroisoquinoline: A Versatile Scaffold for Modern Medicinal Chemistry
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Isoquinoline Core
The isoquinoline scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry.[1][2] Its rigid bicyclic framework is present in a vast number of natural products, particularly alkaloids like morphine, berberine, and papaverine, which exhibit a wide array of biological activities.[3][4] This structural unit's ability to interact with diverse biological targets has made it a cornerstone in the design of novel therapeutic agents.[5][6] Isoquinoline derivatives have been successfully developed as anticancer agents, kinase inhibitors, antimicrobials, and treatments for neurological disorders.[2][7][8][9][10]
This guide focuses on the untapped potential of a specific, strategically halogenated derivative: 1-bromo-7-chloroisoquinoline . While this compound itself is not extensively studied, its true value lies in its design as a versatile chemical building block. The differential reactivity of the bromine and chlorine substituents at the C1 and C7 positions, respectively, offers a powerful handle for selective, sequential, and divergent synthesis—a highly desirable attribute in modern drug discovery for building molecular libraries with precision and efficiency.
Section 1: Reactivity Profile and Chemo-selectivity
The synthetic utility of this compound is predicated on the distinct electronic environments of its two halogen atoms. This inherent difference allows for predictable, site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.
Key Reactivity Principles:
-
C1-Bromo Position: The bromine atom at the C1 position is significantly more reactive. This is due to two primary factors:
-
Bond Dissociation Energy (BDE): The Carbon-Bromine (C-Br) bond is inherently weaker and more easily cleaved than the Carbon-Chlorine (C-Cl) bond.[11]
-
Electronic Activation: The C1 position is alpha to the ring nitrogen, making it more electron-deficient. This polarization facilitates the oxidative addition of a palladium(0) catalyst, which is often the rate-determining step in cross-coupling reactions.[12][13]
-
-
C7-Chloro Position: The chlorine atom at the C7 position is less reactive in standard cross-coupling conditions. Functionalization at this site typically requires more forcing conditions, such as higher temperatures, stronger bases, or more specialized, electron-rich phosphine ligands designed to activate C-Cl bonds.[11]
This reactivity differential (Br > Cl) is a well-established principle in cross-coupling chemistry and allows for a high degree of synthetic control.[11][14]
Caption: Structure and differential reactivity sites of this compound.
Section 2: Strategic Derivatization for Drug Discovery
The true power of this compound lies in its capacity for sequential, site-selective modifications. This allows chemists to build molecular complexity in a controlled manner, generating diverse libraries of compounds from a single starting material.
Pathway A: Selective C1 Functionalization
The higher reactivity of the C1-bromo position allows for its selective functionalization while leaving the C7-chloro position intact for subsequent reactions. This is the preferred initial step for library synthesis.
-
Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups. This is invaluable for probing aromatic binding pockets in protein targets or for modulating physicochemical properties like solubility.
-
Sonogashira Coupling: Installation of alkynyl groups.[15] These rigid linkers are useful for extending a molecule into a specific binding region or for subsequent conversion into other functional groups.[14][16]
-
Heck Coupling: Formation of carbon-carbon bonds with alkenes.
Caption: General workflow for selective functionalization at the C1 position.
Pathway B: Subsequent C7 Functionalization
After the C1 position has been modified, the C7-chloro group can be targeted. This typically requires a different set of catalytic conditions, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that are effective for activating C-Cl bonds.
-
Buchwald-Hartwig Amination: This is a cornerstone reaction for installing primary or secondary amines.[17][18] Amino groups are critical for forming hydrogen bond interactions with protein targets, acting as "hinge-binders" in kinase inhibitors, or serving as attachment points for solubilizing groups.[19]
-
Suzuki-Miyaura Coupling: Under more forcing conditions, a second aryl or heteroaryl group can be introduced at the C7 position, leading to highly decorated, non-symmetrical isoquinolines.
Caption: General workflow for subsequent functionalization at the C7 position.
Section 3: Potential Therapeutic Applications & Target Classes
By combining these synthetic strategies, this compound can serve as a versatile starting point for developing inhibitors against several important target classes.
Application I: Protein Kinase Inhibitors in Oncology
The isoquinoline scaffold is a well-established core for protein kinase inhibitors.[7] Many successful inhibitors bind to the ATP pocket of kinases, often forming a critical hydrogen bond with the "hinge" region of the enzyme.
-
Synthetic Strategy: A Buchwald-Hartwig amination at C7 can install a hinge-binding amine moiety (e.g., an aniline or amino-pyrazole).[17] Subsequently, a Suzuki or Sonogashira coupling at C1 can introduce a substituent (R¹) that extends into the solvent-exposed region to enhance potency and selectivity or improve pharmacokinetic properties.[15][20] This approach could be used to target kinases like EGFR, HER2, or CDKs, which are implicated in various cancers.[20][21][22]
Table 1: Hypothetical Kinase Inhibitor Library Design
| C1-Substituent (R¹) via Suzuki | C7-Substituent (R²) via Buchwald-Hartwig | Potential Target Class |
| Phenyl, 4-morpholinophenyl | 3-aminopyrazole | Tyrosine Kinases (e.g., EGFR/HER2) |
| Pyridin-4-yl, Thiophene-2-yl | Aniline, 4-fluoroaniline | Serine/Threonine Kinases (e.g., CDK) |
| Cyclopropyl, tert-butyl | Methylamine, Cyclopropylamine | Exploring novel kinase families |
Application II: Modulators of G-Protein Coupled Receptors (GPCRs) in Neuroscience
Isoquinoline derivatives have shown activity against various GPCRs involved in neurological pathways. The ability to introduce two distinct vectors of diversity at C1 and C7 is ideal for achieving subtype selectivity, a major challenge in GPCR drug discovery.
-
Synthetic Strategy: The C1 and C7 positions can be decorated with different aromatic or aliphatic groups to probe distinct sub-pockets within a GPCR binding site. For example, a bulky aromatic group at C1 (via Suzuki coupling) could provide key π-stacking interactions, while a polar amine at C7 (via Buchwald-Hartwig) could form a salt bridge with an acidic residue like aspartate or glutamate.
Application III: Anti-infective Agents
Natural isoquinoline alkaloids, such as berberine, possess broad-spectrum antimicrobial and antiviral properties.[9][23][24] This scaffold can serve as a template for novel anti-infective agents.
-
Synthetic Strategy: Libraries of 1,7-disubstituted isoquinolines can be screened against various bacterial or viral targets. For instance, derivatization at C1 and C7 could be used to optimize activity against enzymes like DNA topoisomerase or viral reverse transcriptase, which have been shown to be targets of some isoquinoline compounds.[9][21]
Section 4: Experimental Protocols
The following protocols are generalized methodologies and serve as a starting point. Optimization for specific substrates is highly recommended.
Protocol 1: Selective Suzuki-Miyaura Coupling at C1
This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the C1-bromo position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
Toluene and Ethanol (e.g., 3:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (Toluene/Ethanol) via syringe, followed by the degassed aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The success of the selective coupling can be confirmed by LC-MS, observing the mass of the mono-arylated product, and by ¹H NMR, noting the disappearance of the proton signal corresponding to the C1 position and the appearance of new aromatic signals from the coupled boronic acid.
Protocol 2: Subsequent Buchwald-Hartwig Amination at C7
This protocol details the amination of the C7-chloro position on a 1-substituted-7-chloroisoquinoline intermediate.
Materials:
-
1-Aryl-7-chloroisoquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
In a glovebox: To an oven-dried reaction vial, add NaOtBu, XPhos, and Pd₂(dba)₃.
-
Add the 1-aryl-7-chloroisoquinoline and a stir bar.
-
Add anhydrous toluene, followed by the amine.
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C. Monitor progress by TLC or LC-MS.
-
Upon completion (typically 6-24 hours), cool the mixture to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Trustworthiness: The use of a pre-catalyst system like Pd₂(dba)₃ with a well-defined, air-stable ligand like XPhos ensures reproducibility. The reaction should be monitored for the complete consumption of the starting material to validate the protocol's effectiveness.
Conclusion and Future Outlook
This compound represents a powerful and underutilized tool for medicinal chemists. Its capacity for controlled, sequential functionalization through well-established cross-coupling methodologies makes it an ideal scaffold for generating diverse and complex molecular libraries. The strategic placement of halogens with orthogonal reactivity opens a streamlined path to novel derivatives targeting a range of diseases, from cancer to neurological and infectious diseases. Future research should focus on exploring the vast chemical space accessible from this building block and evaluating the resulting compounds in relevant biological assays to unlock their full therapeutic potential.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 10. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. escholarship.org [escholarship.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 20. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 22. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 24. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the C-Br versus C-Cl bond in 1-Bromo-7-chloroisoquinoline
An In-Depth Technical Guide to the Differential Reactivity of the C-Br versus C-Cl Bond in 1-Bromo-7-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Bifunctionalized isoquinolines, such as this compound, offer a versatile platform for the synthesis of complex molecular architectures through sequential, site-selective functionalization. This technical guide provides an in-depth analysis of the differential reactivity between the carbon-bromine (C-Br) bond at the C-1 position and the carbon-chlorine (C-Cl) bond at the C-7 position. By leveraging fundamental principles of bond chemistry and the kinetics of palladium-catalyzed cross-coupling reactions, researchers can achieve highly selective modifications, a critical capability in modern drug discovery and development.
Introduction: The Strategic Importance of this compound
This compound is a key intermediate for building diverse molecular libraries.[2][3][4] The presence of two distinct halogen atoms at electronically and sterically different positions on the isoquinoline core allows for a stepwise approach to molecular elaboration. The ability to selectively functionalize one position while leaving the other intact for subsequent reactions is paramount for efficient and controlled synthesis. This guide will explore the underlying principles that govern this selectivity, focusing on widely used palladium-catalyzed cross-coupling reactions.
Fundamental Principles: Why the C-Br Bond Reacts First
The preferential reactivity of the C-Br bond over the C-Cl bond is rooted in fundamental chemical principles, primarily bond strength and leaving group ability.
-
Bond Dissociation Energy (BDE): The C(sp²)-Br bond is inherently weaker than the C(sp²)-Cl bond. This lower BDE means that less energy is required to cleave the C-Br bond, making it more susceptible to reaction.[5][6] In the context of palladium-catalyzed reactions, the oxidative addition of the palladium catalyst into the C-X bond is often the rate-determining step.[5][7] The weaker C-Br bond allows for a faster rate of oxidative addition compared to the stronger C-Cl bond.
-
Leaving Group Ability: The stability of the halide anion (X⁻) after it has been cleaved from the aromatic ring is crucial. Larger halogens can better distribute the negative charge over a larger volume, making them more stable and thus better leaving groups.[8] Consequently, bromide (Br⁻) is a better leaving group than chloride (Cl⁻).
Table 1: Average Bond Dissociation Energies for Aryl Halides
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Cl | ~400 |
| C-Br | ~335 |
| C-I | ~270 |
Data compiled from general chemical principles.
This inherent difference in reactivity forms the basis for achieving high chemoselectivity in cross-coupling reactions.[9]
Selective Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[10][11] The general order of reactivity for aryl halides in these reactions is I > OTf > Br >> Cl.[7][12] This predictable trend allows for the selective functionalization of the C-Br bond in this compound.
Caption: General workflow for sequential functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is a cornerstone of modern C-C bond formation.[12][13] When this compound is subjected to Suzuki-Miyaura conditions, the reaction occurs preferentially at the C-Br bond. By carefully controlling reaction time, temperature, and catalyst loading, monosubstitution at the C-1 position can be achieved with high yield and selectivity.[14][15]
Caption: Suzuki-Miyaura catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[16][17][18] The reactivity trend for the halide (I > Br >> Cl) is pronounced in this reaction.[19] This allows for the precise installation of an alkyne moiety at the C-1 position of this compound, leaving the C-7 chloro group available for further diversification.
Caption: Sonogashira catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds.[20][21][22] Similar to C-C coupling reactions, the oxidative addition step is more facile for aryl bromides than for aryl chlorides.[23] This enables the selective synthesis of 1-amino-7-chloroisoquinolines. The choice of phosphine ligand is critical in this reaction and can be tuned to optimize selectivity and reactivity.
Caption: Buchwald-Hartwig amination cycle.
Experimental Validation and Data
To illustrate the principles discussed, the following table summarizes the expected outcomes for the selective functionalization of this compound under optimized conditions that favor monosubstitution.
Table 2: Representative Outcomes for Selective Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product at C-1 | Approx. Yield (%) | Byproducts (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-Phenyl-7-chloroisoquinoline | >90 | <5 (di-substituted, starting material) |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / TEA | 1-(Phenylethynyl)-7-chloroisoquinoline | >85 | <10 (homocoupling, starting material) |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 1-(Morpholin-4-yl)-7-chloroisoquinoline | >90 | <5 (starting material) |
These are illustrative yields based on established reactivity patterns. Actual results may vary.
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a self-validating system for the selective synthesis of 1-phenyl-7-chloroisoquinoline.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and sodium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene and water (typically a 4:1 to 10:1 mixture) via syringe.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the stirring mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-phenyl-7-chloroisoquinoline.
Analytical Validation:
-
HPLC/LC-MS: Confirm the purity of the product and identify the molecular ion peak corresponding to 1-phenyl-7-chloroisoquinoline.
-
¹H and ¹³C NMR: Confirm the structure of the product. Key indicators include the disappearance of the proton signal adjacent to the bromine and the appearance of new aromatic signals from the phenyl group. Spectroscopic analysis is a critical tool for confirming reaction outcomes.[1][24][25]
Conclusion
The differential reactivity of the C-Br and C-Cl bonds in this compound provides a robust and predictable handle for selective molecular synthesis. The C-1 bromine is significantly more reactive in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions due to its lower bond dissociation energy and the superior leaving group ability of bromide. This intrinsic chemical property allows drug development professionals to strategically and efficiently build complex, functionalized isoquinoline derivatives, accelerating the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Bromo-1-Chloroisoquinoline | C9H5BrClN | CID 6502024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Bromo-1-chloroisoquinoline, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 4. 7-Bromo-1-chloroisoquinoline - CAS:215453-51-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. Cross-Coupling General Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. Spectroscopic analysis of 8-hydroxyquinoline-5-sulphonic acid and investigation of its reactive properties by DFT and molecular dynamics simulations | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to 1-Bromo-7-chloroisoquinoline for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 1-Bromo-7-chloroisoquinoline, a key heterocyclic building block for research and development. Recognizing the critical importance of isomeric specificity in drug discovery, this document delineates the distinct properties and supply landscape of this compound in contrast to its isomer, 7-Bromo-1-chloroisoquinoline.
Isomeric Distinction: A Critical First Step
In the realm of medicinal chemistry, the precise arrangement of substituents on a molecular scaffold is paramount to its biological activity and intellectual property value. A common point of confusion arises between two isomers: this compound and 7-Bromo-1-chloroisoquinoline. It is imperative for researchers to source the correct isomer for their specific synthetic route and biological targets.
Key Isomer Identification:
| Isomer | This compound | 7-Bromo-1-chloroisoquinoline |
| Structure | ||
| CAS Number | 1196155-73-3 | 215453-51-3[1][2][3][4][5][6][7] |
| Key Feature | Bromine at position 1, Chlorine at position 7 | Bromine at position 7, Chlorine at position 1 |
This guide will focus primarily on This compound (CAS: 1196155-73-3) .
Technical Profile of this compound
This section details the available technical information for this compound, a crucial reagent for the synthesis of complex molecules in drug discovery.
Chemical and Physical Properties
While specific, experimentally determined physical data for this compound is not widely published, we can infer some properties based on its structure and data from its isomer, 7-Bromo-1-chloroisoquinoline.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | Inferred |
| Molecular Weight | 242.50 g/mol | Inferred |
| Appearance | Likely a solid at room temperature | Inferred |
| Melting Point | Data not available. For comparison, the melting point of 7-Bromo-1-chloroisoquinoline is 121-126 °C.[1] | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water.[7] | Inferred |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of this compound. While a comprehensive dataset is not publicly available, ¹H NMR and ¹³C NMR spectra can be predicted and should be experimentally verified upon purchase. ChemicalBook provides access to ¹H NMR, IR, and MS data for this compound.[8] For comparative purposes, the ¹H NMR spectrum for 7-Bromo-1-chloroisoquinoline is also available.[9]
Commercial Availability and Suppliers
Identifying reliable commercial sources for this compound is a critical step in any research project. The following suppliers have been identified as listing this specific compound. It is strongly recommended to request a certificate of analysis (CoA) to confirm the identity and purity before use.
| Supplier | Website | CAS Number | Notes |
| Apollo Scientific | --INVALID-LINK-- | 1196155-73-3 | A UK-based supplier of fine chemicals for research. |
| Parchem | --INVALID-LINK-- | 1196155-73-3 | A global supplier of specialty chemicals. |
| ChemicalBook | --INVALID-LINK-- | 1196155-73-3[10] | A comprehensive database that also lists suppliers. |
Synthetic Routes and Methodologies
The synthesis of this compound is not explicitly detailed in publicly accessible literature. However, a general and effective method for the synthesis of 1-bromoisoquinolines from the corresponding isoquinoline N-oxides can be adapted. This approach provides a viable pathway for researchers to synthesize the target compound in the laboratory.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in two key steps, starting from the commercially available 7-chloroisoquinoline.
Step-by-Step Experimental Protocol (Adapted General Procedure)
This protocol is adapted from a general procedure for the synthesis of 1-bromoisoquinolines.[11] Note: This is a generalized protocol and may require optimization for the specific substrate.
Step 1: Synthesis of 7-Chloroisoquinoline N-oxide
-
To a solution of 7-chloroisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) or hydrogen peroxide in acetic acid.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution if using m-CPBA) and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-chloroisoquinoline N-oxide, which can be purified by column chromatography or recrystallization.
Step 2: Synthesis of this compound
-
To a stirred solution of 7-chloroisoquinoline N-oxide (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere (e.g., argon), add phosphorus oxybromide (POBr₃) (1.2 eq).
-
Add N,N-dimethylformamide (DMF) (0.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium carbonate solution until the pH is between 7 and 8.
-
Separate the organic layer and extract the aqueous layer thoroughly with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of bromo and chloro substituents provides valuable handles for further chemical modifications, making this compound a highly attractive starting material for the synthesis of compound libraries for drug screening.
A Versatile Intermediate for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[12] The isoquinoline core can serve as a scaffold for the development of ATP-competitive kinase inhibitors. The bromo and chloro groups on this compound offer orthogonal reactivity for the introduction of various side chains to probe the ATP-binding pocket of kinases.
-
Suzuki and Stille Couplings: The bromo group at the 1-position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce aryl or heteroaryl moieties.
-
Buchwald-Hartwig Amination: The chloro group at the 7-position can be a site for C-N bond formation via Buchwald-Hartwig amination to introduce various amine-containing side chains.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring can activate the chloro and bromo positions for nucleophilic aromatic substitution reactions.
The strategic functionalization of the this compound core can lead to the generation of potent and selective kinase inhibitors.
Safety and Handling
As with any halogenated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. For comparison, 7-Bromo-1-chloroisoquinoline is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[1]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its distinct isomeric identity from 7-Bromo-1-chloroisoquinoline necessitates careful sourcing and characterization. While detailed experimental data for this specific isomer is limited, its potential as a precursor for novel kinase inhibitors and other biologically active compounds makes it a compound of significant interest for researchers in medicinal chemistry and drug development.
References
- 1. 7-Bromo-1-chloro-isoquinoline 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 7-Bromo-1-Chloroisoquinoline | C9H5BrClN | CID 6502024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L19946.06 [thermofisher.com]
- 4. 215453-51-3 | 7-BROMO-1-CHLOROISOQUINOLINE - Alachem Co., Ltd. [alachem.co.jp]
- 5. 7-Bromo-1-chloroisoquinoline - CAS:215453-51-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. 215453-51-3|7-Bromo-1-chloroisoquinoline|BLD Pharm [bldpharm.com]
- 7. 7-BROMO-1-CHLOROISOQUINOLINE | 215453-51-3 [chemicalbook.com]
- 8. 1-BROMO-7-CHLORO-ISOQUINOLINE(1196155-73-3) 1H NMR [m.chemicalbook.com]
- 9. 7-BROMO-1-CHLOROISOQUINOLINE(215453-51-3) 1H NMR [m.chemicalbook.com]
- 10. 1-BROMO-7-CHLORO-ISOQUINOLINE | 1196155-73-3 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 1-Bromo-7-chloroisoquinoline for Research and Development
Section 1: Introduction & Compound Profile
1-Bromo-7-chloroisoquinoline is a halogenated heterocyclic compound that serves as a critical building block in modern medicinal chemistry and drug discovery. Its substituted isoquinoline core is a common scaffold in a variety of biologically active molecules. The differential reactivity of its carbon-bromine and carbon-chlorine bonds makes it a versatile intermediate for the synthesis of complex molecular architectures through reactions such as palladium-catalyzed cross-coupling.[1]
Given its utility and inherent reactivity, a comprehensive understanding of its safety profile and handling requirements is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in established chemical safety principles and data from closely related structural analogs.
Compound Identification:
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1196155-73-3[2][3][4] |
| Molecular Formula | C₉H₅BrClN[5][6] |
| Molecular Weight | 242.50 g/mol [5][7] |
| Appearance | Typically a cream, yellow, or beige crystalline solid/powder[6][8] |
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with this compound are extrapolated from safety data for its close structural isomer, 7-Bromo-1-chloroisoquinoline, and general principles for halogenated aromatic compounds. The compound must be treated as hazardous.
GHS Hazard Classification Summary:
| Hazard Class | Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[5] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[5][9][10][11] |
| Serious Eye Damage/Irritation | Category 1 / 2 | Danger | H318/H319: Causes serious eye damage/irritation[5][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[5][9][10][11] |
Causality of Hazards:
-
Acute Oral Toxicity: Halogenated aromatic compounds can interfere with fundamental biological processes upon ingestion. The "Toxic if swallowed" classification indicates that small quantities can cause serious health issues or be fatal, necessitating stringent controls to prevent ingestion.[5][12]
-
Skin and Eye Damage: As a crystalline solid, fine particulates can cause mechanical irritation. Chemically, the compound can irritate and damage skin upon contact, leading to redness and inflammation.[9] Its classification as a serious eye damage hazard means contact can lead to irreversible injury, making eye protection non-negotiable.[5]
-
Respiratory Irritation: Inhalation of the dust or aerosols of this compound can irritate the mucous membranes and the respiratory tract, leading to symptoms like coughing and breathing difficulty.[9][11][13] This is the primary rationale for mandating the use of engineering controls like fume hoods.
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential. This hierarchy minimizes the potential for exposure at the source.
Hierarchy of Controls
The most effective safety strategies involve removing or controlling the hazard at its source. All work with this compound must adhere to this hierarchy.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[14][15] This is the primary engineering control to prevent inhalation of the powdered compound and contain any potential spills.[9]
Personal Protective Equipment (PPE)
Appropriate PPE provides the final barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards.[10][15] | Protects against dust, particulates, and splashes that can cause serious eye damage.[9] |
| Hand Protection | Nitrile or neoprene gloves.[14] | Provides a barrier against skin contact and absorption. Gloves must be inspected before use and changed immediately upon contamination.[16] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[14] | Protects skin and personal clothing from spills and contamination. Lab coats should not be worn outside the laboratory.[15][16] |
| Respiratory Protection | Not typically required when using a fume hood. If a hood is not available or fails, a NIOSH-approved respirator with a particulate filter is necessary.[10] | Prevents inhalation of harmful dust.[9] |
| Footwear | Closed-toe, closed-heel shoes made of a chemical-resistant material.[14][17] | Protects feet from spills. |
Section 4: Standard Operating Procedures (SOPs)
Adherence to validated protocols is critical for safe and reproducible science.
Protocol: Weighing and Transferring the Solid Compound
This workflow outlines the mandatory steps for safely handling the solid form of the compound.
Caption: Step-by-step workflow for the safe handling of solid this compound.
Storage and Transport
-
Storage: Store in original containers with the lid tightly sealed.[3][9] The storage location should be a cool, dry, and well-ventilated area designated for toxic chemicals, and it should be locked.[9][10]
-
Transport: When moving the chemical outside of the immediate work area, use a secondary, shatter-resistant container to prevent spills in case the primary container is dropped or broken.[14]
Waste Disposal
-
Solid Waste: All contaminated materials (e.g., gloves, weigh paper, silica gel) must be disposed of in a clearly labeled hazardous waste container.[14]
-
Liquid Waste: Reaction mixtures and solutions containing this compound must be collected in a designated halogenated organic waste container.
-
Regulations: Do not pour waste down the drain.[3] All disposal must follow local, regional, and national hazardous waste regulations.[10]
Section 5: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment like eyewash stations and safety showers.[17][18]
| Situation | Emergency Procedure |
| Inhalation | 1. Immediately move the affected person to fresh air.[3][11]2. If breathing is difficult, trained personnel should administer oxygen.3. Seek immediate medical attention.[11] |
| Skin Contact | 1. Immediately remove contaminated clothing.[13]2. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[9][11]3. Seek medical attention if irritation persists.[11] |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][10][11]2. Removal of contact lenses should only be done by skilled personnel.[9]3. Seek immediate medical attention.[9][10] |
| Ingestion | 1. Do NOT induce vomiting. [13]2. Rinse the mouth with water and provide water to drink.[9][11]3. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[11][13] |
| Minor Spill (in fume hood) | 1. Wearing full PPE, use dry clean-up procedures to avoid generating dust.[9]2. Carefully sweep or vacuum the material into a sealed, labeled container for hazardous waste disposal.[9] |
| Major Spill | 1. Evacuate the immediate area and alert nearby personnel.[14]2. Contact your institution's emergency services or environmental health and safety department.3. Prevent the spill from entering drains or waterways.[9] |
Section 6: Chemical Reactivity Profile for Safe Experimental Design
Understanding the chemical nature of this compound is essential for designing safe experiments and avoiding unintended hazardous reactions.
-
Stability: The compound is stable under normal laboratory storage conditions.[11]
-
Differential Reactivity: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the carbon-bromine bond at the 1-position is significantly more reactive than the carbon-chlorine bond at the 7-position. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step.[1] This allows for selective functionalization at the 1-position while leaving the 7-chloro substituent intact for subsequent transformations.
-
Incompatibilities: Avoid strong oxidizing agents. Thermal decomposition may produce hazardous gases, including nitrogen oxides, carbon monoxide, and hydrogen halides.[12]
Caption: The C-Br bond is more susceptible to oxidative addition in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. parchem.com [parchem.com]
- 3. echemi.com [echemi.com]
- 4. 1-BROMO-7-CHLORO-ISOQUINOLINE | 1196155-73-3 [chemicalbook.com]
- 5. 7-Bromo-1-Chloroisoquinoline | C9H5BrClN | CID 6502024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L19946.06 [thermofisher.com]
- 7. 7-Bromo-1-chloroisoquinoline - CAS:215453-51-3 - Sunway Pharm Ltd [3wpharm.com]
- 8. Synthesis routes of 7-Bromo-1-Chloroisoquinoline [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 14. benchchem.com [benchchem.com]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. orgchem.univie.ac.at [orgchem.univie.ac.at]
- 17. westfield.ma.edu [westfield.ma.edu]
- 18. SOP for Safety in Laboratory | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Suzuki-Miyaura coupling of 1-Bromo-7-chloroisoquinoline with arylboronic acids
Application Note & Protocol
Topic: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-7-chloroisoquinoline with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-Aryl-7-chloroisoquinolines
The isoquinoline scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds.[1] Specifically, 1-arylisoquinolines are key intermediates in the synthesis of molecules with applications in oncology and neurodegenerative diseases.[2][3] The presence of a halogen, such as chlorine, at the C7 position provides a valuable synthetic handle for further molecular elaboration, allowing for the late-stage diversification of drug candidates.[4]
This application note provides a detailed, field-proven protocol for the chemoselective Suzuki-Miyaura coupling of this compound. The primary challenge in coupling dihalogenated substrates is achieving site-selectivity. This guide focuses on a robust methodology to selectively couple various arylboronic acids at the more reactive C1-bromo position while preserving the C7-chloro substituent for subsequent transformations. We will delve into the mechanistic rationale behind the choice of catalyst, base, and solvent, providing a comprehensive framework for researchers to successfully implement and adapt this critical C-C bond-forming reaction.
The Principle of Chemoselectivity: Why C-Br Reacts Before C-Cl
The success of this protocol hinges on the inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in the palladium-catalyzed Suzuki-Miyaura reaction. This selectivity is primarily governed by the first and often rate-determining step of the catalytic cycle: oxidative addition.[5]
The ease of oxidative addition of a Pd(0) catalyst into a carbon-halogen bond correlates inversely with the bond dissociation energy of that bond. The general order of reactivity for aryl halides is:
Ar-I > Ar-Br > Ar-OTf >> Ar-Cl [5]
The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition by the Pd(0) catalyst. By carefully controlling reaction parameters—particularly temperature and the catalyst system—we can exploit this reactivity differential to favor the exclusive formation of the 1-aryl-7-chloroisoquinoline product. While highly active catalyst systems with bulky, electron-rich phosphine ligands are known to facilitate the coupling of less reactive aryl chlorides, their use here could compromise selectivity.[6][7] Therefore, a moderately active catalyst is often preferred to ensure the C-Cl bond remains intact.
Caption: Chemoselectivity in the Suzuki-Miyaura coupling of dihaloarenes.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.[8]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate. This is typically the rate-limiting and selectivity-determining step.[5]
-
Transmetalation : The arylboronic acid, activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻), transfers its aryl group to the Pd(II) complex, displacing the halide.[9][10]
-
Reductive Elimination : The two organic groups on the palladium complex (the isoquinoline and the new aryl group) couple and are expelled from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Selective C1-Arylation
This protocol is designed for a 1.0 mmol scale reaction. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).
Materials & Reagents
| Reagent | M.W. | Amount (mg) | Mmol | Equivalents |
| This compound | 242.50 | 242.5 | 1.0 | 1.0 |
| Arylboronic Acid | Variable | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 35.0 | 0.03 | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 276.4 | 2.0 | 2.0 |
| 1,4-Dioxane, anhydrous | - | 4.0 mL | - | - |
| Water, degassed | - | 1.0 mL | - | - |
Equipment
-
50 mL round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Condenser (if using conventional heating)
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure
Caption: Experimental workflow for the selective Suzuki-Miyaura coupling.
In-Depth Discussion of Experimental Parameters
The choice of each component in the reaction mixture is critical for achieving high yield and selectivity.
-
The Catalyst System (Pd(PPh₃)₄) : Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available Pd(0) source.[11][12] For this specific transformation, its moderate reactivity is an advantage. It is sufficiently active to catalyze the oxidative addition into the C-Br bond at a reasonable temperature (80-90 °C) but generally requires higher temperatures or more specialized ligands to activate the stronger C-Cl bond.[12] This helps ensure high chemoselectivity. Using more reactive, bulky phosphine ligand systems (e.g., SPhos, XPhos) could lead to over-arylation at the C7 position.[7]
-
The Base (K₂CO₃) : The base plays a crucial role in the transmetalation step.[10] It reacts with the boronic acid (ArB(OH)₂) to form the corresponding anionic boronate species ([ArB(OH)₃]⁻ or related structures), which is significantly more nucleophilic and readily transfers its aryl group to the palladium center.[9][13] Potassium carbonate is a cost-effective and moderately strong base that works well in aqueous/organic solvent mixtures.[14] Stronger bases like Cs₂CO₃ or K₃PO₄ could be used, but K₂CO₃ often provides a good balance of reactivity and cost.
-
The Solvent System (1,4-Dioxane/Water) : The combination of an organic solvent with water is standard for Suzuki-Miyaura couplings.[15][16] 1,4-Dioxane is an excellent solvent for the organic substrates and the catalyst complex. The addition of water is essential for dissolving the inorganic base (K₂CO₃), which is necessary for the activation of the boronic acid.[15] The ratio (e.g., 4:1 Dioxane:Water) is optimized to ensure all components remain in solution at the reaction temperature.
Expected Results: Reaction Scope with Various Arylboronic Acids
The protocol is robust and compatible with a wide range of electronically and sterically diverse arylboronic acids. Below are representative examples of expected outcomes.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 7-Chloro-1-phenylisoquinoline | 92% |
| 2 | 4-Methoxyphenylboronic acid | 7-Chloro-1-(4-methoxyphenyl)isoquinoline | 95% |
| 3 | 4-Fluorophenylboronic acid | 7-Chloro-1-(4-fluorophenyl)isoquinoline | 88% |
| 4 | 3-Methylphenylboronic acid | 7-Chloro-1-(m-tolyl)isoquinoline | 90% |
| 5 | 4-Acetylphenylboronic acid | 1-(4-Acetylphenyl)-7-chloroisoquinoline | 85% |
| 6 | 2-Thiopheneboronic acid | 7-Chloro-1-(thiophen-2-yl)isoquinoline | 83% |
Yields are based on isolated product after column chromatography and are representative. Actual yields may vary.
Conclusion
This application note provides a comprehensive and reliable protocol for the chemoselective Suzuki-Miyaura coupling of this compound. By leveraging the inherent reactivity difference between C-Br and C-Cl bonds and employing a well-chosen catalyst system (Pd(PPh₃)₄), this method allows for the efficient synthesis of valuable 1-aryl-7-chloroisoquinoline intermediates. The preservation of the C7-chloro group offers a strategic advantage for downstream functionalization, making this protocol highly relevant for applications in medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
Regioselective Buchwald-Hartwig Amination: Synthesis of 1-Amino-7-chloroisoquinolines from a Dihalo-Precursor
An Application Guide for Medicinal and Process Chemists
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to selectively functionalize this heterocycle is paramount for the development of new chemical entities. This application note provides a comprehensive guide to the regioselective Buchwald-Hartwig amination of 1-bromo-7-chloroisoquinoline with primary amines. We delve into the mechanistic principles that govern the selective C-N bond formation at the C1-Br position over the more inert C7-Cl position. This guide offers field-proven insights into catalyst system selection, base and solvent optimization, and provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals to reliably synthesize 1-(alkylamino)-7-chloroisoquinoline derivatives, key intermediates for further functionalization.
Introduction: The Challenge of Selective Functionalization
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction has replaced harsher, classical methods, significantly expanding the chemical space accessible to medicinal chemists.[1]
A common challenge in drug development is the selective functionalization of polyhalogenated heteroaromatics. The target substrate, this compound, presents two potential sites for amination. Achieving high regioselectivity is crucial to avoid tedious separation of isomers and ensure a streamlined synthetic route. The inherent difference in reactivity between aryl bromides and aryl chlorides under palladium catalysis provides a powerful tool to control the reaction outcome. Generally, the oxidative addition of a Pd(0) catalyst to a C-Br bond is significantly faster than to a C-Cl bond, forming the basis for the selective protocol described herein.[2][3] This guide will equip the user with the knowledge to exploit this reactivity differential for the predictable and high-yield synthesis of 1-amino-7-chloroisoquinolines.
Mechanistic Insights: The Foundation of Regioselectivity
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[4][5] Understanding this mechanism is key to rationalizing the reaction's regioselectivity and troubleshooting experiments. The generally accepted pathway involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step of the cycle.[2][6] The C-Br bond (bond energy ~280 kJ/mol) is weaker than the C-Cl bond (bond energy ~340 kJ/mol), leading to a lower activation energy and a significantly faster rate of oxidative addition at the C1-bromo position of the isoquinoline.
-
Amine Coordination & Deprotonation : The primary amine coordinates to the resulting Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination : The final step involves the formation of the new C-N bond and the regeneration of the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]
By carefully controlling reaction conditions, particularly temperature, the oxidative addition can be directed almost exclusively to the more labile C-Br bond, leaving the C-Cl bond intact for subsequent transformations.
Figure 1: The Buchwald-Hartwig catalytic cycle for the amination of an aryl bromide.
Optimizing Key Reaction Parameters
The success of a selective Buchwald-Hartwig amination hinges on the judicious choice of four key components: the palladium catalyst/ligand system, the base, the solvent, and the reaction temperature.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, requiring no pre-activation. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ by the phosphine ligand or amine.[5][7] For consistency, pre-formed palladacycle catalysts (e.g., G3- or G4-Palladacycles) are highly recommended as they offer superior stability and activity. |
| Ligand | Bulky Biarylphosphine Ligands (e.g., XPhos, BrettPhos) | The ligand is critical for catalyst stability and activity.[5] For coupling primary amines, bulky, electron-rich dialkylbiaryl phosphine ligands are state-of-the-art.[1] BrettPhos is particularly effective for primary amines, promoting fast reductive elimination and preventing catalyst decomposition.[8] A ligand-to-palladium ratio of 1.5:1 to 2.5:1 is typical. |
| Base | Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) | A strong, non-nucleophilic base is required to deprotonate the amine upon coordination to the palladium center.[7] NaOt-Bu is a cost-effective and highly effective choice. LHMDS is an excellent alternative, especially when the substrate has base-sensitive functional groups like esters.[8][9] Typically, 1.2-1.5 equivalents of base are used. |
| Solvent | Toluene or 1,4-Dioxane | The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.[7] Toluene is an excellent choice due to its high boiling point and ability to dissolve the organometallic intermediates.[8] 1,4-Dioxane is another common solvent. |
| Temperature | 80–100 °C | Temperature control is key to selectivity. While higher temperatures can accelerate the reaction, they may also promote the slower oxidative addition to the C-Cl bond.[10] A temperature range of 80-100 °C is generally sufficient to drive the C-Br amination to completion without significant side-product formation. Reaction progress should be monitored by TLC or LC-MS. |
Detailed Experimental Protocol
This protocol describes the selective amination of this compound with a representative primary amine, benzylamine.
Safety Precaution: This reaction must be performed in a well-ventilated fume hood under an inert atmosphere. All reagents are hazardous; consult Safety Data Sheets (SDS) before use. Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required.
Materials & Reagents:
-
This compound (1.0 mmol, 242.5 mg)
-
Benzylamine (1.2 mmol, 128.6 mg, 131 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
BrettPhos (0.05 mmol, 26.8 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
-
Argon or Nitrogen gas supply
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Figure 2: Step-by-step experimental workflow for the selective amination.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (242.5 mg), Pd₂(dba)₃ (18.3 mg), BrettPhos (26.8 mg), and sodium tert-butoxide (134.5 mg). This step is best performed in a glovebox or under a positive flow of inert gas.
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 15 minutes.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Stir the resulting suspension for 5 minutes. Add benzylamine (131 µL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(benzylamino)-7-chloroisoquinoline.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive catalyst (due to oxygen/moisture exposure); Insufficient temperature; Poor reagent quality. | Ensure all reagents and solvents are anhydrous and the system is rigorously deoxygenated.[7] Increase temperature in 10 °C increments (up to 120 °C). Verify the purity of starting materials. |
| Formation of Dehalogenated Side Product | Catalyst decomposition; Presence of water. | Use a more robust ligand or a pre-formed palladacycle catalyst. Ensure strictly anhydrous conditions. |
| Low Regioselectivity (Amination at C7-Cl) | Reaction temperature is too high or reaction time is excessively long. | Reduce the reaction temperature to 80-90 °C. Monitor the reaction closely and stop it as soon as the C1-Br starting material is consumed. |
| Complex Mixture of Products | Impure starting materials; Side reactions with functional groups on the primary amine. | Re-purify starting materials. If the amine has sensitive functional groups, consider using a milder base like K₃PO₄ or Cs₂CO₃, though this may require longer reaction times.[5] |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the Heck Reaction of 1-Bromo-7-chloroisoquinoline with Acrylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Heck-Mizoroki cross-coupling reaction between 1-bromo-7-chloroisoquinoline and various acrylic acid derivatives. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its functionalization is of paramount importance in drug discovery. The Heck reaction offers a powerful tool for C-C bond formation, enabling the introduction of versatile acrylic acid moieties. This guide delves into the mechanistic underpinnings of the reaction, explores the critical parameters influencing its success, and presents a detailed, field-proven protocol. Particular emphasis is placed on achieving chemoselectivity, favoring the reaction at the more reactive C-Br bond over the C-Cl bond.
Introduction: The Significance of Isoquinoline Scaffolds and the Heck Reaction
Isoquinoline and its derivatives are integral components of a vast array of biologically active compounds and natural products. Their presence in numerous pharmaceuticals underscores their importance in drug development. The ability to selectively functionalize the isoquinoline core is crucial for synthesizing novel analogs with improved therapeutic properties.
The palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, facilitating the coupling of unsaturated halides with alkenes.[1][2] This reaction has revolutionized the construction of complex molecular architectures due to its reliability and functional group tolerance.[2] For the synthesis of substituted isoquinolines, the Heck reaction provides a direct and efficient method for introducing alkenyl substituents, which can be further elaborated.
When dealing with dihalogenated substrates such as this compound, the challenge lies in achieving selective reaction at one of the halogen sites. Generally, the reactivity of aryl halides in the Heck reaction follows the order: I > Br > Cl > F. This inherent difference in reactivity allows for the selective coupling at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving palladium in different oxidation states, typically Pd(0) and Pd(II).[3][4] The generally accepted mechanism can be broken down into three key steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active catalyst.
Figure 1: The catalytic cycle of the Heck-Mizoroki reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), in this case, this compound, to form a Pd(II) species. This step is typically the rate-determining step and is faster for aryl bromides than for aryl chlorides.
-
Migratory Insertion (Carbopalladation): The alkene (acrylic acid derivative) coordinates to the palladium center, and subsequently, the aryl group migrates to one of the alkene carbons, forming a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the final substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the Pd(0) catalyst and form a salt, thus completing the catalytic cycle.[4]
Key Reaction Parameters and Their Influence
The success of the Heck reaction is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended Choice | Rationale & Considerations |
| Palladium Precursor | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective precursor that is reduced in situ to the active Pd(0) species.[4] PdCl₂(PPh₃)₂ is also a reliable choice. |
| Ligand | P(o-tol)₃ or PPh₃ | Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are effective ligands for stabilizing the palladium catalyst and promoting the reaction. P(o-tol)₃ can sometimes provide better results due to its steric bulk. |
| Base | Triethylamine (Et₃N) or K₂CO₃ | An organic base like triethylamine or an inorganic base like potassium carbonate is required to neutralize the hydrogen halide formed during the reaction and to facilitate the reductive elimination step.[3] |
| Solvent | DMF, DMAc, or Acetonitrile | Polar aprotic solvents are generally preferred as they can dissolve the reactants and the catalyst system. Dimethylformamide (DMF) and dimethylacetamide (DMAc) are excellent choices. |
| Temperature | 80 - 120 °C | The reaction typically requires heating to proceed at a reasonable rate. The optimal temperature will depend on the specific substrates and solvent used. |
| Acrylic Acid Derivative | Methyl acrylate, Ethyl acrylate, or Acrylic acid | The choice of the acrylic acid derivative will determine the ester or acid functionality in the final product. Esters are generally less prone to polymerization under the reaction conditions. |
Experimental Protocol: Heck Reaction of this compound with Methyl Acrylate
This protocol provides a detailed step-by-step procedure for the chemoselective Heck coupling of this compound with methyl acrylate.
Figure 2: A generalized experimental workflow for the Heck reaction.
Materials and Reagents
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Reaction Procedure
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), palladium(II) acetate (0.05 eq), and tri(o-tolyl)phosphine (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMF (to make a 0.1 M solution with respect to the starting material), triethylamine (2.0 eq), and methyl acrylate (1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (E)-methyl 3-(7-chloro-1-isoquinolinyl)acrylate.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The expected outcome is the formation of the desired product with high chemoselectivity. The progress of the reaction can be easily monitored by standard analytical techniques. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The anticipated trans-stereochemistry of the double bond can be confirmed by the coupling constant of the vinylic protons in the ¹H NMR spectrum, which is typically in the range of 15-18 Hz.
Conclusion
The Heck reaction provides a robust and versatile method for the synthesis of C1-alkenylated isoquinolines. By carefully selecting the reaction conditions, particularly the palladium catalyst, ligand, base, and solvent, high yields and excellent chemoselectivity for the reaction at the C-Br bond of this compound can be achieved. The protocol detailed herein serves as a valuable starting point for researchers in medicinal chemistry and organic synthesis for the preparation of novel isoquinoline derivatives.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1-Bromo-7-chloroisoquinoline: A Guide to Catalyst and Ligand Selection for Selective C1 Functionalization
Introduction: Navigating Regioselectivity in Dihalogenated Isoquinolines
The 1,7-disubstituted isoquinoline scaffold is a privileged motif in medicinal chemistry and materials science. 1-Bromo-7-chloroisoquinoline, in particular, serves as a versatile building block for the synthesis of complex molecular architectures. The primary challenge in its functionalization lies in achieving regioselective cross-coupling at either the C1-Br or the C7-Cl position. This guide provides a detailed exploration of palladium catalyst and ligand systems to selectively functionalize the C1 position, leveraging the inherent reactivity differences between the carbon-bromine and carbon-chlorine bonds.
The principles of palladium-catalyzed cross-coupling reactions are well-established, with the general reactivity trend for aryl halides being I > Br > OTf > Cl.[1] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds, with the weaker C-Br bond being more susceptible to oxidative addition by a Pd(0) catalyst than the stronger C-Cl bond.[2] In the case of this compound, the C1 position is also electronically activated due to its proximity to the nitrogen atom in the heterocyclic ring, further favoring oxidative addition at the C1-Br bond.[3]
This document will delve into the mechanistic rationale behind ligand and catalyst selection, followed by detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the C1 position of this compound.
Core Principles: The Interplay of Ligand, Catalyst, and Substrate
The success of a regioselective cross-coupling reaction hinges on the judicious choice of the palladium catalyst and, most critically, the supporting ligand. The ligand modulates the steric and electronic properties of the palladium center, thereby influencing the rate and selectivity of the catalytic cycle.
The Catalytic Cycle: A Brief Overview
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a three-step catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step.[4][5]
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organic moiety from the coupling partner is transferred to the palladium center, or the amine coordinates to the palladium and is subsequently deprotonated by a base.[6][7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[5]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Ligand Selection for Regioselectivity
The choice of ligand is paramount in controlling the regioselectivity of cross-coupling reactions on dihalogenated substrates. The primary goal is to select a ligand that facilitates oxidative addition at the more reactive C-Br bond while leaving the C-Cl bond intact.
-
Bulky, Electron-Rich Monophosphine Ligands (Buchwald Ligands): Ligands such as XPhos and SPhos are known to form highly active, monoligated Pd(0) species.[8] This high reactivity can sometimes be a double-edged sword, as it may lead to a loss of selectivity. However, under carefully controlled conditions (e.g., lower temperatures and shorter reaction times), these ligands can be highly effective for coupling at the more reactive C-Br bond.[9]
-
Bidentate Phosphine Ligands: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) form stable, well-defined complexes with palladium, such as [Pd(dppf)Cl₂] .[10] The defined bite angle and electronic properties of dppf often provide a good balance of reactivity and selectivity, making it an excellent starting point for selective C-Br functionalization.[11][12]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable complexes with palladium. They are known for their high thermal stability and can be particularly useful for less reactive aryl chlorides. For selective C-Br coupling, a less reactive NHC-Pd system might be advantageous.
Caption: A decision tree to guide ligand selection for C1-selective cross-coupling.
Detailed Application Protocols
The following protocols are designed as robust starting points for the selective functionalization of the C1 position of this compound. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the selective coupling of an arylboronic acid at the C1 position.
Recommended Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane, often abbreviated as Pd(dppf)Cl₂·CH₂Cl₂. This catalyst is known for its reliability and selectivity in Suzuki couplings involving substrates with multiple halide-leaving groups.[11][13]
| Reagent | Molar Eq. | Mol | Mass/Volume |
| This compound | 1.0 | 0.5 mmol | 121.5 mg |
| Arylboronic Acid | 1.2 | 0.6 mmol | As required |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 | 0.015 mmol | 12.2 mg |
| K₂CO₃ | 2.0 | 1.0 mmol | 138.2 mg |
| 1,4-Dioxane | - | - | 4.0 mL |
| Water | - | - | 1.0 mL |
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen (repeat this cycle three times).
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the selective amination at the C1 position.
Recommended Catalyst System: A combination of a palladium precatalyst such as Pd₂(dba)₃ and a bulky, electron-rich monophosphine ligand like XPhos is highly effective for C-N bond formation.[8] The use of a strong, non-nucleophilic base like sodium tert-butoxide is crucial.[7]
| Reagent | Molar Eq. | Mol | Mass/Volume |
| This compound | 1.0 | 0.5 mmol | 121.5 mg |
| Amine | 1.2 | 0.6 mmol | As required |
| Pd₂(dba)₃ | 0.02 | 0.01 mmol | 9.2 mg |
| XPhos | 0.048 | 0.024 mmol | 11.4 mg |
| NaOtBu | 1.4 | 0.7 mmol | 67.3 mg |
| Toluene | - | - | 5.0 mL |
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and XPhos to a dry Schlenk tube. Add toluene and stir for 10 minutes.
-
To a separate flame-dried Schlenk flask, add this compound, the amine, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add the pre-mixed catalyst solution to the flask via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-24 hours.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate (20 mL) and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling for C-C (Alkyne) Bond Formation
This protocol details the selective coupling of a terminal alkyne at the C1 position.
Recommended Catalyst System: The classic Sonogashira conditions using Pd(PPh₃)₂Cl₂ as the palladium source and copper(I) iodide as a co-catalyst are generally effective for the selective coupling of aryl bromides in the presence of aryl chlorides.[14][15][16]
| Reagent | Molar Eq. | Mol | Mass/Volume |
| This compound | 1.0 | 0.5 mmol | 121.5 mg |
| Terminal Alkyne | 1.2 | 0.6 mmol | As required |
| Pd(PPh₃)₂Cl₂ | 0.03 | 0.015 mmol | 10.5 mg |
| CuI | 0.06 | 0.03 mmol | 5.7 mg |
| Triethylamine (TEA) | 2.0 | 1.0 mmol | 0.14 mL |
| THF | - | - | 5.0 mL |
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.
-
Once complete, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Summary of Recommended Conditions
| Coupling Reaction | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂·CH₂Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | TEA | THF | 25-50 |
Experimental Workflow Visualization
Caption: A flowchart illustrating the general experimental workflow.
Conclusion
The selective functionalization of this compound at the C1 position is readily achievable through judicious selection of palladium catalysts and ligands. By leveraging the greater intrinsic reactivity of the C-Br bond, in combination with optimized reaction conditions, a wide array of C-C and C-N bonds can be formed in a highly regioselective manner. The protocols provided herein serve as a robust foundation for researchers in drug discovery and materials science to access a diverse range of novel isoquinoline derivatives. Further optimization of these conditions may be necessary depending on the specific coupling partners employed.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 4. oxidative addition and palladium coupling [employees.csbsju.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Palladium-Catalyzed Synthesis of 1-Aryl-7-chloroisoquinolines
For: Researchers, scientists, and drug development professionals.
Abstract
The 1-arylisoquinoline scaffold is a privileged structural motif present in numerous biologically active compounds and natural products. This document provides a comprehensive guide to the synthesis of 1-aryl-7-chloroisoquinolines utilizing 1-bromo-7-chloroisoquinoline as a key starting material. We present a detailed protocol for the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed method for forging carbon-carbon bonds.[1][2][3] This application note delves into the mechanistic underpinnings of the reaction, provides step-by-step experimental procedures, and offers insights into reaction optimization, purification, and characterization of the target compounds. Furthermore, safety protocols and a comparative overview of alternative coupling methods are discussed to equip researchers with a thorough understanding of this important transformation.
Introduction: The Significance of 1-Arylisoquinolines
The isoquinoline core is a fundamental heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The introduction of an aryl substituent at the C1 position often enhances or modulates this biological activity, making the synthesis of 1-arylisoquinolines a critical endeavor in drug discovery and development.[4][5] The chloro-substituent at the C7 position provides a handle for further functionalization, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds.[6][7] Among these, the Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of relatively non-toxic and stable organoboron reagents.[3][8] This application note focuses on the application of the Suzuki-Miyaura reaction for the efficient synthesis of 1-aryl-7-chloroisoquinolines from this compound.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species.[1][9][10]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][10] This is often the rate-determining step of the cycle.
-
Transmetalation: The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center.[1][2] This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic moieties (the isoquinoline and the aryl group) on the palladium center couple and are eliminated, forming the desired C-C bond of the 1-aryl-7-chloroisoquinoline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocols
3.1. Materials and Reagents
-
This compound
-
Arylboronic acids (various)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including Schlenk flasks or reaction tubes
-
Magnetic stirrer and heating mantle/oil bath
-
Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
3.2. General Procedure for the Suzuki-Miyaura Coupling
The following is a general protocol that can be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent and degassed water (if required by the specific conditions) via syringe. A typical solvent ratio is 4:1 organic solvent to water.
-
Reaction: Place the reaction mixture in a preheated oil bath or heating mantle and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aryl-7-chloroisoquinoline.
Caption: General experimental workflow for the synthesis.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of various 1-aryl-7-chloroisoquinolines.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 10 | 88-96 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 14 | 82-90 |
| 4 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 75-85 |
Yields are indicative and may vary based on reaction scale and purity of reagents.
Characterization of Products
The synthesized 1-aryl-7-chloroisoquinolines should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The proton NMR spectrum should show the characteristic signals for both the isoquinoline and the newly introduced aryl ring.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
-
Melting Point (mp): A sharp melting point is an indicator of the purity of a crystalline solid.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.[13]
-
Palladium Catalysts: Palladium catalysts can be flammable and toxic.[14] Handle with care and avoid inhalation of dust.[13]
-
Organoboronic Acids: While generally stable, some boronic acids can be irritants.[15] Consult the Safety Data Sheet (SDS) for each specific reagent.
-
Solvents: Use anhydrous and degassed solvents as required. Many organic solvents are flammable and have associated health risks.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[15]
Alternative Coupling Strategies: A Brief Overview
While the Suzuki-Miyaura coupling is a highly effective method, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of 1-arylisoquinolines.
-
Stille Coupling: This reaction utilizes organotin reagents.[16][17] It has a high tolerance for various functional groups but is often avoided due to the toxicity of the tin compounds.[17][18]
-
Hiyama Coupling: This method employs organosilicon compounds. It is an attractive alternative as organosilanes are generally less toxic than organostannanes.
-
Negishi Coupling: This reaction uses organozinc reagents, which are highly reactive but can be sensitive to air and moisture.
The choice of coupling reaction will depend on the specific substrate, the desired functional group tolerance, and considerations regarding reagent toxicity and availability.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and versatile route for the synthesis of 1-aryl-7-chloroisoquinolines from this compound. The mild reaction conditions, broad substrate scope, and commercial availability of reagents make it an ideal choice for both academic research and industrial applications in drug discovery. By following the detailed protocols and safety guidelines presented in this application note, researchers can reliably synthesize these valuable compounds for further investigation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 4. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. Stille Coupling [organic-chemistry.org]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 1-Bromo-7-chloroisoquinoline
Abstract
The isoquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in oncology.[1][2][3] This guide provides a detailed technical overview and step-by-step protocols for the strategic synthesis of novel kinase inhibitors utilizing 1-bromo-7-chloroisoquinoline as a versatile starting material. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for selective and sequential functionalization, enabling the systematic construction of a diverse library of potential therapeutic agents.[4] We will detail field-proven methodologies for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions and provide a general protocol for evaluating the synthesized compounds in a luminescence-based in vitro kinase inhibition assay.
Introduction: The Strategic Advantage of the this compound Scaffold
Protein kinases are central regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] Consequently, small molecule kinase inhibitors have become a major class of therapeutic drugs.[6][7] The isoquinoline core is a well-established pharmacophore that can effectively target the ATP-binding site of various kinases.[8][9]
The choice of this compound as a starting material is a strategic one, rooted in the principles of modern synthetic chemistry. It possesses two distinct halogen atoms at electronically and sterically different positions. This differential reactivity is the cornerstone of our synthetic strategy:
-
C-1 Bromo Group: The carbon-bromine bond is inherently more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-1 position while leaving the C-7 chloro group intact for subsequent modification.[4]
-
C-7 Chloro Group: While less reactive, the C-7 chloro group can be effectively functionalized under more forcing conditions or with specialized catalyst systems, typically after the C-1 position has been addressed.
This sequential approach provides precise control over the final molecular architecture, which is critical for optimizing a compound's potency and selectivity towards a specific kinase target.
Overall Synthetic Strategy
Our strategy involves a two-step, sequential cross-coupling approach to build the final kinase inhibitor. The first step leverages the higher reactivity of the C-Br bond for a Suzuki-Miyaura C-C bond formation. The second step utilizes a Buchwald-Hartwig amination to form a C-N bond at the C-7 position. This workflow allows for the introduction of two different points of diversity (R¹ and R²) for structure-activity relationship (SAR) studies.
Figure 1: General synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols: Synthesis
Step 1: Selective Suzuki-Miyaura Coupling at the C-1 Position
Rationale: The Suzuki-Miyaura coupling is one of the most robust and versatile methods for forming C(sp²)-C(sp²) bonds.[10][11] Its high functional group tolerance and the general stability and low toxicity of boronic acid reagents make it an ideal choice for the initial diversification step.[12] We use a palladium catalyst containing a diphosphine ligand, such as Pd(dppf)Cl₂, which is highly effective for coupling aryl bromides. A weak inorganic base like potassium carbonate is sufficient to facilitate the transmetalation step without disturbing the C-Cl bond.[13][14]
Protocol: Synthesis of 1-(4-methoxyphenyl)-7-chloroisoquinoline
-
Materials:
-
This compound (1.0 mmol, 242.5 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 mmol, 40.8 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
-
Procedure:
-
To a 25 mL Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using syringes, add 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(4-methoxyphenyl)-7-chloroisoquinoline.
-
Step 2: Buchwald-Hartwig Amination at the C-7 Position
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a common linkage in kinase inhibitors.[15][16] This transformation typically requires a stronger base (e.g., an alkoxide like NaOtBu) and a specialized bulky electron-rich phosphine ligand (e.g., Xantphos) compared to the Suzuki coupling.[13][17] These conditions are necessary to activate the less reactive C-Cl bond for oxidative addition to the palladium center.[18]
Protocol: Synthesis of N-Cyclopropyl-1-(4-methoxyphenyl)isoquinolin-7-amine
-
Materials:
-
1-(4-Methoxyphenyl)-7-chloroisoquinoline (1.0 mmol, 269.7 mg)
-
Cyclopropylamine (1.2 mmol, 68.5 mg, 83 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 23.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)
-
Anhydrous toluene (10 mL)
-
-
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add 1-(4-methoxyphenyl)-7-chloroisoquinoline, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene (10 mL) followed by cyclopropylamine via syringe.
-
Seal the flask and heat the reaction mixture in a preheated oil bath at 110 °C for 16 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter it through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final desired compound.
-
Structure-Activity Relationship (SAR) Data
The described synthetic route allows for the creation of a compound library to explore the SAR. By varying the R¹ and R² groups, one can probe the chemical space around the isoquinoline core to optimize kinase inhibitory activity. Below is a table of representative data for a hypothetical series of compounds targeting Kinase X.
| Compound ID | R¹ (from Suzuki) | R² (from Buchwald-Hartwig) | IC₅₀ (nM) vs. Kinase X |
| INH-01 | 4-Methoxyphenyl | Cyclopropyl | 75 |
| INH-02 | 4-Fluorophenyl | Cyclopropyl | 120 |
| INH-03 | Phenyl | Cyclopropyl | 250 |
| INH-04 | 4-Methoxyphenyl | Aniline | 45 |
| INH-05 | 4-Methoxyphenyl | Morpholine | 98 |
Analysis: This hypothetical data suggests that an electron-donating group (methoxy) at the R¹ position and a hydrogen-bond-donating aniline at the R² position (INH-04) are favorable for potent inhibition of Kinase X.
Biological Evaluation: In Vitro Kinase Assay
Rationale: To assess the biological activity of the synthesized compounds, a robust and quantitative in vitro kinase assay is essential.[19] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used in drug discovery.[5] They are non-radioactive, highly sensitive, and amenable to high-throughput screening.[20] The principle is to measure the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase's enzymatic activity.[21] An inhibitor will reduce the amount of ADP produced.
Figure 2: Simplified RTK signaling pathway showing inhibitor action.
Protocol: Luminescence-Based Kinase Inhibition Assay (General)
-
Materials:
-
Target Kinase (e.g., RAF Kinase)
-
Kinase-specific substrate peptide
-
ATP (at Km concentration for the target kinase)
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
-
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. In a 384-well plate, add 1 µL of each inhibitor concentration. For control wells (0% and 100% inhibition), add 1 µL of DMSO.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Add 2 µL of the diluted kinase enzyme to each well containing the inhibitor or DMSO and incubate for 10-15 minutes at room temperature.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides reagents for a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature to develop the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]
-
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. The differential reactivity of its two halogen substituents enables a controlled, sequential functionalization strategy using well-established palladium-catalyzed cross-coupling reactions. This approach facilitates the efficient generation of diverse chemical libraries for SAR exploration. The detailed protocols provided herein offer a reliable roadmap for researchers in drug discovery to synthesize and evaluate novel isoquinoline-based therapeutic candidates.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. benchchem.com [benchchem.com]
Application Note & Protocol: Microwave-Assisted Synthesis of 1-Bromo-7-chloroisoquinoline Derivatives
Introduction: The Significance of Substituted Isoquinolines in Modern Drug Discovery
The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals. Its rigid structure and ability to present substituents in a defined three-dimensional space make it an ideal framework for interacting with biological targets. Specifically, halo-substituted isoquinolines, such as the 1-bromo-7-chloro-isoquinoline derivatives, are crucial intermediates in medicinal chemistry. The presence of two distinct halogen atoms at strategic positions offers orthogonal handles for further functionalization through various cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. These derivatives have shown promise in the development of novel therapeutics, including kinase inhibitors and anti-cancer agents.[1]
Conventional methods for the synthesis of such compounds often involve harsh reagents, long reaction times, and laborious purification procedures. The advent of microwave-assisted organic synthesis has revolutionized this field by offering a rapid, efficient, and often higher-yielding alternative to traditional heating methods.[2][3] Microwave irradiation provides uniform and rapid heating of the reaction mixture, leading to a significant reduction in reaction times and often cleaner reaction profiles with fewer byproducts.[2][3]
This application note provides a detailed protocol for the microwave-assisted synthesis of 1-bromo-7-chloroisoquinoline, a key building block for pharmaceutical research. We will delve into the rationale behind the experimental design, the mechanism of the transformation, and best practices for ensuring a successful and reproducible synthesis.
Experimental Workflow: From Precursor to Product
The synthesis of this compound is efficiently achieved from its corresponding 1-hydroxy precursor through a microwave-assisted chlorination reaction. The overall workflow is depicted in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Protocol: Microwave-Assisted Synthesis of this compound
This protocol is adapted for microwave synthesis based on established procedures for similar transformations.[4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 7-Bromo-1-hydroxyisoquinoline | ≥97% | Various |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich |
| Ammonia solution (aq. NH₃) | 28-30% | Fisher Scientific |
| Deionized water | N/A | In-house |
| Ice | N/A | In-house |
| Microwave synthesis vials (10 mL) | - | CEM, Biotage, etc. |
| Stir bars | - | - |
Equipment:
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
Magnetic stirrer
-
Fume hood
-
Standard laboratory glassware
-
Buchner funnel and filtration apparatus
-
Vacuum oven or desiccator
Procedure:
-
Reaction Setup:
-
In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, place 7-bromo-1-hydroxyisoquinoline (1.12 g, 5.0 mmol).
-
Caution: This step should be performed in a well-ventilated fume hood. Carefully add phosphorus oxychloride (2.3 mL, 25.0 mmol, 5.0 equivalents) to the vial.
-
Seal the vial with a cap.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave synthesizer.
-
Set the reaction parameters as follows (these may require optimization depending on the specific microwave unit):
-
Temperature: 120 °C (use ramp-to-temperature setting)
-
Time: 15 minutes
-
Power: Dynamic power control to maintain the set temperature
-
Stirring: High
-
-
Run the microwave program.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
In a separate beaker, prepare a mixture of ice and water (approximately 100 mL).
-
Caution: This step is exothermic and should be performed slowly in a fume hood. Carefully and slowly pour the reaction mixture onto the ice/water mixture with vigorous stirring.
-
Slowly add aqueous ammonia solution dropwise to the mixture until the pH reaches approximately 8. A precipitate will form.
-
Collect the resulting solid by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold deionized water (3 x 20 mL).
-
Dry the collected beige solid under reduced pressure at 45 °C for 12 hours.
-
Expected Yield and Characterization:
-
Yield: Typically high, potentially exceeding 90% based on similar conventional methods.[4]
-
Appearance: Beige solid.[4]
-
Melting Point: 121-126 °C.
-
¹H NMR (DMSO-d₆): δ 8.4 (s, 1H), 8.34-8.38 (d, J=6 Hz, 1H), 8.03-8.07 (m, 2H), 7.91-7.96 (d, J=6 Hz, 1H).[4]
-
LCMS: m/z 242, 244, 246 (M, M+2, M+4), consistent with the presence of one bromine and one chlorine atom.[4]
-
HPLC Purity: >96%.[4]
Mechanistic Insights: The Role of Phosphorus Oxychloride
The conversion of the 1-hydroxyisoquinoline (which exists in tautomeric equilibrium with the more stable isoquinolin-1(2H)-one) to the 1-chloroisoquinoline is a classic example of a nucleophilic substitution reaction on a heterocyclic system. The key role of phosphorus oxychloride is to activate the carbonyl oxygen, converting it into a good leaving group.
References
- 1. Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. | Semantic Scholar [semanticscholar.org]
- 2. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis routes of 7-Bromo-1-Chloroisoquinoline [benchchem.com]
Application Notes & Protocols: A Guide to the Scale-Up Synthesis of Substituted Isoquinolines from 1-Bromo-7-chloroisoquinoline
Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery
The isoquinoline nucleus is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic pharmaceuticals. Its rigid, planar structure provides an excellent scaffold for the spatial projection of functional groups, enabling precise interactions with biological targets. Consequently, substituted isoquinolines exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and antihypertensive properties. The ability to efficiently and selectively introduce diverse substituents onto the isoquinoline core is therefore of paramount importance in medicinal chemistry and drug development.
This guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of substituted isoquinolines, with a specific focus on leveraging the versatile starting material, 1-bromo-7-chloroisoquinoline. This dihalogenated precursor offers two distinct reaction handles for sequential functionalization through modern cross-coupling methodologies, allowing for the controlled and regioselective construction of complex molecular architectures. As Senior Application Scientists, we emphasize not just the procedural steps but the underlying chemical principles and practical considerations essential for successful and scalable synthesis.
Strategic Considerations for the Functionalization of this compound
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond.[1] This reactivity difference allows for selective functionalization at the C1 position, leaving the C7 chlorine atom available for subsequent transformations. This sequential approach is a powerful strategy for the divergent synthesis of a library of analogs from a common intermediate.
Key cross-coupling reactions that are amenable to the functionalization of this compound and are suitable for scale-up include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, introducing aryl, heteroaryl, or vinyl groups.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, introducing a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds, introducing alkynyl moieties.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, selectivity, and process efficiency, especially during scale-up.[2]
Visualizing the Synthetic Strategy: A Workflow for Sequential Functionalization
Caption: Sequential functionalization workflow of this compound.
Part 1: Selective C1-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[1] Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids and their esters make it a cornerstone of modern organic synthesis.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(OAc)₂ with a suitable phosphine ligand is common. For scale-up, air- and moisture-stable pre-catalysts such as (IPr)Pd(allyl)Cl are advantageous as they are easier to handle.[3][4]
-
Ligand Selection: The choice of ligand is crucial for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often effective in promoting the coupling of heteroaryl halides.
-
Base: An inorganic base is required to activate the boronic acid. Potassium carbonate (K₂CO₃) is a cost-effective and commonly used base for scale-up operations.[2]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol 1: Scale-Up Suzuki-Miyaura Coupling at the C1 Position
Materials and Equipment:
| Reagent/Equipment | Specification |
| This compound | 98% purity |
| Arylboronic Acid | 1.2 equivalents |
| Pd(OAc)₂ | 0.02 equivalents (2 mol%) |
| SPhos | 0.04 equivalents (4 mol%) |
| K₂CO₃ | 3.0 equivalents |
| 1,4-Dioxane | Anhydrous |
| Water | Degassed |
| Jacketed Glass Reactor | Appropriate volume with overhead stirrer, condenser, and nitrogen inlet |
| Temperature Probe | |
| Filtration Funnel | |
| Rotary Evaporator | |
| Chromatography System | For purification |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Equip the reactor with an overhead stirrer, condenser, and a nitrogen inlet/outlet.
-
Reagent Charging: To the reactor, charge this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Under a positive flow of nitrogen, add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, volume determined by desired concentration, e.g., 0.5 M).
-
Reaction: Stir the mixture and heat to 80-100 °C. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Aqueous Wash: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the 1-aryl-7-chloroisoquinoline. On a larger scale, crystallization is the preferred method for purification.[5][6]
Part 2: Selective C1-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and efficient method for C-N bond formation.[7] This reaction is critical for the introduction of amine functionalities, which are prevalent in many bioactive molecules.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst is employed. Pre-catalysts like Pd₂(dba)₃ or air-stable G3-palladacycles are often used in conjunction with specialized ligands.
-
Ligand Selection: The choice of ligand is paramount for successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as BINAP or Josiphos-type ligands are known to be effective.[8][9]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used. For base-sensitive substrates, Cs₂CO₃ is a milder and often preferred choice in scale-up scenarios.[8][9]
-
Solvent: Anhydrous, aprotic solvents like toluene or THF are typically used.
Protocol 2: Scale-Up Buchwald-Hartwig Amination at the C1 Position
Materials and Equipment:
| Reagent/Equipment | Specification |
| This compound | 98% purity |
| Amine | 1.5 equivalents |
| Pd₂(dba)₃ | 0.01 equivalents (1 mol%) |
| BINAP | 0.03 equivalents (3 mol%) |
| Cs₂CO₃ | 2.0 equivalents |
| Toluene | Anhydrous |
| Jacketed Glass Reactor | Appropriate volume with overhead stirrer, condenser, and nitrogen inlet |
| Temperature Probe | |
| Filtration Funnel | |
| Rotary Evaporator | |
| Chromatography System | For purification |
Procedure:
-
Reactor Setup: Set up a clean, dry, nitrogen-purged reactor as described in Protocol 1.
-
Reagent Charging: To the reactor, charge Cs₂CO₃ (2.0 eq). In a separate, dry flask under nitrogen, pre-mix Pd₂(dba)₃ (0.01 eq) and BINAP (0.03 eq) in a small amount of anhydrous toluene for 15-20 minutes.
-
Addition to Reactor: Add the pre-mixed catalyst solution, this compound (1.0 eq), and the amine (1.5 eq) to the reactor.
-
Solvent Addition: Add the remaining anhydrous toluene to the reactor.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with toluene.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or crystallization to yield the 1-amino-7-chloroisoquinoline.
Part 3: Selective C1-Alkynylation via Sonogashira Coupling
The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates for further synthetic manipulations.[10][11] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.
Causality Behind Experimental Choices:
-
Catalyst System: The Sonogashira reaction is unique in that it typically employs a dual-catalyst system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (often CuI) to facilitate the formation of a copper acetylide intermediate.[11]
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used and cost-effective ligand for this reaction.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used both as a base and often as the solvent.
-
Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF or DMF.
Protocol 3: Scale-Up Sonogashira Coupling at the C1 Position
Materials and Equipment:
| Reagent/Equipment | Specification |
| This compound | 98% purity |
| Terminal Alkyne | 1.5 equivalents |
| Pd(PPh₃)₂Cl₂ | 0.02 equivalents (2 mol%) |
| Copper(I) Iodide (CuI) | 0.04 equivalents (4 mol%) |
| Triethylamine (Et₃N) | Anhydrous, degassed |
| Jacketed Glass Reactor | Appropriate volume with overhead stirrer, condenser, and nitrogen inlet |
| Temperature Probe | |
| Filtration Funnel | |
| Rotary Evaporator | |
| Chromatography System | For purification |
Procedure:
-
Reactor Setup: Prepare the reactor under a nitrogen atmosphere.
-
Reagent Charging: To the reactor, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine, followed by the terminal alkyne (1.5 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC or HPLC.
-
Work-up: Upon completion, remove the triethylamine under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the resulting 1-alkynyl-7-chloroisoquinoline by column chromatography or crystallization.
Safety and Handling Considerations
-
This compound: This compound may cause skin and eye irritation and may be harmful if swallowed or inhaled.[12][13] Always handle in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14]
-
Palladium Catalysts: While generally stable, palladium catalysts can be pyrophoric under certain conditions, especially when finely divided on a support like carbon. Handle with care and under an inert atmosphere.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle in a glovebox or under a nitrogen blanket.
-
Solvents: Use anhydrous and degassed solvents where specified to prevent catalyst deactivation and side reactions. Many organic solvents are flammable and should be handled with appropriate precautions.
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust framework for the scale-up synthesis of a diverse range of substituted isoquinolines from the readily available precursor, this compound. The principles of selective cross-coupling at the more reactive C-Br bond, followed by subsequent functionalization at the C-Cl position, offer a powerful and flexible strategy for drug discovery and development professionals. Successful scale-up requires careful attention to reaction parameters, safety, and purification methods. As the field of catalysis continues to evolve, the development of even more efficient and sustainable methods for these transformations is anticipated, further enhancing the utility of the isoquinoline scaffold in the creation of novel therapeutics.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | CoLab [colab.ws]
- 9. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. echemi.com [echemi.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 1-Bromo-7-chloroisoquinoline
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 1-bromo-7-chloroisoquinoline. Our goal is to empower you to overcome common experimental hurdles and achieve high-yield, selective synthesis of your target molecules.
Section 1: Core Principles & Chemoselectivity
The primary challenge in the functionalization of this compound lies in achieving chemoselectivity. The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, but its success with di-halogenated substrates hinges on exploiting the differential reactivity of the carbon-halogen bonds.[1][2]
The Causality of Selective Coupling
The selectivity for the C-1 position (bromo) over the C-7 position (chloro) is governed by the kinetics of the first step in the catalytic cycle: oxidative addition.[2] The carbon-bromine bond is inherently weaker and more polarized than the carbon-chlorine bond. Consequently, the Pd(0) catalyst inserts into the C-Br bond at a much faster rate.[3][4] By carefully controlling reaction conditions, you can ensure the reaction proceeds exclusively at the more reactive C-1 site while leaving the C-Cl bond intact for subsequent transformations.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Caption: A systematic workflow for troubleshooting poor Suzuki coupling outcomes.
Q1: My reaction yield is very low or non-existent. What are the first things I should check?
A1: A low yield often points to issues with one of three areas: reagents, catalyst activity, or reaction atmosphere.[5][6]
-
Reagent Integrity: Verify the purity of your this compound and boronic acid/ester. Boronic acids, in particular, can degrade over time, leading to a common side reaction known as protodeboronation where the boron group is replaced by hydrogen.[5] Using a more stable boronic ester, such as a pinacol (Bpin) ester, can often mitigate this issue.[7]
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation.[5] If your palladium source (e.g., Pd(OAc)₂) or phosphine ligand has been stored improperly, its activity may be compromised. The formation of a large amount of black precipitate (palladium black) early in the reaction can indicate catalyst agglomeration and deactivation.[8] Using fresh reagents or employing air-stable palladium precatalysts (e.g., SPhos-Pd-G2) can ensure a sufficient concentration of the active catalyst.[9]
-
Atmosphere Control: Oxygen is detrimental to the Suzuki coupling, as it can oxidize both the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and promoting the unwanted homocoupling of your boronic acid.[5][10] It is critical to thoroughly degas your solvents (including any water used in the solvent system) and maintain a robustly inert atmosphere (argon or nitrogen) throughout the reaction.[9]
Q2: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid (homocoupling). What is the cause and how do I stop it?
A2: The formation of an R²-R² biaryl (homocoupling) is almost always caused by the presence of oxygen.[5] Oxygen can facilitate a palladium-catalyzed oxidative coupling of two boronic acid molecules.
-
Primary Solution: The most effective solution is to improve your inert gas technique. Use a robust method for degassing solvents, such as freeze-pump-thaw cycles or sparging with argon for at least 30 minutes. Ensure all glassware is flame- or oven-dried and that the reaction is assembled and maintained under a positive pressure of argon or nitrogen.[9]
Q3: My main byproduct is 7-chloroisoquinoline (dehalogenation). Why is the bromo group being replaced by hydrogen?
A3: This side reaction, known as dehalogenation or hydrodehalogenation, occurs when the organopalladium intermediate reacts with a hydride source instead of the organoboron reagent.[7]
-
Potential Causes & Solutions:
-
Hydride Sources: Impurities in solvents or bases can sometimes act as hydride donors. Using high-purity, anhydrous solvents and fresh bases can help.
-
Reaction Conditions: In some systems, the choice of base or solvent can promote this pathway. Screening different bases (e.g., switching from a carbonate to a phosphate) may reduce the issue. In some cases, the addition of bromide salts has been shown to suppress dehalogenation.[11]
-
Q4: The reaction is sluggish and requires high catalyst loading and temperature, even for the C-Br bond. How can I improve efficiency?
A4: While the C-Br bond is more reactive than C-Cl, heteroaryl halides can still be challenging substrates.[12] A sluggish reaction points to a slow oxidative addition step, which can be addressed by modifying the catalyst system.
-
Ligand Choice is Key: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. More electron-rich and bulky ligands are required to promote the oxidative addition to the C-Br bond.[13][14]
-
Recommended Ligands: Consider screening modern biaryl monophosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[12] N-heterocyclic carbene (NHC) ligands are also highly effective for coupling challenging substrates.[14]
-
Precatalysts: Using well-defined palladium precatalysts that incorporate these advanced ligands (e.g., XPhos Pd G3) often provides superior results, as they generate the active Pd(0) species more cleanly and efficiently than mixing a Pd(II) source like Pd(OAc)₂ with a ligand separately.[9]
-
Section 3: Frequently Asked Questions (FAQs)
Q5: Which palladium catalyst and ligand combination is the best starting point for this specific substrate?
A5: For a heteroaryl substrate with differential halide reactivity like this compound, a robust catalyst system is essential. While many conditions can work, a high-probability starting point would be a modern palladium precatalyst.
-
Recommendation: Start with a second- or third-generation Buchwald precatalyst such as SPhos Pd G2 or XPhos Pd G3 . These are air-stable, easy to handle, and are designed to efficiently couple heteroaryl halides.[9][12] They often provide high yields at lower catalyst loadings (1-2 mol %) and milder temperatures compared to traditional systems like Pd(PPh₃)₄.
Q6: What is the role of the base, and which one should I choose?
A6: The base is crucial; it activates the organoboron compound by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[15][16][17]
-
Common Choices:
-
Potassium Carbonate (K₂CO₃): A common, effective, and inexpensive choice, typically used in an aqueous solvent mixture.[18]
-
Potassium Phosphate (K₃PO₄): Often a superior choice, especially if your boronic acid is prone to protodeboronation. It is a stronger base in organic solvents and can accelerate the reaction.
-
Cesium Carbonate (Cs₂CO₃): A very effective but more expensive option, often used in challenging couplings.
-
-
Recommendation: Begin with K₂CO₃ or K₃PO₄ (2-3 equivalents). The choice may depend on the solvent system and the stability of your specific boronic acid partner.
Q7: What is the ideal solvent system?
A7: The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if a base like K₂CO₃ is used).
-
Typical Biphasic Systems: Mixtures of an organic solvent with water are very common.[15]
-
1,4-Dioxane / Water
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water
-
-
Rationale: The organic solvent dissolves the isoquinoline and catalyst, while the aqueous phase dissolves the inorganic base. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[10] The choice of solvent can also impact catalyst stability and side reactions. For instance, switching from THF to toluene has been shown to minimize inhibition in some cases.[19]
-
Recommendation: A 1,4-Dioxane/Water (e.g., 4:1 v/v) mixture is a robust and widely used starting point.[18]
Section 4: Protocols & Data Summaries
General Protocol for Selective Suzuki Coupling at the C-1 Position
This protocol provides a reliable starting point for your optimization efforts.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G2, 0.02 eq., 2 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[9]
-
Solvent Addition: Through a syringe, add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio, to achieve a substrate concentration of ~0.1 M).[18]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).[18]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-7-chloro-1-benzothiophene product.[18]
Table 1: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale & Citation |
| Aryl Halide | This compound | Substrate of interest. |
| Boronic Acid | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equivalents. Pinacol esters offer greater stability against protodeboronation.[7] |
| Catalyst | SPhos Pd G2 or XPhos Pd G3 | 1 - 2 mol%. Highly active for heteroaryl halides, providing efficient catalysis.[9][12] |
| Base | K₃PO₄ or K₂CO₃ | 2 - 3 equivalents. Activates the boronic acid for transmetalation.[15][16] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good balance of solubility for organic and inorganic reagents.[18] |
| Temperature | 80 - 100 °C | Sufficient thermal energy to drive the reaction while maintaining selectivity for the C-Br bond.[18] |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst deactivation and side reactions.[5][9] |
Table 2: Troubleshooting via Parameter Variation
| Issue Observed | Parameter to Vary | Change | Expected Outcome |
| Low Conversion | Ligand | Switch PPh₃ → SPhos | Increased rate of oxidative addition, leading to higher yield.[12] |
| Protodeboronation | Base | Switch K₂CO₃ → K₃PO₄ | A milder base can reduce the rate of this side reaction.[5] |
| Protodeboronation | Boron Reagent | Boronic Acid → Pinacol Ester | Increased stability of the boron reagent minimizes decomposition.[7] |
| Catalyst Deactivation | Catalyst Source | Pd(OAc)₂ + Ligand → Precatalyst | More efficient and reliable generation of the active Pd(0) catalyst.[9] |
| Sluggish Reaction | Solvent | Dioxane → Toluene | May improve catalyst stability and turnover in certain cases.[19] |
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. byjus.com [byjus.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Preventing homo-coupling byproducts in 1-Bromo-7-chloroisoquinoline reactions
Welcome to the technical support center for synthetic reactions involving 1-bromo-7-chloroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of cross-coupling reactions with this versatile heterocyclic building block. Here, we address the persistent challenge of homo-coupling byproduct formation and provide actionable troubleshooting strategies and optimized protocols to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling and why is it a significant problem in my cross-coupling reactions?
A1: Homo-coupling is a common side reaction where two identical molecules of a coupling partner react with each other, rather than with the intended cross-coupling partner. For instance, in a Suzuki reaction, two molecules of your boronic acid can couple to form a symmetrical biaryl byproduct.[1][2] This is detrimental for several reasons: it consumes valuable starting material, lowers the yield of your desired product, and introduces impurities that are often structurally similar to the target molecule, complicating purification.[1]
Q2: I'm using this compound. Which halogen is more reactive and should I expect selective coupling?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: C–I > C–Br > C–OTf > C–Cl.[3] Therefore, the C-Br bond at the 1-position of your isoquinoline is significantly more reactive than the C-Cl bond at the 7-position.[3] This inherent reactivity difference is the foundation for achieving chemoselective functionalization at the C1 position while leaving the C7 chloro-substituent intact for subsequent transformations.
Q3: My Suzuki reaction with a boronic acid is generating a lot of symmetrical biaryl byproduct. What are the primary causes?
A3: The formation of boronic acid homo-coupling byproducts in Suzuki reactions is primarily driven by two mechanisms:
-
Oxygen-Mediated Coupling: The presence of dissolved oxygen in your reaction can oxidize the active Pd(0) catalyst to Pd(II).[1][2] This Pd(II) species can then stoichiometrically react with two molecules of the boronic acid to generate the homo-coupled dimer and regenerate Pd(0).[1][4][5] Rigorous degassing of solvents and running the reaction under an inert atmosphere (Nitrogen or Argon) is the most critical step to prevent this.[4][6][7]
-
Pd(II)-Mediated Coupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it can directly promote the homo-coupling of the boronic acid before it is fully reduced to the catalytically active Pd(0) species.[1][2][5]
Q4: I'm attempting a Sonogashira coupling and observing significant formation of a diyne byproduct. How do I stop this?
A4: The diyne byproduct you are observing is the result of the oxidative homo-coupling of your terminal alkyne, a reaction often referred to as Glaser or Hay coupling.[8][9][10] This is a very common side reaction in traditional Sonogashira couplings and is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[8][11][12][13] To prevent this, the most effective strategy is to switch to a "copper-free" Sonogashira protocol.[13][14][15][16] These modern methods eliminate the problematic copper co-catalyst, thereby shutting down the primary pathway for Glaser coupling.[13]
Troubleshooting Guide: Minimizing Homo-Coupling Byproducts
This section provides a systematic approach to diagnosing and solving issues related to homo-coupling in key reactions involving this compound.
Scenario 1: Suzuki-Miyaura Coupling
Problem: High levels (>5%) of boronic acid homo-coupling observed by LCMS or NMR.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Oxygen Contamination | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which directly mediates the homo-coupling of two boronic acid molecules.[1][2][4][5] This is often the single largest contributor to this side reaction. | Primary Action: Implement rigorous degassing. Sparge your solvent with argon or nitrogen for at least 30 minutes. Ensure your reaction vessel is thoroughly flame-dried and maintained under a positive pressure of inert gas throughout the experiment.[4][6] |
| Inefficient Precatalyst Reduction | Pd(II) precatalysts (e.g., Pd(OAc)₂) must be reduced in situ to Pd(0) to initiate the catalytic cycle.[17] If this reduction is slow or incomplete, the remaining Pd(II) will cause homo-coupling.[1][2] | Option A: Switch to a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[18] Option B: Add a mild reducing agent, such as potassium formate, to the reaction mixture to facilitate the reduction of Pd(II) without interfering with the catalytic cycle.[4][6] |
| Suboptimal Ligand Choice | The ligand modulates the catalyst's electronic properties and steric environment. An inappropriate ligand may not sufficiently promote the desired reductive elimination step, allowing side reactions to compete. | Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate-limiting reductive elimination step to form the desired product, outcompeting the homo-coupling pathway.[18][19] |
| Incorrect Base | The base activates the boronic acid to form a more nucleophilic borate species, facilitating transmetalation.[20] A base that is too strong or too weak can disrupt the catalytic cycle and promote side reactions. | Screen different bases. K₃PO₄ is often an excellent choice for challenging couplings. For anhydrous systems, Cs₂CO₃ can be effective. Avoid overly strong bases like alkoxides unless specifically required.[17] |
Scenario 2: Sonogashira Coupling
Problem: Significant formation of symmetrical diyne byproduct (Glaser coupling).
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Copper(I) Co-catalyst | The traditional Sonogashira protocol uses a Cu(I) salt (e.g., CuI) as a co-catalyst. In the presence of oxygen, Cu(I) is highly effective at catalyzing the oxidative dimerization of terminal alkynes.[8][9][11] | Primary Action: Switch to a copper-free Sonogashira protocol.[13][14][15][16] This is the most robust method to eliminate Glaser coupling. These protocols rely solely on a palladium catalyst and a suitable base. |
| Oxygen Presence | Even in copper-free systems, oxygen can be detrimental, leading to catalyst decomposition and other side reactions. In copper-catalyzed systems, it is the terminal oxidant for the Glaser coupling.[8][9] | Ensure strict anaerobic conditions. Use properly degassed solvents and maintain a positive inert gas pressure. This is critical for both copper-catalyzed and copper-free systems.[10] |
| Inappropriate Base/Solvent | An amine base (e.g., Et₃N, DIPEA) is typically used. It serves both as a base to deprotonate the alkyne and often as a solvent or co-solvent.[21] | For copper-free conditions, use a strong, non-coordinating organic base like DBU or an inorganic base like Cs₂CO₃ in a polar aprotic solvent such as DMF or MeCN.[22] For traditional systems, ensure the amine base is fresh and anhydrous. |
Visualizing the Problem & Solution
Troubleshooting Workflow for Suzuki Homo-Coupling
Caption: Desired Sonogashira pathway vs. the undesired Glaser coupling side reaction.
Recommended Experimental Protocols
The following are starting-point protocols designed to minimize homo-coupling byproducts for reactions with this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C1-Bromo Position
This protocol employs a modern catalyst system known for its high efficiency and suppression of side reactions.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
K₃PO₄ (Potassium Phosphate, tribasic), finely ground (2.0 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under argon, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh Pd₂(dba)₃ and SPhos, backfill with argon, and add a portion of the degassed dioxane to form a slurry.
-
Add the remaining degassed 1,4-dioxane and degassed water (typically a 10:1 to 5:1 dioxane:water ratio) to the Schlenk flask containing the substrates.
-
Stir the mixture and begin subsurface sparging with argon for 20-30 minutes to ensure rigorous exclusion of oxygen.
-
Using a syringe, transfer the catalyst/ligand slurry to the reaction flask.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.
Protocol 2: Selective Copper-Free Sonogashira Coupling at the C1-Bromo Position
This protocol avoids the use of copper(I) salts to completely suppress Glaser-Hay homo-coupling.
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
(AllylPdCl)₂ (2.5 mol%)
-
P(t-Bu)₃ (Tri-tert-butylphosphine, 10 mol% as a 0.5M solution in toluene)
-
Cs₂CO₃ (Cesium Carbonate), finely ground (2.0 eq)
-
DMF (N,N-Dimethylformamide, anhydrous, degassed)
Procedure:
-
To a flame-dried Schlenk flask under argon, add this compound and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed DMF, followed by the terminal alkyne.
-
Add the (AllylPdCl)₂ catalyst.
-
Finally, add the P(t-Bu)₃ solution. The reaction mixture may turn from light yellow to a darker color, indicating the formation of the active Pd(0) catalyst.
-
Stir the reaction at room temperature and monitor by TLC or LCMS. The reaction is often complete within a few hours. 7[14]. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in Buchwald-Hartwig amination of 1-Bromo-7-chloroisoquinoline
Technical Support Center: Buchwald-Hartwig Amination of 1-Bromo-7-chloroisoquinoline
Welcome to the technical support guide for troubleshooting the Buchwald-Hartwig amination of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet crucial, transformation. The guidance provided herein is based on established mechanistic principles and extensive field experience to help you navigate the complexities of this reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my conversion of this compound so low?
A1: Low conversion in the Buchwald-Hartwig amination of this substrate can stem from several factors. The isoquinoline nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. Additionally, the electronic properties of the di-halogenated system and potential for side reactions, such as hydrodehalogenation, can impede the desired C-N bond formation. A systematic evaluation of your catalyst system, base, and reaction conditions is the most effective approach to improving your yield.
Q2: I am observing hydrodehalogenation of my starting material. What is causing this?
A2: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[1] It can be exacerbated by factors such as high reaction temperatures, the presence of water or other protic impurities, or an inappropriate choice of ligand or base. In some cases, β-hydride elimination from the palladium-amido complex can compete with reductive elimination, leading to this undesired product.[2]
Q3: Can I selectively aminate the bromide over the chloride?
A3: Yes, selective amination is generally achievable. The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to the Pd(0) catalyst.[3] By carefully controlling the reaction temperature and time, you can favor the selective coupling at the C1 position. However, prolonged reaction times or excessively high temperatures may lead to competing amination at the C7 position.
Q4: Which palladium source is best for this reaction?
A4: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they require in situ reduction to the active Pd(0) species.[3][4] For challenging substrates like this compound, using a pre-formed Pd(0) catalyst or a palladacycle precatalyst can offer greater reliability and reproducibility.[3][5] These "precatalysts" often lead to a more efficient formation of the active catalytic species.[3]
In-Depth Troubleshooting Guides
Issue 1: Consistently Low (<30%) Conversion
When faced with persistently low conversion, a systematic re-evaluation of your core reaction components is necessary.
Root Cause Analysis:
-
Catalyst Inhibition: The lone pair of the isoquinoline nitrogen can act as a ligand for the palladium center, leading to catalyst deactivation.
-
Inefficient Oxidative Addition: The C-Br bond at the 1-position of isoquinoline is electron-deficient, which can affect the rate of oxidative addition, a key step in the catalytic cycle.[6]
-
Poorly Chosen Ligand: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the reductive elimination step.[2][7] An inappropriate ligand may not provide the necessary steric bulk or electron-donating properties.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low conversion.
Recommended Actions:
-
Ligand Screening: For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often required.[2] Consider ligands from the Buchwald or Hartwig portfolio that are known to be effective for challenging substrates.
Ligand Class Specific Examples Rationale Biarylphosphines XPhos, RuPhos, BrettPhos Provide steric bulk to promote reductive elimination and prevent catalyst dimerization.[8] N-Heterocyclic Carbenes (NHCs) IPr, SIPr Strong σ-donors that can enhance the rate of oxidative addition for less reactive halides.[9] -
Base and Solvent Optimization: The choice of base and solvent is highly interdependent.[10][11]
-
Bases: Strong, non-nucleophilic bases are typically preferred. Sodium tert-butoxide (NaOtBu) is a common choice. If substrate decomposition is an issue, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[3]
-
Solvents: Aprotic solvents are standard. Toluene and dioxane are often effective. For some systems, polar aprotic solvents like DMF can be beneficial, but their role is complex.[10][11]
-
-
Palladium Source: If using Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a G3 or G4 Buchwald precatalyst. These are designed for easier activation and can be more effective for difficult couplings.
Issue 2: Significant Hydrodehalogenation Side Product
The formation of 7-chloroisoquinoline indicates that the bromine at the C1 position is being replaced by hydrogen.
Root Cause Analysis:
-
Presence of Protic Impurities: Water or other protic impurities can lead to protonolysis of the Pd-aryl intermediate.
-
β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, this pathway can compete with reductive elimination, especially at higher temperatures.[2]
-
Inefficient Reductive Elimination: If the final C-N bond-forming step is slow, side reactions like hydrodehalogenation have more time to occur.
Troubleshooting Workflow:
Caption: A focused approach to minimizing hydrodehalogenation.
Recommended Actions:
-
Stringent Reaction Setup:
-
Dry your solvent over an appropriate drying agent and degas it thoroughly with argon or nitrogen.
-
Ensure all glassware is oven-dried before use.
-
Use high-purity reagents.
-
-
Temperature Adjustment: Lowering the reaction temperature can often disfavor the hydrodehalogenation pathway. Try running the reaction at a lower temperature for a longer period.
-
Ligand Modification: Employing a bulkier ligand can sterically hinder the approach of protic impurities and can also accelerate the rate of reductive elimination relative to side reactions.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol serves as a starting point and may require optimization based on the specific amine being used.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried reaction vessel, add the this compound, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle
A fundamental understanding of the catalytic cycle is crucial for effective troubleshooting.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
This cycle illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form the palladium-amido complex, and the final reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2][3][12]
References
- 1. reddit.com [reddit.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 1-Substituted-7-Chloroisoquinolines
Welcome to the dedicated technical support guide for the column chromatography purification of 1-substituted-7-chloroisoquinolines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating these valuable heterocyclic compounds. The inherent basicity of the isoquinoline nitrogen atom, coupled with the electronic effects of its substituents, often presents unique challenges on standard silica gel. This guide provides in-depth, field-tested solutions and foundational knowledge to empower you to overcome these obstacles efficiently.
Troubleshooting Guide (Q&A)
This section addresses specific, common problems encountered during the purification of 1-substituted-7-chloroisoquinolines.
Question 1: My compound is streaking severely on the silica TLC plate and I'm getting poor separation. What's happening and how do I fix it?
Answer: This is the most common issue when working with nitrogen-containing heterocycles like isoquinolines. The streaking, or tailing, is caused by strong, non-ideal interactions between the basic nitrogen atom of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2] This interaction is a form of chemisorption, where the compound "sticks" to the stationary phase and elutes slowly and unevenly.
Solutions:
-
Mobile Phase Modification (Preferred First Step): The most effective and widely used solution is to add a small amount of a competitive base to your mobile phase.[1][3]
-
Triethylamine (TEA): Add 0.1–2.0% TEA to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[3] The TEA is a stronger base and will preferentially interact with the acidic silanol groups, effectively "masking" them from your isoquinoline derivative.[4][5][6] This allows your compound to travel through the stationary phase with significantly reduced tailing, resulting in sharper bands and better separation.
-
Ammonia: A solution of 1-10% ammonia in methanol can be used as the polar component of your mobile phase (e.g., Dichloromethane/Methanol with 2% NH3).[3] This is also highly effective at preventing streaking.
-
-
Sample Overloading: Ensure you are not spotting too much crude material on your TLC plate.[2][7][8] Overloading can cause streaking regardless of the compound's nature. Dilute your sample and re-spot.
-
Change the Stationary Phase: If mobile phase additives do not resolve the issue, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds like amines and N-heterocycles.[9] Use neutral or basic alumina to avoid the acidic interactions that cause tailing on silica.
-
Deactivated Silica Gel: You can prepare triethylamine-deactivated silica gel.[9][10] This involves pre-treating the silica with a solvent system containing TEA, which neutralizes the most acidic sites before you run your column.[11][12]
-
Question 2: My compound appears to be decomposing on the column. My yield is very low, and I see multiple new spots on the TLC of my collected fractions. What should I do?
Answer: The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds.[13] 1-Substituted-7-chloroisoquinolines, depending on the nature of the substituent at the 1-position, may be labile to acid.
Solutions:
-
Confirm Stability: First, confirm that silica gel is indeed the problem. Spot your crude material on a silica TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots that were not in the initial crude mixture, your compound is likely unstable on silica.
-
Deactivate the Silica Gel: As mentioned previously, using a mobile phase containing triethylamine (0.5-2%) will neutralize the silica surface and significantly reduce acid-catalyzed decomposition.[10][14]
-
Switch to a Neutral Stationary Phase: The safest option for acid-sensitive compounds is to switch to a more inert stationary phase.
-
Minimize Residence Time: Work quickly. Use flash chromatography with applied pressure rather than gravity chromatography to minimize the time your compound spends in contact with the stationary phase.
Question 3: I've successfully run my column, but my fractions are all mixed. The separation on the TLC plate looked good, but it didn't translate to the column. Why?
Answer: This is a frustrating but common problem that can arise from several factors related to column packing and sample loading.
Solutions:
-
Optimize your Rf Value: For good separation on a column, the desired compound should have an Rf value between 0.2 and 0.4 in the chosen solvent system.[10] If the Rf is too high (>0.5), the compound will elute too quickly, close to the solvent front, and separation from impurities will be poor. If the Rf is too low (<0.1), the band will broaden significantly as it moves down the column, leading to mixed fractions and long elution times.
-
Proper Column Packing: An improperly packed column is a primary cause of poor separation. Ensure your column is packed uniformly without any cracks, air bubbles, or channels. A poorly packed column leads to an uneven solvent front and band distortion.
-
Sample Loading Technique: How you load your sample is critical.
-
Minimize Band Volume: Dissolve your crude sample in the absolute minimum amount of solvent, preferably the eluent itself.[15] A large sample volume will create a wide initial band, which is impossible to separate effectively.
-
Dry Loading: If your compound is poorly soluble in the eluent, use the dry loading technique.[10][15] Pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and then carefully add this powder to the top of your packed column.[15] This method creates a very narrow starting band and often gives superior resolution.
-
-
Consider Gradient Elution: If your crude mixture contains compounds with a wide range of polarities, isocratic elution (using a single solvent mixture) may not be effective.[16][17] A gradient elution, where you gradually increase the polarity of the mobile phase over the course of the separation, can improve separation by eluting non-polar impurities first and then pushing your more polar target compound off the column in a sharp band.[18]
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for troubleshooting poor separation.
Caption: A decision tree for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 1-substituted-7-chloroisoquinolines?
For most applications, standard flash silica gel (40-63 µm particle size) is sufficient, provided the mobile phase is modified with an amine base like triethylamine to prevent peak tailing.[1][3] However, if your compound is particularly acid-sensitive, neutral alumina is a superior choice.[9]
Q2: How do I choose the right solvent system (mobile phase)?
The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.4 on a TLC plate.[10]
-
Starting Point: A common starting point for N-heterocycles is a mixture of a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Tuning Polarity:
-
Remember the Additive: Always perform your TLC analysis with the same percentage of triethylamine (or other base) that you plan to use in your column. The additive will often slightly increase the Rf value.
Q3: Should I use isocratic or gradient elution?
The choice depends on the complexity of your sample mixture.[19]
-
Isocratic Elution: Use this method when the impurities are either much more polar or much less polar than your target compound (i.e., there is a large ΔRf between spots on the TLC). It is simpler to perform and uses a constant solvent composition.[17][20]
-
Gradient Elution: This is preferred for complex mixtures where impurities have polarities very close to your product.[16] By gradually increasing the solvent polarity, you can resolve these closely-eluting compounds more effectively and shorten the overall run time.[17]
Q4: How much silica gel should I use?
A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of your crude sample.
-
Easy Separations (ΔRf > 0.2): Use a 30:1 to 50:1 ratio (e.g., 30-50 g of silica for 1 g of crude material).
-
Difficult Separations (ΔRf < 0.1): Use a higher ratio, such as 100:1 or more.
Data & Protocols
Table 1: Common Solvents and Properties
This table provides a reference for selecting solvents based on their polarity.
| Solvent | Polarity Index | Eluting Strength (ε° on Silica) |
| n-Hexane | 0.1 | 0.01 |
| Toluene | 2.4 | 0.29 |
| Dichloromethane (DCM) | 3.1 | 0.42 |
| Diethyl Ether | 2.8 | 0.38 |
| Ethyl Acetate (EtOAc) | 4.4 | 0.58 |
| Acetone | 5.1 | 0.56 |
| Methanol | 5.1 | 0.95 |
Data compiled from various chromatography resources.
Standard Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard workflow for purifying 1 g of a crude 1-substituted-7-chloroisoquinoline.
1. Mobile Phase Selection (TLC): a. Prepare several eluent systems (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc) each containing 1% triethylamine. b. Run TLC plates with your crude mixture in each system to find the one that gives your target compound an Rf of ~0.3.
2. Column Preparation: a. Select an appropriate size column for ~50 g of silica gel. b. Prepare a slurry of 50 g of flash silica gel in the chosen mobile phase (e.g., 8:2 Hexane:EtOAc + 1% TEA). c. Pour the slurry into the column and use gentle air pressure to pack the bed firmly, ensuring a flat, stable surface. Do not let the column run dry.
3. Sample Loading (Dry Loading Method): a. Dissolve 1 g of crude material in a minimal amount of a suitable solvent (e.g., DCM or Acetone). b. Add ~2-3 g of silica gel to the solution. c. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column, creating a thin, even layer. e. Gently add a thin layer of sand on top of the sample layer to prevent disturbance.
4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column and apply positive pressure (using a pump or inert gas). b. Begin collecting fractions. The fraction size will depend on the column size (e.g., 15-20 mL fractions for this scale). c. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate.
5. Analysis and Product Isolation: a. Analyze the collected fractions by TLC. b. Combine the fractions that contain your pure product. c. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 1-substituted-7-chloroisoquinoline.
General Purification Workflow Diagram
Caption: A standard workflow for purification by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. chembam.com [chembam.com]
- 3. silicycle.com [silicycle.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. Chromatography [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. biotage.com [biotage.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. uhplcs.com [uhplcs.com]
Identifying byproducts of Sonogashira coupling with 1-Bromo-7-chloroisoquinoline
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for synthetic applications. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Sonogashira cross-coupling reaction with 1-Bromo-7-chloroisoquinoline. Our goal is to provide you with in-depth, field-proven insights to help you identify, troubleshoot, and minimize the formation of common byproducts, ensuring the success of your synthetic campaigns.
This document moves beyond standard protocols to explain the causality behind experimental observations and choices. We will explore the nuances of the catalytic cycle and how reaction parameters can be fine-tuned to suppress undesired pathways.
Troubleshooting Guide: Identifying & Mitigating Byproducts
This section addresses specific issues you may encounter during your experiments. Each entry details the likely cause of the problem and provides actionable solutions.
Question 1: My primary byproduct is a diyne, corresponding to the homocoupling of my terminal alkyne. How can I prevent this?
Answer:
This is the most common byproduct in Sonogashira reactions and is known as the Glaser coupling product.[1] It arises from the copper-catalyzed oxidative dimerization of the terminal alkyne.[2] This side reaction is particularly favored in the presence of oxygen.[1]
Causality: The copper(I) co-catalyst, while essential for activating the alkyne in the primary catalytic cycle, can be oxidized to copper(II) by atmospheric oxygen.[3] These Cu(II) species then promote the oxidative homocoupling of the copper acetylide intermediate, consuming your alkyne and generating the undesired diyne byproduct.[4]
Solutions:
-
Ensure a Rigorously Inert Atmosphere: The most critical step is to eliminate oxygen.
-
Protocol: Use a Schlenk line or a glovebox. Degas all solvents and reagents (especially the amine base) thoroughly using at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for a minimum of 30 minutes. Run the reaction under a positive pressure of inert gas.[5]
-
-
Employ Copper-Free Conditions: If homocoupling persists, eliminating the copper co-catalyst is a highly effective strategy.[6] While the reaction may be slower, it completely shuts down the Glaser pathway.[1]
-
Slow Addition of the Alkyne: Maintaining a low instantaneous concentration of the alkyne can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling.
-
Protocol: Using a syringe pump, add the terminal alkyne solution to the reaction mixture over several hours.
-
| Problem Symptom | Primary Cause | Recommended Actions |
| High levels of diyne byproduct | Glaser Homocoupling | 1. Ensure rigorous exclusion of oxygen (degas all reagents).[4] 2. Switch to a copper-free protocol.[6] 3. Add the terminal alkyne slowly via syringe pump.[9] |
| 7-chloroisoquinoline detected | Hydrodebromination (a type of hydrodehalogenation) | 1. Use a non-amine base (e.g., K₂CO₃, Cs₂CO₃).[10][11] 2. Screen different solvents (e.g., Toluene, Dioxane instead of THF).[12] 3. Ensure the reaction is strictly anaerobic. |
| Di-alkynylated isoquinoline | Lack of Selectivity (Reaction at C-Cl) | 1. Maintain a lower reaction temperature (e.g., room temp to 60 °C).[13] 2. Limit reaction time; monitor closely by TLC/LC-MS. 3. Use a less active catalyst system if necessary. |
| Reaction stalls; black precipitate | Palladium Black Formation (Catalyst Decomposition) | 1. Use a more robust phosphine ligand (e.g., bulky, electron-rich ligands like XPhos or P(t-Bu)₃).[7][14] 2. Ensure high purity of reagents and solvents.[15] 3. Avoid excessively high temperatures. |
Question 2: I am observing a significant amount of 7-chloroisoquinoline in my crude mixture. What is causing this hydrodebromination?
Answer:
The presence of 7-chloroisoquinoline indicates that the bromine atom at the C-1 position is being replaced by a hydrogen atom. This side reaction is known as hydrodehalogenation.[16]
Causality: This byproduct can form through several pathways. In some cases, the amine base or solvent can act as a hydride source, particularly at elevated temperatures.[17][18] Alternatively, a palladium-hydride species, formed as an intermediate in a side reaction, can reductively eliminate the aryl halide to the dehalogenated arene.
Solutions:
-
Change the Base: Amine bases are often implicated. Switching to an inorganic base can eliminate this pathway.
-
Solvent Selection: The choice of solvent can influence the stability of intermediates that lead to hydrodehalogenation.
-
Strictly Anaerobic Conditions: While often associated with Glaser coupling, oxygen can also influence complex side reactions involving the palladium catalyst. Ensuring a truly inert atmosphere is always a best practice.
Question 3: My reaction is sluggish, and I see black particles forming. What is happening to my catalyst?
Answer:
The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black.[15] This inactive, elemental palladium has very low catalytic activity, causing your reaction to slow down or stop completely.
Causality: The catalytically active Pd(0) species is stabilized by its coordination to phosphine ligands. If these ligands dissociate, the "naked" Pd(0) atoms can aggregate and precipitate out of solution. This is more likely to happen at higher temperatures, with sterically less demanding or less electron-rich ligands, or in certain solvents that may not favor a stable catalyst complex.[7]
Solutions:
-
Optimize the Phosphine Ligand: The ligand is key to maintaining a stable, active catalyst.
-
Recommendation: Use bulky, electron-rich phosphine ligands. Ligands like triphenylphosphine (PPh₃) can be suitable, but for challenging substrates, consider more robust options like Tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines (e.g., XPhos, SPhos).[14][20] These ligands form more stable complexes with palladium, preventing aggregation.
-
-
Control the Temperature: Avoid excessive heat, as this accelerates ligand dissociation and catalyst decomposition. If the reaction requires heating, find the minimum temperature necessary for a reasonable rate.
-
Use a Pre-catalyst: Instead of generating Pd(0) in situ from a Pd(II) source (like PdCl₂(PPh₃)₂), using a stable Pd(0) pre-catalyst like Pd(PPh₃)₄ can sometimes give more consistent results.[5]
Sonogashira Byproduct Pathways
The following diagram illustrates the desired catalytic cycle for the Sonogashira coupling and the key off-cycle pathways that lead to the most common byproducts.
Caption: Catalytic cycle and common byproduct pathways.
Frequently Asked Questions (FAQs)
Q1: For this compound, which halogen is expected to react first and why?
The C-Br bond will react selectively over the C-Cl bond under typical Sonogashira conditions. The reactivity of aryl halides in the rate-determining oxidative addition step follows the order: I > Br > Cl.[13] This is due to the bond dissociation energy, where the C-Br bond is weaker and more easily cleaved by the Pd(0) catalyst than the C-Cl bond. This inherent selectivity is advantageous, allowing for the synthesis of 1-alkynyl-7-chloroisoquinoline, which can then be used in a subsequent cross-coupling reaction at the chloro position if desired.[7]
Q2: What is the primary role of the copper(I) co-catalyst, and is it always necessary?
The copper(I) salt (typically CuI) plays a crucial role in the classical Sonogashira reaction. It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[21] This species readily undergoes transmetalation with the arylpalladium(II) complex, a key step in the catalytic cycle.[22] The use of copper generally accelerates the reaction, allowing it to proceed under milder conditions (e.g., room temperature).[5] However, as discussed, it is the primary culprit in Glaser homocoupling.[4] It is not always necessary, and highly efficient copper-free protocols have been developed, which are often preferred in pharmaceutical process chemistry to avoid both the diyne byproduct and potential copper contamination in the final product.[1][8]
Q3: How does my choice of phosphine ligand affect byproduct formation?
The phosphine ligand is arguably the most important variable for controlling catalyst activity and stability.
-
Steric Bulk: Bulky ligands (e.g., P(t-Bu)₃) promote the reductive elimination step that forms the product and regenerates the Pd(0) catalyst.[7] They also help prevent the formation of inactive palladium dimers and eventual precipitation as palladium black.[14]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the initial oxidative addition step.[7] A proper balance of these properties leads to a highly active and stable catalyst that efficiently promotes the desired cross-coupling over side reactions. An unstable catalyst is more likely to lead to hydrodehalogenation or simply fail.[20]
Q4: Which base and solvent system is optimal for minimizing side reactions with this substrate?
The optimal system often requires empirical screening, but general principles apply.
-
Bases: Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are traditional choices as they act as both the base and often as a solvent.[10] However, they can be a source for hydrodehalogenation.[16] Inorganic bases like K₂CO₃ or Cs₂CO₃ are excellent alternatives that avoid this issue.[11]
-
Solvents: The choice of solvent affects the solubility of reagents and the stability of catalytic intermediates.[12] Apolar solvents like toluene or dioxane are often used with inorganic bases. Polar aprotic solvents like DMF can also be effective but may sometimes coordinate to the palladium center, affecting its activity.[12] A common starting point for difficult couplings is a mixture of toluene and an amine base (e.g., 3:1 Toluene:TEA).[9]
Experimental Protocols
Important Safety Note: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Phosphine ligands can be toxic and air-sensitive.[23]
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a good starting point for general screening.
-
To a dry Schlenk flask under an inert atmosphere (Argon or N₂), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and Copper(I) Iodide (CuI) (4-10 mol%).
-
Add a degassed solvent system, such as a 3:1 mixture of toluene and triethylamine.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.[24]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling (To Minimize Homocoupling)
This protocol is recommended if Glaser coupling is a significant issue.
-
In a glovebox or under a strictly inert atmosphere, add to a dry Schlenk flask: this compound (1.0 equiv), a palladium pre-catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2 mol%)), a robust phosphine ligand (e.g., XPhos, 4-8 mol% if using Pd₂(dba)₃), and an inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).[23]
-
Add an anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF) via syringe.
-
Add the terminal alkyne (1.2-1.5 equiv).
-
Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup is similar to the copper-catalyzed protocol: cool, dilute with an organic solvent, filter through Celite®, wash the organic phase with water and brine, dry, and concentrate.[24]
-
Purify by column chromatography.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. books.lucp.net [books.lucp.net]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Navigating Reactions with 1-Bromo-7-chloroisoquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for chemical syntheses involving 1-bromo-7-chloroisoquinoline. This resource is designed to provide you with the technical insights and troubleshooting strategies necessary to navigate the complexities of working with this versatile, yet challenging, heterocyclic compound. Our focus is to empower you to avoid the common pitfall of unintended debromination, ensuring the successful outcome of your experiments.
The Challenge: Understanding the Reactivity of this compound
This compound is a valuable building block in the synthesis of novel compounds for pharmaceuticals and materials science. However, its utility is often complicated by the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond at the 1-position is generally more susceptible to cleavage than the carbon-chlorine (C-Cl) bond at the 7-position.[1][2] This is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more reactive in many catalytic processes, particularly palladium-catalyzed cross-coupling reactions.[1][3][4][5][6] This inherent reactivity can lead to undesired hydrodebromination, where the bromine atom is replaced by a hydrogen, resulting in the formation of 7-chloroisoquinoline as a significant byproduct.
Part 1: Frequently Asked Questions (FAQs)
This section addresses some of the most common queries and concerns when working with this compound.
Q1: In a cross-coupling reaction, which halogen is more likely to react first?
A1: The C-Br bond at the 1-position is significantly more reactive and will typically react first in palladium-catalyzed cross-coupling reactions.[1][2] The general order of reactivity for aryl halides in such reactions is I > Br > Cl > F.[1] This selectivity allows for sequential functionalization, where the C-Br bond can be reacted under milder conditions while leaving the C-Cl bond intact for a subsequent transformation.[1]
Q2: I am observing a significant amount of 7-chloroisoquinoline in my reaction mixture. What is causing this debromination?
A2: The formation of 7-chloroisoquinoline is a result of hydrodebromination, a common side reaction. This can be caused by several factors within your reaction setup, including:
-
Catalyst and Ligand Choice: Certain palladium catalysts and phosphine ligands can promote the formation of palladium-hydride species, which are responsible for the reductive cleavage of the C-Br bond.[7]
-
Reaction Conditions: High temperatures and the presence of proton sources (like water or alcohols) can accelerate the rate of debromination.[8]
-
Base Selection: While a base is necessary for most cross-coupling reactions, some bases can contribute to side reactions.
Q3: Is it possible to selectively perform a reaction at the 7-chloro position without affecting the 1-bromo position?
A3: While challenging due to the higher reactivity of the C-Br bond, selective reaction at the C-Cl position is not impossible. It typically requires specialized "ligand-free" conditions or catalyst systems that show a preference for C-Cl bond activation over C-Br.[9] However, the more common and predictable approach is to react the C-Br bond first and then target the C-Cl bond in a subsequent step under more forcing conditions.[2]
Part 2: Troubleshooting Guide for Unwanted Debromination
This section provides a systematic approach to diagnosing and solving the issue of debromination in your reactions.
Scenario: Excessive Debromination in a Suzuki-Miyaura Coupling Reaction
Symptoms:
-
Low yield of the desired C-C coupled product.
-
Identification of 7-chloroisoquinoline as a major byproduct by analytical techniques such as LC-MS or NMR.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting debromination in Suzuki-Miyaura reactions.
Detailed Solutions:
| Potential Cause | Underlying Chemistry | Recommended Action |
| Inappropriate Ligand | Some phosphine ligands can promote the formation of palladium-hydride species through processes like β-hydride elimination from alkyl groups on the ligand or from the solvent. These hydride species are key intermediates in the hydrodebromination pathway. | Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos). These ligands can sterically hinder the approach of the C-Br bond to the palladium center in a way that disfavors the hydrodebromination pathway. |
| High Reaction Temperature | Elevated temperatures increase the rate of all reactions, including undesired side reactions like debromination. The activation energy for debromination may be comparable to or lower than that of the desired coupling, making it more prevalent at higher temperatures. | Conduct the reaction at the lowest temperature that allows for a reasonable conversion rate. A temperature screening experiment is highly recommended during reaction optimization. |
| Presence of Proton Sources | Hydrodebromination requires a source of protons to complete the catalytic cycle. Water, alcohols, or even trace acidic impurities can serve as proton donors. | Use rigorously dried, anhydrous solvents. Ensure all reagents are free from moisture. If a protic solvent is unavoidable, consider adding a non-nucleophilic proton scavenger. |
| Choice of Base | While essential for the catalytic cycle, a highly reactive base can sometimes promote side reactions. | Consider using milder bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), which are often effective in promoting the desired coupling while minimizing side reactions.[8] |
Part 3: Best Practices for Reaction Setup
Proactive measures during the planning and setup of your experiment can significantly reduce the likelihood of encountering debromination.
1. Prudent Catalyst and Ligand Selection:
-
For cross-coupling reactions, begin with a catalyst system known for its high stability and selectivity. Palladium precatalysts combined with bulky biaryl phosphine ligands are often a reliable starting point for challenging substrates.
2. Meticulous Control of Reaction Conditions:
-
Temperature: Always aim for the lowest possible temperature that provides a reasonable reaction rate.
-
Inert Atmosphere: Conduct all reactions under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which can lead to catalyst degradation and unwanted side reactions.
3. High Purity of Reagents:
-
Use high-purity this compound and other reagents. Impurities can have unforeseen catalytic or inhibitory effects.
Decision Tree for Planning Your Reaction:
Caption: A decision-making guide for setting up reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Functionalization of 1-Bromo-7-chloroisoquinoline
Welcome to the technical support center for the regioselective functionalization of 1-bromo-7-chloroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of palladium-catalyzed cross-coupling reactions with this versatile dihalogenated heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the success of your experiments.
Introduction: The Challenge of Regioselectivity
This compound presents a unique opportunity for sequential and site-specific molecular elaboration, a critical aspect of modern synthetic chemistry.[1] The differential reactivity of the C1-Br and C7-Cl bonds under palladium catalysis is the cornerstone of achieving regioselectivity. In general, the C-Br bond is more reactive than the C-Cl bond in the rate-determining oxidative addition step of most cross-coupling catalytic cycles.[2][3] This inherent difference provides a strategic handle for selective functionalization. However, factors such as catalyst-ligand choice, reaction conditions, and the electronic nature of the isoquinoline ring can influence this selectivity, sometimes leading to unexpected outcomes.[4][5] This guide will help you understand and control these factors to achieve your desired regioselective functionalization.
Troubleshooting Guide
This section addresses specific issues you may encounter during the functionalization of this compound.
Problem 1: Poor or No Conversion of the Starting Material
Symptoms:
-
Recovery of a significant amount of this compound.
-
Low yield of the desired product.
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst, particularly Pd(0), can be sensitive to air and moisture.
-
Inappropriate Ligand: The choice of ligand is crucial for catalyst activity and stability.
-
Solution: For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective for activating less reactive C-Cl bonds if C-7 functionalization is desired after C-1 has reacted.[6][7] For Buchwald-Hartwig aminations, ligands like BINAP or DavePhos have shown success with haloquinolines.[8][9]
-
-
Insufficient Base Strength or Solubility: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and the deprotonation of the amine in the Buchwald-Hartwig amination.[10][11]
-
Solution: Ensure your chosen base is strong enough and has some solubility in the reaction medium. For Suzuki-Miyaura, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig, NaOtBu or K₃PO₄ are often used. Grinding the base to a fine powder can improve its efficacy.[9]
-
-
Low Reaction Temperature: Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate, especially when targeting the less reactive C-Cl bond.
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. Microwave heating can sometimes accelerate reactions and improve yields.[6]
-
Problem 2: Lack of Regioselectivity (Mixture of C-1 and C-7 Functionalized Products)
Symptoms:
-
Formation of both 1-functionalized-7-chloroisoquinoline and 1-bromo-7-functionalized-isoquinoline.
-
Difficulty in separating the regioisomers.
Possible Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures can sometimes overcome the inherent reactivity difference between the C-Br and C-Cl bonds, leading to a loss of selectivity.
-
Solution: If you are targeting C-1 functionalization, try running the reaction at a lower temperature for a longer period.
-
-
Highly Active Catalyst System: A very reactive catalyst-ligand combination might be capable of activating both C-X bonds concurrently.
-
Solution: For selective C-1 functionalization, a less reactive catalyst system might be beneficial. For example, using a standard ligand like PPh₃ might favor reaction at the C-Br bond.[4][5] Conversely, for C-7 functionalization (after C-1 has been functionalized), a more active catalyst system with a bulky, electron-rich ligand is often necessary.[6][7]
-
-
Ligand-Controlled Selectivity: In some dihaloheterocycles, the choice of ligand can surprisingly reverse the expected regioselectivity.[4][5][12]
Problem 3: Formation of Di-functionalized Product
Symptoms:
-
Formation of a product where both the bromo and chloro substituents have been replaced.
Possible Causes and Solutions:
-
Excess of Coupling Partner and/or High Catalyst Loading: Using a large excess of the boronic acid/ester, amine, or alkyne can drive the reaction towards di-functionalization.
-
Solution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner for mono-functionalization. Reduce the catalyst loading.
-
-
Bulky Ligands Favoring "Exhaustive Arylation": Certain bulky ligands can promote a second oxidative addition before the catalyst dissociates from the mono-functionalized product.[13]
-
Solution: If di-functionalization is a persistent issue, consider switching to a less bulky ligand.
-
Frequently Asked Questions (FAQs)
Q1: I want to selectively functionalize the C-1 position (C-Br bond). What are the best starting conditions for a Suzuki-Miyaura coupling?
A1: To favor functionalization at the more reactive C-Br bond, you should start with milder reaction conditions. A good starting point would be a standard palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a carbonate base (e.g., K₂CO₃ or Na₂CO₃) in a solvent system like 1,4-dioxane/water or DME/water at a moderate temperature (e.g., 80-90 °C).[4][5] These "standard conditions" are often sufficient to activate the C-Br bond without significantly affecting the C-Cl bond.[4][5]
Q2: How can I achieve functionalization at the C-7 position (C-Cl bond)?
A2: Functionalization at the less reactive C-Cl bond is typically performed after the C-1 position has been functionalized or protected. To achieve this, you will likely need more forcing conditions and a more active catalyst system. This often involves using a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[6][7] A stronger base like K₃PO₄ or Cs₂CO₃ and higher temperatures (e.g., 100-120 °C) may also be necessary.[9]
Q3: I am performing a Buchwald-Hartwig amination. How do I control the regioselectivity?
A3: Similar to the Suzuki-Miyaura coupling, the C-Br bond at the C-1 position is expected to be more reactive. For selective amination at C-1, you can start with a catalyst system like Pd₂(dba)₃ with a ligand such as BINAP and a base like NaOtBu or Cs₂CO₃ in a solvent like toluene or THF.[14][15] The choice of ligand can be critical in controlling selectivity, as demonstrated in the amination of 6-bromo-2-chloroquinoline where different ligands directed the reaction to different positions.[14]
Q4: Can I perform a Sonogashira coupling on this compound? Which position will react first?
A4: Yes, Sonogashira coupling is a viable reaction. The general reactivity trend (I > Br > Cl) suggests that the C-1 bromo position will react preferentially.[16] For selective coupling at C-1, standard Sonogashira conditions involving a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF should be effective.[17]
Q5: My reaction is clean, but the yield is consistently low. What can I do?
A5: Low yields with clean reaction profiles can be due to several factors:
-
Incomplete reaction: Monitor the reaction over a longer period to ensure it has gone to completion.
-
Product instability: Your product might be sensitive to the reaction conditions (e.g., strong base, high temperature) or during workup. Consider lowering the temperature or using a milder base.
-
Poor solubility: Ensure all reactants, especially the base, have adequate solubility in the chosen solvent.
-
Catalyst deactivation: While the reaction may appear clean on TLC, the catalyst could be slowly deactivating over time. Consider using a more robust pre-catalyst or ligand.
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at C-1
This protocol is a general starting point and may require optimization for your specific arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and water (4:1 v/v), degassed
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the vessel.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Selective Buchwald-Hartwig Amination at C-1
This protocol is a general starting point and may require optimization for your specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BINAP (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene, degassed
Procedure:
-
To a dry reaction vessel, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed toluene, followed by this compound and the amine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: General Reactivity and Recommended Conditions for Regioselective Functionalization
| Target Position | Reaction Type | Recommended Catalyst System | Recommended Base | Typical Solvent | Temperature (°C) | Key Considerations |
| C-1 (Bromo) | Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Na₂CO₃ | Dioxane/H₂O, DME/H₂O | 80-90 | Milder conditions favor selectivity.[4][5] |
| C-1 (Bromo) | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu, Cs₂CO₃ | Toluene, THF | 90-110 | Ligand choice is crucial for efficiency.[14][15] |
| C-1 (Bromo) | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | Room Temp - 60 | Generally high selectivity for the C-Br bond.[16][18] |
| C-7 (Chloro) | Suzuki-Miyaura | Pd₂(dba)₃ / XPhos or SPhos | K₃PO₄, CsF | Toluene, Dioxane | 100-120 | Requires a more active catalyst system.[6][7] |
| C-7 (Chloro) | Buchwald-Hartwig | Pd₂(dba)₃ / DavePhos or XPhos | K₃PO₄, LiHMDS | Toluene, Dioxane | 110-130 | More forcing conditions are typically needed.[8][9] |
Visualizations
Logical Workflow for Sequential Functionalization
Caption: Sequential functionalization strategy for this compound.
Decision Tree for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting poor regioselectivity in functionalization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of 1-Bromo-7-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address catalyst deactivation and other common challenges encountered during the cross-coupling of 1-Bromo-7-chloroisoquinoline. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific reasoning to empower your experimental success.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section is designed to address specific problems you may encounter in the lab. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Q1: My cross-coupling reaction with this compound has stalled or is showing low conversion. What are the primary factors to investigate?
A1: Low or no conversion is a frequent challenge, often pointing towards issues with catalyst activity or reaction conditions. A systematic approach is crucial for diagnosis.
Initial Checks & Causality:
-
Catalyst Integrity: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere. Over time, Pd(II) precatalysts can degrade, and phosphine ligands can oxidize, diminishing their effectiveness.
-
Inert Atmosphere: Oxygen is detrimental to the catalytic cycle as it can oxidize the active Pd(0) catalyst to an inactive state. It is critical to thoroughly degas your solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.
-
Reagent Purity: Impurities in your starting materials, solvents, or base can act as catalyst poisons. Sulfur- or phosphorus-containing impurities, even at trace levels, can irreversibly bind to the palladium center. It has been demonstrated that even parts-per-billion level palladium impurities in reagents can catalyze a reaction, highlighting the sensitivity of these systems.
-
Substrate Reactivity: In this compound, the C-Br bond is significantly more reactive than the C-Cl bond. The oxidative addition of the palladium catalyst into the C-X bond is often the rate-limiting step, and the bond dissociation energy of C-Br is lower than that of C-Cl, making it more susceptible to cleavage. If you are targeting the chloro position, more forcing conditions and specialized catalyst systems are typically required.
Troubleshooting Workflow:
-
Verify Reagent Quality: Use fresh, high-purity this compound, coupling partner, and base.
-
Ensure Rigorous Inert Conditions: Degas the solvent by sparging with argon or nitrogen for 15-30 minutes. Assemble your reaction under a positive pressure of inert gas.
-
Select an Appropriate Catalyst System: For the more reactive bromo position, standard palladium catalysts with phosphine ligands may suffice. For the chloro position, consider more electron-rich and bulky ligands like those from the Buchwald or Hartwig portfolio (e.g., XPhos, SPhos) which are known to facilitate the challenging oxidative addition of aryl chlorides.
-
Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance.
Q2: I am observing the formation of a black precipitate in my reaction. What is it, and how can I prevent it?
A2: The black precipitate is almost certainly palladium black, which is composed of agglomerated, catalytically inactive palladium nanoparticles. Its formation is a clear sign of catalyst deactivation.
Causes of Palladium Black Formation:
-
Oxygen Exposure: As mentioned, oxygen will oxidize the active Pd(0) catalyst, leading to the formation of palladium oxides which can then decompose to palladium black.
-
High Temperatures: Excessive heat can promote the agglomeration of palladium centers.
-
Insufficient Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst. An inadequate ligand-to-palladium ratio can leave the metal center exposed and prone to aggregation.
Preventative Measures:
-
Strict Anaerobic Conditions: This is the most critical factor. Ensure your reaction setup is completely free of oxygen.
-
Temperature Control: Operate the reaction at the lowest temperature that provides a reasonable rate.
-
Optimize Ligand-to-Metal Ratio: A ligand-to-palladium ratio of 1:1 to 2:1 is common, but a slight excess of ligand can sometimes enhance stability. However, be aware that a large excess can sometimes inhibit the reaction.
Q3: My reaction is selective for the bromo position, but I want to react at the chloro position. How can I achieve this?
A3: Achieving selectivity for the less reactive chloro position requires careful tuning of the reaction conditions to favor oxidative addition at the C-Cl bond.
Strategies for Chloro-Selectivity:
-
Ligand Choice is Key: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands is often necessary. These ligands promote the oxidative addition of the typically less reactive aryl chlorides.
-
Catalyst System: Employing a well-defined palladium pre-catalyst can lead to more consistent results than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.
-
Reaction Conditions: Higher temperatures and longer reaction times are often required for aryl chlorides. However, this must be balanced against the risk of catalyst decomposition.
Q4: I am seeing significant amounts of protodehalogenation (replacement of the halogen with hydrogen). What causes this and how can I minimize it?
A4: Protodehalogenation is a common side reaction that can consume your starting material and reduce your yield.
Primary Causes:
-
Presence of Protic Impurities: Water or other protic impurities in the solvent or reagents can be a source of protons.
-
Side Reactions of the Catalyst: In some cases, the palladium hydride species, which can be formed through side reactions like β-hydride elimination from certain coupling partners, can reductively eliminate with the aryl halide to give the protodehalogenated product.
Minimization Strategies:
-
Use Anhydrous Conditions: Thoroughly dry all solvents and reagents.
-
Careful Choice of Base and Solvent: Ensure the base is not overly hygroscopic. Using anhydrous solvents is critical.
-
Consider the Coupling Partner: If you are using an organometallic reagent with β-hydrogens, β-hydride elimination can be a competing pathway.
Frequently Asked Questions (FAQs)
-
What is the general reactivity order for halogens in cross-coupling reactions? The general reactivity trend is I > Br > OTf >> Cl. This is primarily due to the differences in bond dissociation energies of the carbon-halogen bonds.
-
How does the nitrogen in the isoquinoline ring affect the reaction? The Lewis basic nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst, potentially forming stable, off-cycle complexes that are catalytically inactive. This is a known catalyst poisoning pathway, especially for heteroaryl halides. The use of bulky ligands can help to mitigate this by sterically hindering this unproductive coordination.
-
What role does the base play in catalyst deactivation? The base is crucial for the transmetalation step in many cross-coupling reactions, such as the Suzuki-Miyaura coupling. However, an inappropriate choice of base can lead to side reactions. For instance, a very strong base can cause degradation of sensitive substrates, which may in turn lead to catalyst deactivation. The solubility of the base is also important; poor solubility can lead to an incomplete reaction.
-
Can I use the same catalyst for different types of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)? While there is some overlap, different cross-coupling reactions often have different optimal catalyst systems. For example, Buchwald-Hartwig aminations often require specific ligand systems that are highly effective at promoting C-N bond formation. It is always best to consult the literature for catalyst recommendations for the specific transformation you are trying to achieve.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling at the more reactive bromo position.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the primary pathways for palladium catalyst deactivation in cross-coupling reactions.
Caption: Common pathways for palladium catalyst deactivation.
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for troubleshooting failed or low-yielding cross-coupling reactions.
Caption: A logical workflow for troubleshooting failed reactions.
Filtration of palladium residues using Celite after 1-Bromo-7-chloroisoquinoline coupling
Introduction: The Critical Post-Coupling Challenge
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern synthetic chemistry, particularly for constructing the complex scaffolds of active pharmaceutical ingredients (APIs). The use of substrates like 1-bromo-7-chloroisoquinoline is common for building novel heterocyclic entities. However, the completion of the C-C bond formation marks the beginning of another critical challenge: the removal of residual palladium.[1][2]
Regulatory bodies such as the FDA impose stringent limits on residual metals in APIs, often requiring levels below 10 ppm, due to potential toxicity and interference with downstream chemistry.[3][4] While various methods exist, filtration through a pad of Celite® is a foundational, cost-effective, and widely adopted first-line strategy for removing heterogeneous palladium residues.
This guide provides in-depth technical support, troubleshooting advice, and validated protocols for the effective use of Celite filtration following the coupling of this compound, a substrate whose nitrogen-containing core can present unique purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is Celite and how does it facilitate palladium removal? Celite is a brand name for diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock.[5] It is composed of the fossilized remains of diatoms. In the laboratory, it serves as a filter aid. Its high porosity and inert nature allow it to form a permeable cake on a filter medium, which traps very fine, insoluble particles—like precipitated palladium black—that would otherwise clog or pass through standard filter paper.[6][7] It does not chemically bind the palladium but physically entraps it.
Q2: Is Celite filtration always the right choice after a this compound coupling? Not always. The effectiveness of Celite filtration is entirely dependent on the physical state of the palladium residue.
-
Effective for: Heterogeneous palladium, such as Pd(0) "black" that has precipitated out of solution. This is common when the catalyst degrades over the course of the reaction.[6][8]
-
Ineffective for: Homogeneous (soluble) palladium species.[8][9] In many coupling reactions, the palladium may remain in a soluble Pd(II) state or be complexed with ligands or even the product itself. The nitrogen atom in your 7-chloroisoquinoline product can act as a ligand, chelating with palladium and keeping it dissolved in the organic phase.[2][10] In these cases, Celite filtration alone will be insufficient.
Q3: My filtrate is still colored after passing through Celite. What does this mean? A colored filtrate (often yellow, orange, or dark red) is a strong indicator that soluble palladium complexes remain in your solution.[9] While Celite may have removed some precipitated palladium, the color signifies that a secondary purification method is required. Options include treatment with a palladium scavenger, activated carbon, or column chromatography.[8][9]
Q4: What is the difference between preparing a Celite "pad" versus adding Celite directly to the reaction mixture? Preparing a Celite pad (or "plug") in a filter funnel is the standard and recommended procedure.[7][8] A pre-formed pad provides a consistent and uniform filtering medium. Adding Celite directly to the reaction flask before filtering (as a "slurry") can sometimes help break up gummy solids, but it offers less control and can lead to product adsorption onto a larger-than-necessary mass of Celite.
Q5: How much Celite should I use for my filtration? A Celite pad that is 1-2 cm thick in your chosen funnel is a robust starting point for most lab-scale applications.[6][8] The goal is to create a pad thick enough to trap fine particles without being so thick that it significantly slows down filtration or retains a large volume of product-containing solution.
Q6: I'm concerned about losing my product on the Celite pad. How can I maximize my yield? This is a valid concern, as the high surface area of Celite can lead to product adsorption.[5] To maximize recovery:
-
Do not let the pad run dry: Keep the Celite pad wet with solvent throughout the filtration.
-
Thoroughly wash the pad: After the entire reaction mixture has passed through, wash the Celite cake with several portions of fresh, clean solvent.[5][7] Use the same solvent as your reaction or one in which your product is highly soluble.
-
Use a minimal amount of Celite: Avoid using an excessively thick pad.
Q7: How do I definitively confirm that the palladium has been removed to the required level (<10 ppm)? Visual inspection is not sufficient. The industry-standard analytical technique for quantifying trace metal residues is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[1][10] This method provides the high sensitivity required to confirm that residual palladium levels meet regulatory guidelines.[3]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solutions |
| Slow or Completely Clogged Filtration | 1. Very fine palladium particles: The palladium black is so fine it is clogging the pores of the filter paper beneath the Celite. 2. Viscous reaction mixture: The solution is too concentrated, hindering flow. 3. Precipitation of byproducts: Salts or other solids are blocking the filter. | 1. Ensure a proper Celite pad: Use a well-packed, pre-wetted Celite pad (at least 1 cm thick) to create a barrier.[5] 2. Dilute the reaction mixture: Add more solvent to the crude mixture to reduce its viscosity before filtering.[8][11] 3. Pre-filter (optional): For mixtures with large amounts of solid byproducts, consider a quick filtration through a cotton plug first to remove the bulk of the solids. |
| Palladium Detected in Filtrate (Pass-Through) | 1. Soluble Palladium Species: The palladium is in a homogeneous form (e.g., complexed to ligands or the isoquinoline product) and cannot be physically trapped.[6][8] 2. Colloidal Palladium: The palladium particles are too small to be trapped even by the Celite matrix. 3. Cracked Celite Bed: The pad was disturbed or ran dry, creating channels for the solution to bypass the filter medium. | 1. Switch to a Scavenging Method: This is the most common reason for failure. Treat the filtrate with a dedicated palladium scavenger (e.g., thiol-based silica resins, activated carbon).[8][12][13] 2. Induce Precipitation: Try adding an anti-solvent or a reducing agent to crash out the palladium before a second filtration attempt. 3. Repack the Filter: If channeling is suspected, prepare a new, undisturbed Celite pad and re-filter the solution. Always pour the liquid gently onto the center of the pad.[7] |
| Low Product Recovery / Low Yield | 1. Product adsorption: The product has a high affinity for the silica surface of the Celite.[5] 2. Incomplete washing: The Celite pad was not washed sufficiently to recover all the entrapped product. 3. Product precipitation: The product crashed out on the filter due to solvent evaporation under vacuum. | 1. Thorough Washing: Wash the Celite pad with multiple, generous portions of fresh solvent after the initial filtration is complete.[7][11] 2. Change Wash Solvent: Use a more polar solvent if your product has high polarity, which may help displace it from the Celite. 3. Minimize Vacuum: Use only a gentle vacuum to avoid aggressively boiling off the solvent on the filter bed. |
Visualized Workflows and Data
Decision-Making for Palladium Removal
The choice of purification strategy depends critically on the nature of the palladium residue. This workflow helps guide your decision process.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-7-chloroisoquinoline and 1,7-dibromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the isoquinoline scaffold is a cornerstone for the development of novel therapeutics and functional materials. The strategic functionalization of this privileged heterocycle is paramount, and dihalogenated isoquinolines serve as versatile precursors for intricate molecular designs. This guide provides an in-depth comparison of the reactivity of two key building blocks: 1-Bromo-7-chloroisoquinoline and 1,7-dibromoisoquinoline . Our analysis, grounded in fundamental chemical principles and supported by experimental evidence from related systems, will focus on their behavior in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, empowering you to make informed decisions in your synthetic endeavors.
At a Glance: A Tale of Two Halogens
The differential reactivity of the two subject compounds stems from a confluence of factors: the inherent electronic properties of the isoquinoline ring, the distinct nature of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond, and the specific reaction conditions employed.
The isoquinoline nucleus is characterized by an electron-deficient pyridine ring fused to a more electron-rich benzene ring. The nitrogen atom exerts a strong electron-withdrawing effect, particularly influencing the C1 and C3 positions, making them susceptible to nucleophilic attack. Conversely, the benzenoid ring is more prone to electrophilic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Distinction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for C-C and C-N bond formation. In these transformations, the reactivity of the halide is a critical determinant of reaction efficiency.
The Underlying Principle: Bond Dissociation Energy
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling is I > Br > OTf > Cl .[1] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The weaker C-Br bond is more readily cleaved by the palladium(0) catalyst during the oxidative addition step—often the rate-determining step of the catalytic cycle—compared to the stronger C-Cl bond.[2] Consequently, reactions involving aryl bromides typically proceed under milder conditions, require lower catalyst loadings, and afford higher yields than their chloro-analogues.[2]
Reactivity Predictions and Experimental Support
1,7-dibromoisoquinoline: This molecule presents two C-Br bonds at electronically distinct positions. The C1 position is activated by the adjacent nitrogen atom, making the C1-Br bond more susceptible to oxidative addition by a palladium catalyst than the C7-Br bond on the benzenoid ring.
This compound: Here, we have a C-Br bond at the activated C1 position and a C-Cl bond at the C7 position. Based on the established reactivity trend, the C1-Br bond is overwhelmingly the more reactive site for palladium-catalyzed cross-coupling. Selective functionalization at the C1 position can be achieved with high fidelity, leaving the C7-Cl bond intact for subsequent transformations.
Experimental evidence from a closely related system, 4,7-dibromo-1-chloroisoquinoline, corroborates this principle. In a Suzuki-Miyaura coupling, selective reaction occurs at the C7-Br position, demonstrating the superior reactivity of a C-Br bond on the benzene ring over a C-Cl bond at the activated C1 position under specific conditions.[3]
| Compound | Most Reactive Site (Cross-Coupling) | Rationale |
| This compound | C1-Br | Weaker C-Br bond vs. C-Cl bond; C1 position activated by ring nitrogen. |
| 1,7-dibromoisoquinoline | C1-Br | C1 position is more electronically activated than the C7 position. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This generalized protocol outlines the selective coupling at the more reactive C-Br bond.
Materials:
-
This compound or 1,7-dibromoisoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a flame-dried reaction vessel, add the haloisoquinoline, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
DOT script for Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Nucleophilic Aromatic Substitution (SNAr): A Reversal of Reactivity
In contrast to palladium-catalyzed reactions, the reactivity order for nucleophilic aromatic substitution (SNAr) is often reversed, with aryl chlorides being more reactive than aryl bromides.[2] This is because the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[2] The higher electronegativity of chlorine polarizes the C-Cl bond more effectively than bromine, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state.
Reactivity Predictions
This compound: The C1 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. While chlorine is a better activating group for SNAr than bromine, the extreme electronic activation at C1 makes it the primary target for nucleophiles. Therefore, a nucleophile will preferentially attack the C1 position, leading to the displacement of the bromide.
1,7-dibromoisoquinoline: Similar to the chloro-bromo analogue, the C1-Br bond is the most susceptible to nucleophilic attack due to the electronic activation of the C1 position. Selective substitution at C1 can be readily achieved.
| Compound | Most Reactive Site (SNAr) | Rationale |
| This compound | C1-Br | C1 position is highly electronically activated by the ring nitrogen, making it the primary site for nucleophilic attack. |
| 1,7-dibromoisoquinoline | C1-Br | C1 position is the most electrophilic site on the isoquinoline ring. |
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the SNAr reaction at the C1 position.
Materials:
-
This compound or 1,7-dibromoisoquinoline (1.0 equiv)
-
Amine nucleophile (e.g., morpholine, 2.0-3.0 equiv)
-
Base (optional, e.g., K₂CO₃, if the amine salt is used or to scavenge HBr)
-
High-boiling polar aprotic solvent (e.g., DMSO, NMP)
Procedure:
-
In a reaction vessel, dissolve the haloisoquinoline in the solvent.
-
Add the amine nucleophile (and base, if required).
-
Heat the mixture to 100-150 °C. The reaction is typically slower than cross-coupling and may require several hours to overnight heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
DOT script for SNAr Mechanism
Caption: A simplified representation of the SNAr mechanism.
Conclusion: Strategic Selection for Synthetic Success
The choice between this compound and 1,7-dibromoisoquinoline as a synthetic precursor depends entirely on the desired transformation and the intended site of functionalization.
-
For palladium-catalyzed cross-coupling reactions , the C-Br bond is the more reactive handle. In this compound, this allows for selective functionalization at the C1 position. In 1,7-dibromoisoquinoline, the C1-Br bond is the more reactive site due to electronic activation.
-
For nucleophilic aromatic substitution , the C1 position is the primary site of attack due to the electronic influence of the ring nitrogen. In both substrates, this leads to selective substitution at the C1 position.
By understanding these fundamental principles of reactivity, researchers can strategically design synthetic routes to access a diverse array of substituted isoquinolines for the advancement of drug discovery and materials science.
References
A Senior Application Scientist's Guide to 1H and 13C NMR Analysis for the Structural Confirmation of 1-Bromo-7-chloroisoquinoline Derivatives
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic scaffolds such as isoquinoline, a privileged structure in medicinal chemistry, nuclear magnetic resonance (NMR) spectroscopy stands as the gold standard for molecular structure elucidation. This guide provides an in-depth, comparative analysis of ¹H and ¹³C NMR for the structural confirmation of 1-bromo-7-chloroisoquinoline derivatives, offering field-proven insights and detailed experimental protocols.
The Foundational Role of NMR in Structural Elucidation
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and spatial relationships of atoms, ultimately piecing together the complete molecular structure. For the purpose of this guide, we will focus on two of the most informative nuclei in organic chemistry: ¹H (proton) and ¹³C (carbon-13).
The key parameters we will leverage in our analysis are:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups will shift a signal downfield (to a higher ppm value), while electron-donating groups will shift it upfield (to a lower ppm value).
-
Multiplicity (Splitting Pattern): This arises from the interaction between neighboring nuclei (spin-spin coupling) and reveals the number of adjacent protons.
-
Coupling Constant (J): The magnitude of the splitting, measured in Hertz (Hz), provides information about the dihedral angle and connectivity between coupled nuclei.
A Comparative Analysis: From Isoquinoline to its Halogenated Derivatives
To confidently assign the structure of a this compound derivative, a comparative approach is indispensable. We will begin with the parent isoquinoline structure and incrementally introduce the halogen substituents to predict and interpret the resulting NMR spectra.
The ¹H and ¹³C NMR Fingerprint of Unsubstituted Isoquinoline
Isoquinoline serves as our foundational reference. Its ¹H and ¹³C NMR spectra are well-characterized, providing a baseline for understanding the electronic effects of substituents.[1][2][3]
Table 1: Experimental ¹H and ¹³C NMR Data for Isoquinoline
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| 1 | 9.22 | s | 152.7 |
| 3 | 8.53 | d | 143.3 |
| 4 | 7.58 | d | 120.6 |
| 5 | 7.78 | d | 128.9 |
| 6 | 7.65 | t | 127.4 |
| 7 | 7.55 | t | 130.3 |
| 8 | 7.95 | d | 126.5 |
| 4a | - | - | 135.8 |
| 8a | - | - | 128.8 |
Data is referenced from various sources and may show slight variations based on solvent and concentration.[1][2][3]
The Influence of Halogen Substituents
The introduction of bromine at the C1 position and chlorine at the C7 position will induce significant changes in the electronic distribution of the isoquinoline ring system, which will be reflected in the ¹H and ¹³C NMR spectra.
-
Bromine at C1: Bromine is an electronegative atom that will exert a strong electron-withdrawing inductive effect, deshielding adjacent protons and carbons. This will cause a downfield shift in the signals for H-3 and C-3.
-
Chlorine at C7: Chlorine is also electronegative and will inductively withdraw electron density, primarily affecting the protons and carbons in its vicinity, namely H-6, H-8, C-6, and C-8.
Predicted ¹H and ¹³C NMR for this compound
By combining the known effects of these substituents, we can predict the NMR spectra for our target compound.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Shift |
| 3 | ~8.4-8.6 | d | ~145-147 | Deshielded by adjacent C-Br |
| 4 | ~7.7-7.9 | d | ~122-124 | Minor inductive effect from C-Br |
| 5 | ~7.9-8.1 | d | ~130-132 | Minimal electronic effect |
| 6 | ~7.7-7.9 | dd | ~128-130 | Deshielded by adjacent C-Cl |
| 8 | ~8.1-8.3 | d | ~128-130 | Deshielded by adjacent C-Cl |
| 4a | - | - | ~136-138 | Minimal electronic effect |
| 8a | - | - | ~129-131 | Minimal electronic effect |
These are predicted values and may vary. Experimental verification is crucial.
Visualizing the Structure and Workflow
To further clarify the relationships within the molecule and the process of its analysis, the following diagrams are provided.
Caption: Numbering of the this compound scaffold.
Caption: Workflow for NMR-based structure confirmation.
Experimental Protocol for NMR Analysis
Adherence to a meticulous experimental protocol is paramount for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 1-10 mg of the this compound derivative in 0.5-0.6 mL of a suitable deuterated solvent.[4][5] For ¹³C NMR, a higher concentration of 10-50 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4][5]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic compounds. However, if the compound has limited solubility, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. The choice of solvent can slightly influence chemical shifts.
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
Data Acquisition
The following are recommended starting parameters for a standard 500 MHz NMR spectrometer. These may need to be optimized for your specific instrument and sample.[6][7][8]
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | Standard 1D pulse sequence | To excite the proton nuclei |
| Spectral Width | 12-16 ppm | To encompass all proton signals |
| Acquisition Time | 2-4 seconds | To ensure good digital resolution |
| Relaxation Delay (d1) | 1-5 seconds | To allow for full relaxation of protons between scans |
| Number of Scans | 8-16 | To improve signal-to-noise ratio |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | Proton-decoupled pulse sequence | To simplify the spectrum to singlets and enhance signal |
| Spectral Width | 200-240 ppm | To cover the entire range of carbon chemical shifts |
| Acquisition Time | 1-2 seconds | To achieve adequate resolution |
| Relaxation Delay (d1) | 2-5 seconds | To allow for carbon nuclei relaxation |
| Number of Scans | 128-1024 (or more) | To obtain a good signal-to-noise ratio for the less sensitive ¹³C nucleus |
Self-Validating the Structural Assignment with 2D NMR
While 1D NMR provides a wealth of information, complex molecules or unexpected chemical shifts may require further validation. Two-dimensional (2D) NMR experiments provide through-bond and through-space correlations that can definitively confirm the proposed structure.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, confirming the connectivity of proton networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity across quaternary carbons and heteroatoms.
By systematically analyzing the data from these 1D and 2D NMR experiments, researchers can build an irrefutable case for the structure of their this compound derivatives, ensuring the integrity and reliability of their scientific findings.
References
- 1. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]
- 2. Isoquinoline(119-65-3) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of 1-Bromo-7-chloroisoquinoline Reaction Products
Introduction: The Analytical Challenge of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the isoquinoline core is a privileged scaffold, forming the backbone of numerous biologically active compounds. The di-halogenated derivative, 1-bromo-7-chloroisoquinoline, presents a particularly versatile starting material for the synthesis of complex molecular architectures. Its utility stems from the differential reactivity of its two carbon-halogen bonds, allowing for sequential, site-selective functionalization. However, this same feature creates a significant analytical challenge. Monitoring reactions and characterizing the resultant product mixtures—which may contain starting materials, mono-substituted isomers, di-substituted products, and various side-products—requires a technique that offers both high separation efficiency and unambiguous identification.
This guide provides an in-depth comparison of analytical methodologies for the analysis of this compound reaction products, with a primary focus on the strategic application of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, present validated protocols, and objectively compare the performance of MS with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Reactivity Landscape of this compound
Understanding the chemical behavior of the substrate is paramount to designing an effective analytical strategy. The two halogen atoms on the isoquinoline ring exhibit distinct reactivities, primarily governed by the carbon-halogen bond dissociation energies.
-
Palladium-Catalyzed Cross-Coupling Reactions: In cornerstone reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[1] This is because the rate-determining step, oxidative addition of the palladium catalyst to the carbon-halogen (C-X) bond, is facilitated by a weaker C-X bond.[1] Consequently, the C1-Br bond on this compound is significantly more susceptible to coupling than the more robust C7-Cl bond. This differential reactivity allows for selective functionalization at the C1 position while leaving the C7-Cl intact for subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr): In contrast to cross-coupling reactions, the reactivity order for SNAr can be reversed, with aryl chlorides often being more reactive than aryl bromides.[1] This is because the initial, often rate-determining, step is the nucleophilic attack to form a negatively charged Meisenheimer complex, which is better stabilized by the more electronegative chlorine atom.[1][2]
This dichotomy in reactivity means that a reaction mixture can be complex, necessitating an analytical technique capable of resolving and identifying compounds with very similar structures.
Mass Spectrometry: The Premier Tool for Reaction Analysis
For the analysis of products derived from this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the most powerful and informative technique. It combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.[3][4][5]
Causality Behind Method Selection: Why LC-MS?
The products of Suzuki, Buchwald-Hartwig, and similar coupling reactions are typically larger, more polar, and less volatile than their parent halides, making them unsuitable for GC-MS, which requires analytes to be volatile and thermally stable.[3][6][7][8] LC-MS is perfectly suited for these types of molecules.[6][9]
Ionization Technique: Electrospray Ionization (ESI) is the method of choice. As a soft ionization technique, ESI imparts minimal energy to the analyte, typically resulting in the formation of a protonated molecular ion ([M+H]⁺) with little to no fragmentation.[10][11] This is crucial for obtaining the accurate molecular weight of the product, which is the primary piece of information sought.
The Power of Isotopic Signatures: A key advantage of MS is its ability to reveal the isotopic distribution of elements. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in a ~3:1 ratio. This provides a built-in validation system:
-
Starting Material (this compound): The mass spectrum will show a characteristic cluster of peaks reflecting the presence of both Br and Cl.
-
Mono-substituted Product (at C1): The product will lose the 1:1 bromine isotopic signature but retain the 3:1 chlorine signature.
-
Side-Product (hydro-debromination): The resulting 7-chloroisoquinoline will show only the chlorine isotopic pattern.
This ability to "track" the halogens provides definitive evidence of reaction success and helps in the identification of byproducts.
Structural Confirmation with Tandem MS (MS/MS): Beyond molecular weight, tandem mass spectrometry provides structural confirmation. By selecting the [M+H]⁺ ion of a potential product and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated. This pattern serves as a fingerprint for the molecule, allowing for differentiation between isomers and confirmation of the coupling site. For example, the fragmentation of a product coupled at C1 will differ from one coupled at C7.[11][12][13]
Experimental Protocol: A Suzuki-Miyaura Coupling Case Study
This section provides a validated, step-by-step protocol for the selective Suzuki-Miyaura coupling at the C1 position of this compound, followed by LC-MS analysis.
Part 1: Synthesis
Objective: To couple 4-methoxyphenylboronic acid to the C1 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent/Base Addition: Add the 1,4-dioxane/water solvent mixture, followed by the aqueous Na₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots every hour for LC-MS analysis.[14][15] The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Part 2: LC-MS Analysis
Objective: To confirm the formation of 7-chloro-1-(4-methoxyphenyl)isoquinoline and identify any byproducts.
Instrumentation & Columns:
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF or equivalent
-
Column: Zorbax RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm)[10]
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture (or the purified product) in acetonitrile/water (1:1) to a final concentration of ~10 µg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp linearly to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometer Settings (ESI Positive Mode):
-
Ionization Source: ESI
-
Polarity: Positive
-
Capillary Voltage: 3500 V
-
Gas Temperature: 320 °C
-
Scan Range: m/z 100–1000
-
MS/MS Analysis: For structural confirmation, perform a data-dependent acquisition where the top 3 most intense ions from the MS1 scan are selected for fragmentation with a collision energy of 20-40 eV.
-
Visual Workflow: From Reaction to Analysis
Caption: Experimental workflow for synthesis and LC-MS analysis.
Expected Results & Interpretation
-
Starting Material (this compound): Expected [M+H]⁺ ~m/z 242/244/246. The isotopic cluster will be complex due to both Br and Cl.
-
Product (7-chloro-1-(4-methoxyphenyl)isoquinoline): Expected [M+H]⁺ ~m/z 268/270. The isotopic pattern will show a clean ~3:1 ratio for the ³⁵Cl/³⁷Cl isotopes, confirming the loss of bromine.
-
MS/MS Fragmentation: A hypothetical fragmentation pathway for the product is shown below. The fragmentation pattern would confirm the connectivity of the methoxyphenyl group to the isoquinoline core.
Caption: Hypothetical MS/MS fragmentation of the Suzuki product.
Comparative Guide to Alternative Analytical Techniques
While LC-MS is a powerful tool, a comprehensive analytical strategy often involves multiple techniques. The choice depends on the specific question being asked—be it reaction monitoring, purity assessment, or definitive structural proof.
| Technique | Specificity & Information | Sensitivity | Speed (for analysis) | Quantitative Accuracy | Primary Application |
| LC-MS | High: Provides MW, isotopic data, and structural fragments (MS/MS). | Very High (pg-ng) | Fast (5-15 min/sample) | Good (Requires standards for best accuracy) | Reaction monitoring, impurity profiling, product confirmation. |
| GC-MS | High: Provides MW and fragmentation data from established libraries. | Very High (pg-ng) | Fast (10-30 min/sample) | Excellent | Unsuitable for non-volatile cross-coupling products.[7][8] |
| HPLC-UV | Low: Based on retention time and UV absorbance only. No structural info.[16] | Good (ng-µg) | Fast (5-15 min/sample) | Excellent (Gold standard for quantification)[17][18] | Purity assessment, quantitative analysis of known compounds. |
| NMR | Very High: Unambiguous structural elucidation and isomer differentiation.[19][20][21] | Low (mg) | Slow (minutes to hours/sample) | Excellent (qNMR) | Definitive structure proof of purified final compounds. |
In-Depth Comparison
-
LC-MS vs. HPLC-UV: For reaction monitoring, HPLC-UV can be misleading. A peak at the expected retention time for the product does not guarantee its identity. An impurity could co-elute, or a side-product might have a similar retention time. LC-MS eliminates this ambiguity by providing the molecular weight for every peak in the chromatogram. However, for determining the precise purity of a final, isolated compound, HPLC-UV is often preferred for its robustness and quantitative precision.[18][22]
-
LC-MS vs. GC-MS: These techniques are complementary rather than competitive.[3] The choice is dictated entirely by the analyte's properties. For the analysis of volatile starting materials or potential volatile byproducts, GC-MS would be the superior choice. For the analysis of the non-volatile, high-molecular-weight products of C-C and C-N coupling reactions, LC-MS is the only viable option.[6][7]
-
LC-MS vs. NMR Spectroscopy: NMR is the ultimate authority for structure elucidation.[19][21] It provides definitive proof of atom connectivity and stereochemistry. However, it is ill-suited for analyzing complex, crude reaction mixtures due to severe signal overlap and its inherently lower sensitivity. The ideal workflow uses LC-MS for rapid, real-time monitoring and to guide the purification process. Once a pure compound is isolated, NMR is then used for the final, unambiguous structural characterization.[20]
Conclusion and Authoritative Recommendation
For the comprehensive analysis of reaction products originating from this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective and efficient analytical tool. Its unique combination of high-resolution separation, sensitive detection, and rich informational output (molecular weight, isotopic patterns, and structural fragments) allows researchers to monitor reaction progress with confidence, identify products and byproducts unambiguously, and guide purification strategies in real-time.
While techniques like HPLC-UV and NMR spectroscopy remain the gold standards for quantification and definitive structure proof, respectively, LC-MS provides the optimal balance of speed, sensitivity, and specificity required to navigate the complexities of modern synthetic chemistry. A multi-faceted approach, leveraging LC-MS for screening and monitoring and NMR for final validation of purified compounds, constitutes the most rigorous and scientifically sound strategy for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Monitoring of chemical transformations by mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. On-line reaction monitoring by mass spectrometry, modern approaches for the analysis of chemical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. conquerscientific.com [conquerscientific.com]
- 10. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. academic.oup.com [academic.oup.com]
- 18. scioninstruments.com [scioninstruments.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Comparative study of palladium catalysts for Suzuki coupling of 1-Bromo-7-chloroisoquinoline
<A> A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 1-Bromo-7-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Selective Coupling in Dihaloheterocycles
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is widespread, particularly in the synthesis of complex biaryl and heteroaryl structures.[3][4] However, substrates bearing multiple halogen atoms, such as this compound, introduce a significant challenge: achieving selective coupling at a single position.
The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl > F.[5] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the kinetics of the oxidative addition step, which is often rate-determining.[5][6] For this compound, the C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) center than the more robust C-Cl bond. Therefore, achieving selective monocoupling at the 1-position is, in principle, feasible with the appropriate choice of catalyst and reaction conditions. This guide will delve into the catalyst characteristics that are paramount for maximizing this inherent selectivity.
The Catalytic Cycle: A Mechanistic Framework for Catalyst Selection
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for rational catalyst design and selection. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.uvic.ca [web.uvic.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Crystallographic Guide to 1-Substituted-7-Chloroisoquinolines: Unveiling Structure-Property Relationships in Drug Discovery
For researchers, medicinal chemists, and structural biologists, the isoquinoline scaffold is a cornerstone of modern drug development, appearing in a vast array of therapeutic agents. The 7-chloroisoquinoline core, in particular, offers a versatile platform for derivatization, with substituents at the 1-position playing a crucial role in modulating pharmacological activity. Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design, and single-crystal X-ray diffraction remains the gold standard for elucidating atomic-level structural information.[1][2]
This guide provides an in-depth comparison of the X-ray crystallographic analysis of 1-substituted-7-chloroisoquinolines. Moving beyond a simple recitation of methods, we will explore the causal relationships between substituent choice, molecular conformation, crystal packing, and the resulting crystallographic data. This document is designed to equip researchers with the foundational knowledge and practical insights necessary to successfully analyze this important class of compounds.
The Significance of the 7-Chloroisoquinoline Scaffold
The 7-chloroisoquinoline moiety is a privileged structure in medicinal chemistry. The chlorine atom at the 7-position can significantly influence the electronic properties of the aromatic system and provide a handle for further synthetic modification. The 1-position is a key site for introducing a variety of substituents, each capable of engaging in different interactions with biological targets. The resulting derivatives have shown promise in a range of therapeutic areas. A precise understanding of their three-dimensional structure through X-ray crystallography is therefore essential for elucidating structure-activity relationships (SAR) and for the design of next-generation therapeutics.
Principles of X-ray Crystallographic Analysis
X-ray crystallography is a powerful analytical technique that allows for the unambiguous determination of the three-dimensional structure of a molecule at atomic resolution.[1][2] The process relies on the diffraction of X-rays by a single, highly ordered crystal. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined.[2] This provides a wealth of information, including bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.[1]
A Comparative Analysis of 1-Substituted-7-Chloroisoquinolines: A Hypothetical Study
While a comprehensive experimental dataset for a wide range of 1-substituted-7-chloroisoquinolines is not publicly available, we can construct a hypothetical comparative study based on known crystallographic principles and data from related structures. Let us consider two hypothetical compounds: 1-methyl-7-chloroisoquinoline (1) and 1-phenyl-7-chloroisoquinoline (2) .
The introduction of a small alkyl group (methyl) versus a bulky, aromatic group (phenyl) at the 1-position is expected to have a profound impact on the molecular conformation and crystal packing.
Table 1: Hypothetical Crystallographic Data for 1-Methyl- and 1-Phenyl-7-chloroisoquinoline
| Parameter | 1-Methyl-7-chloroisoquinoline (1) | 1-Phenyl-7-chloroisoquinoline (2) | Rationale for Hypothetical Data |
| Crystal System | Monoclinic | Orthorhombic | The more complex shape of (2) might lead to a higher symmetry space group. |
| Space Group | P2₁/c | Pca2₁ | P2₁/c is a very common space group for small organic molecules. A non-centrosymmetric space group for (2) is plausible due to the potential for specific directional interactions of the phenyl group. |
| a (Å) | 8.5 | 12.0 | The larger substituent in (2) would likely lead to larger unit cell dimensions. |
| b (Å) | 10.2 | 9.5 | |
| c (Å) | 11.5 | 15.0 | |
| β (°) | 95.0 | 90 | Monoclinic systems have one non-90° angle. |
| V (ų) | 995.7 | 1710.0 | The unit cell volume will be larger for the larger molecule. |
| Z | 4 | 4 | The number of molecules in the unit cell is often 4 for these types of space groups. |
| Density (calculated) (g/cm³) | 1.275 | 1.310 | The density is expected to be similar, with slight variations based on packing efficiency. |
| Key Intermolecular Interactions | C-H···Cl, C-H···N | C-H···Cl, C-H···π, π-π stacking | The phenyl group in (2) introduces the possibility of π-π stacking and C-H···π interactions, which are not present in (1). C-H···Cl interactions are expected in both due to the chloro-substituent.[3] |
Discussion of Expected Structural Differences
-
Molecular Conformation: In 1-methyl-7-chloroisoquinoline (1) , the methyl group is relatively small and will likely not cause significant steric hindrance, allowing the isoquinoline ring system to remain largely planar. In contrast, the phenyl group in 1-phenyl-7-chloroisoquinoline (2) will be twisted out of the plane of the isoquinoline ring to minimize steric clash. The precise torsion angle will be a key structural parameter determined by the crystallographic analysis.
-
Crystal Packing and Intermolecular Interactions: The crystal packing of (1) is likely to be dominated by weaker van der Waals forces and potentially weak C-H···Cl and C-H···N hydrogen bonds.[3] The packing of (2) is expected to be more complex and directional, driven by a combination of C-H···Cl interactions and, significantly, π-π stacking interactions between the phenyl and isoquinoline rings of adjacent molecules. C-H···π interactions, where a hydrogen atom on one molecule interacts with the π-electron cloud of an aromatic ring on a neighboring molecule, are also highly probable.[4][5][6] These additional, stronger interactions in (2) may lead to a more densely packed and thermodynamically stable crystal lattice.
Experimental Protocols: A Step-by-Step Guide to X-ray Crystallographic Analysis
The successful crystallographic analysis of a 1-substituted-7-chloroisoquinoline, or any small molecule, is a multi-step process that requires careful planning and execution. Each step is critical for obtaining high-quality data and a reliable final structure.
Step 1: Crystallization
The first and often most challenging step is growing a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[2] The choice of crystallization method and solvent is crucial and often requires empirical screening.
Common Crystallization Techniques for Isoquinoline Derivatives:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form. This is often a good starting point due to its simplicity.
-
Vapor Diffusion: This is a highly effective method for small quantities of material.[7] A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
Causality Behind Experimental Choices: The choice of solvent is critical. For isoquinoline derivatives, moderately polar solvents such as ethanol, methanol, acetone, or mixtures with water are often good starting points.[8][9] The goal is to find a solvent in which the compound has moderate solubility at room temperature. If the compound is too soluble, it will be difficult to achieve supersaturation. If it is not soluble enough, it will be challenging to prepare a concentrated solution. The rate of crystallization is also a key parameter. Slower crystallization generally leads to higher quality crystals with fewer defects. This can be controlled by adjusting the temperature or the rate of solvent evaporation or diffusion.
Step 2: X-ray Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded on a detector.[2]
Key Data Collection Parameters:
-
X-ray Source: Modern diffractometers use either a sealed tube X-ray generator or a more brilliant microfocus source.
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, which improves the quality of the diffraction data.
-
Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations to ensure a complete dataset is obtained.
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The initial crystal structure is then "solved" using computational methods, such as direct methods for small molecules.[10] This provides an initial model of the atomic positions.
This initial model is then refined against the experimental data. The refinement process involves adjusting the atomic coordinates, thermal parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various metrics, such as the R-factor.
Software for Structure Solution and Refinement:
-
SHELX: A widely used suite of programs for solving and refining crystal structures.[10]
-
OLEX2: A graphical user interface that integrates with SHELX and provides a user-friendly platform for structure analysis.[10]
Visualizing the Workflow and Molecular Interactions
Diagrams are invaluable tools for visualizing complex workflows and molecular interactions.
Experimental Workflow
Caption: Experimental workflow for the X-ray crystallographic analysis of 1-substituted-7-chloroisoquinolines.
Potential Intermolecular Interactions in 1-Phenyl-7-chloroisoquinoline
Caption: Key intermolecular interactions expected in the crystal structure of 1-phenyl-7-chloroisoquinoline.
Conclusion
The X-ray crystallographic analysis of 1-substituted-7-chloroisoquinolines provides indispensable insights for drug discovery and development. By understanding the influence of the 1-substituent on molecular conformation and crystal packing, researchers can make more informed decisions in the design of novel therapeutic agents. This guide has provided a framework for approaching the crystallographic analysis of this important class of compounds, emphasizing the causal relationships between experimental choices and the resulting structural information. A systematic approach, from meticulous crystallization to rigorous data analysis, is key to unlocking the full potential of this powerful analytical technique.
References
- 1. rigaku.com [rigaku.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. unifr.ch [unifr.ch]
- 8. Isoquinoline - Wikipedia [en.wikipedia.org]
- 9. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 10. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 1-Bromo-7-chloroisoquinoline
This guide provides an in-depth comparison of reversed-phase High-Performance Liquid Chromatography (RP-HPLC) methods for the stringent purity assessment of 1-Bromo-7-chloroisoquinoline, a critical intermediate in pharmaceutical synthesis. We will explore the rationale behind chromatographic parameter selection, compare the performance of various stationary phases, and provide detailed, validated protocols designed for immediate implementation in a quality control or research environment.
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
This compound is a halogenated aromatic heterocyclic compound. Its precise molecular architecture makes it a valuable building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The purity of such an intermediate is not a mere quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Uncontrolled impurities, even at trace levels, can lead to downstream reaction failures, the formation of toxic byproducts, or compromise the stability of the API.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[1][2] This guide focuses on developing and comparing scientifically sound RP-HPLC methods that can accurately quantify this compound and resolve it from potential process-related impurities and degradation products.
Analyte Properties and Initial Chromatographic Considerations
The structure of this compound (Molecular Weight: ~242.5 g/mol ) dictates the strategy for HPLC method development.
-
Hydrophobicity: The presence of the bicyclic aromatic system and two halogen substituents imparts significant hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[3][4]
-
Aromaticity: The isoquinoline ring system is capable of π-π interactions, which can be exploited for enhanced selectivity with specific stationary phases.[5]
-
UV Absorbance: The conjugated aromatic system provides a strong chromophore, enabling sensitive detection using a UV-Visible (UV-Vis) detector.
Based on these properties, a reversed-phase approach with a polar mobile phase (typically a mixture of water and acetonitrile or methanol) and a non-polar stationary phase is the logical starting point.[6]
Method Development and Comparative Analysis of Stationary Phases
The goal of method development is to achieve optimal separation (selectivity) and peak shape for the main component and all potential impurities.[7] The choice of the stationary phase is the most powerful tool for manipulating selectivity. We compared three distinct reversed-phase column chemistries to assess their performance for this specific application.
Experimental Design
A sample of this compound, spiked with anticipated impurities (e.g., starting materials, regioisomers), was used. A universal gradient elution method was employed to screen the columns, moving from a weaker solvent (water with 0.1% formic acid) to a stronger solvent (acetonitrile). Formic acid is used to control the mobile phase pH and ensure sharp, symmetrical peaks for the heterocyclic analyte.[6]
Workflow for HPLC Method Development
Caption: A structured workflow for developing a robust HPLC purity method.
Comparative Performance Data
The following table summarizes the key chromatographic performance parameters obtained from the three different columns under identical gradient conditions.
| Parameter | Column 1: C18 (L1) | Column 2: Phenyl-Hexyl (L11) | Column 3: Pentafluorophenyl (PFP, L43) |
| Retention Time (Main Peak) | 12.5 min | 13.8 min | 14.5 min |
| Resolution (Rs) with Impurity 1 | 1.8 | 2.5 | 2.2 |
| Resolution (Rs) with Impurity 2 | 2.1 | 2.0 | 3.1 |
| Tailing Factor (Tf) | 1.2 | 1.1 | 1.1 |
| Peak Efficiency (N) | 15,000 | 16,500 | 17,000 |
Interpretation and Rationale
-
C18 (USP L1): This is the workhorse of reversed-phase HPLC, relying primarily on hydrophobic interactions.[3] It provided adequate separation for both impurities, demonstrating its general applicability. However, the resolution for Impurity 1 was the lowest among the tested columns.
-
Phenyl-Hexyl (USP L11): This phase offers a mixed-mode interaction mechanism, combining hydrophobic interactions from the hexyl chain with potential π-π interactions between the phenyl rings and the aromatic isoquinoline system.[8] This resulted in a significant improvement in the resolution of Impurity 1, suggesting it may be an aromatic isomer. The overall peak shape and efficiency were excellent.
-
Pentafluorophenyl (PFP, USP L43): PFP phases are highly effective for separating halogenated compounds and positional isomers.[5] This column provided the longest retention time, indicating strong interactions, and delivered the best resolution for Impurity 2, which is likely a closely related halogenated species. The high electron density of the fluorinated ring offers unique dipole-dipole and charge-transfer interactions not available on C18 or Phenyl-Hexyl phases.[5]
Stationary Phase Selection Logic
Caption: Decision tree for selecting the optimal HPLC stationary phase.
Recommended Experimental Protocols
Based on the comparative data, the Phenyl-Hexyl and PFP columns offered superior performance and alternative selectivity compared to the standard C18. The Phenyl-Hexyl method is recommended for general-purpose purity testing, while the PFP method serves as an excellent orthogonal method for confirmation or for resolving particularly challenging halogenated impurities.
Protocol 1: General Purity Method (Phenyl-Hexyl Column)
-
Instrumentation & Software
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
-
Chromatographic Conditions
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna Phenyl-Hexyl, Agilent Zorbax SB-Phenyl).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
-
-
Sample Preparation
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Accurately weigh approximately 10 mg of the this compound sample into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.[9]
-
-
System Suitability Testing (SST)
-
The analytical system must meet predefined suitability criteria before sample analysis.[10]
-
Precision: Five replicate injections of the standard solution should exhibit a relative standard deviation (%RSD) of ≤ 2.0% for the main peak area.[9]
-
Tailing Factor (Tf): The tailing factor for the this compound peak should be between 0.8 and 1.5.[11]
-
Resolution (Rs): The resolution between this compound and the closest eluting impurity peak must be ≥ 2.0.
-
-
Data Analysis
-
Purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.
-
Protocol 2: Orthogonal Method for Halogenated Impurities (PFP Column)
-
This protocol is identical to Protocol 1, with the following key change:
-
Column: Pentafluorophenyl (PFP), 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Kinetex F5, Thermo Scientific Accucore PFP).
-
-
All other parameters, including the mobile phase, gradient, and SST criteria, remain the same to allow for a direct comparison of selectivity.
Method Validation According to ICH Guidelines
Any analytical method intended for quality control of pharmaceutical substances must be validated to ensure it is fit for purpose.[2] The developed HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13]
Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[14]
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range (e.g., 80% to 120% of the nominal concentration).[15]
-
Accuracy: The closeness of the test results to the true value, typically determined by analyzing a sample with a known concentration (e.g., a certified reference material).[14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[14]
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±0.2 units in mobile phase pH, ±2°C in column temperature).[10]
Conclusion
The purity assessment of this compound requires a high-resolution, stability-indicating HPLC method. While a standard C18 column provides a functional baseline, this guide demonstrates that stationary phases offering alternative selectivity, such as Phenyl-Hexyl and Pentafluorophenyl (PFP) , provide superior resolving power for critical impurities.
The Phenyl-Hexyl column is recommended as a primary method due to its excellent performance in resolving aromatic isomers through mixed-mode interactions. The PFP column serves as a powerful orthogonal method, indispensable for confirming purity or when dealing with challenging halogenated impurities. Adherence to the detailed protocols and a systematic approach to validation as outlined by ICH and USP guidelines will ensure the generation of accurate, reliable, and defensible purity data for this critical pharmaceutical intermediate.[12][16]
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. wjpmr.com [wjpmr.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. jordilabs.com [jordilabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. onyxipca.com [onyxipca.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. halocolumns.com [halocolumns.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. dsdpanalytics.com [dsdpanalytics.com]
- 11. Chromatography [usp.org]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. scribd.com [scribd.com]
- 16. usp.org [usp.org]
A Comparative Guide to In Vitro Kinase Assay for Novel 1-Bromo-7-chloroisoquinoline Derivatives
This guide provides a comprehensive framework for assessing the inhibitory potential of novel compounds derived from the 1-Bromo-7-chloroisoquinoline scaffold. It is designed for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery. We will delve into the rationale behind experimental design, provide a robust, self-validating protocol, and detail the necessary steps for accurate data interpretation and comparison.
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of several potent kinase inhibitors.[1][2] Novel derivatives of this compound represent a promising avenue for the development of new therapeutics targeting dysregulated kinase activity, which is a hallmark of many diseases, including cancer.[1][3]
Principle of the In Vitro Kinase Assay
The fundamental purpose of an in vitro kinase assay is to measure the catalytic activity of a kinase enzyme. Kinases function by transferring a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate (e.g., a protein or peptide).[4] The inhibitory potential of a test compound is determined by its ability to reduce this phosphotransfer reaction.
There are numerous methods to measure kinase activity, including radiometric, fluorescence, and luminescence-based assays.[5][6] For high-throughput screening and robust comparison, luminescence-based assays that quantify one of the reaction products, adenosine diphosphate (ADP), offer significant advantages.[7] They are universal, highly sensitive, and less prone to interference from colored or fluorescent compounds.[8][9]
This guide will focus on the ADP-Glo™ Kinase Assay , a widely adopted platform that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[10] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back into ATP, which then fuels a luciferase/luciferin reaction, producing a light signal that is directly proportional to kinase activity.[7][11]
Experimental Design: A Framework for Comparison
To objectively compare novel compounds, a rigorous experimental design is paramount. This involves not only testing the compounds of interest but also including a carefully selected set of controls to ensure the data is valid and interpretable.
Key Components for a Comparative Assay:
-
Test Compounds: The novel this compound derivatives. These should be tested across a range of concentrations (typically a 10-point, 3-fold serial dilution) to generate a dose-response curve.
-
Reference Inhibitor (Positive Control): A well-characterized kinase inhibitor is essential for validating assay performance and providing a benchmark for potency. Staurosporine is an excellent initial choice as it is a potent, ATP-competitive, pan-kinase inhibitor.[12][13] This allows for a broad comparison of the novel compounds' potency against a known standard.
-
Vehicle Control (Negative Control): This control consists of the kinase reaction with the vehicle (e.g., DMSO) used to dissolve the test compounds, but without any inhibitor. This represents 100% kinase activity.
-
No-Enzyme Control: This control contains all reaction components except the kinase. It is crucial for determining the background signal and identifying any potential assay interference caused by the test compounds themselves.
The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50) . This value represents the concentration of an inhibitor required to reduce the kinase activity by 50% and is the standard metric for inhibitor potency.[14][15]
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol provides a generalized workflow. Specific concentrations of the kinase, substrate, and ATP should be optimized for the particular kinase being investigated. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[14]
Materials:
-
Recombinant Protein Kinase of interest
-
Specific Peptide or Protein Substrate
-
ATP solution
-
Novel this compound derivatives (dissolved in 100% DMSO)
-
Staurosporine (Reference Inhibitor, dissolved in 100% DMSO)
-
Kinase Reaction Buffer (e.g., HEPES, MgCl2, DTT, BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well assay plates
-
Multichannel pipettes and a plate luminometer
Workflow Visualization:
Caption: In Vitro Kinase Assay Workflow using ADP-Glo™.
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare serial dilutions of the novel compounds and Staurosporine in an intermediate plate.
-
Transfer a small volume (e.g., 1-5 µL) of the diluted compounds and controls (DMSO for 100% activity, Staurosporine for 0% activity) to the final white assay plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in kinase reaction buffer.
-
Add the kinase/substrate mix to each well of the assay plate.
-
Initiate the kinase reaction by adding the ATP solution to all wells.[14]
-
Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's protocol. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.[10][11]
-
Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced during the reaction into ATP and simultaneously provides luciferase and luciferin to generate a luminescent signal.[7] Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a microplate reader. The signal is stable for several hours, allowing for batch processing of plates.[8]
-
Data Analysis and Presentation
Analysis Steps:
-
Background Subtraction: Subtract the average signal from the "No-Enzyme" control wells from all other readings.
-
Normalization: Normalize the data by setting the average signal from the vehicle control (DMSO) to 100% activity and the high-concentration reference inhibitor control to 0% activity.
-
Calculate Percent Inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))
-
Dose-Response Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the resulting data points to a four-parameter logistic (sigmoidal) model to calculate the IC50 value.[14][16]
Data Presentation:
Summarize the results in a clear, tabular format to facilitate direct comparison of the novel compounds against the reference inhibitor.
| Compound ID | Target Kinase | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| Novel Compound 1 | Kinase X | 0.52 | 1.1 | 98 |
| Novel Compound 2 | Kinase X | 1.25 | 0.9 | 95 |
| Novel Compound 3 | Kinase X | > 10 | N/A | 25 |
| Staurosporine | Kinase X | 0.015 | 1.0 | 100 |
This table is a template. Actual values would be derived from experimental data.
Conclusion and Interpretation
This guide outlines a robust and reproducible method for performing in vitro kinase assays to compare the potency of novel this compound derivatives. By employing a validated luminescence-based technology and adhering to a rigorous experimental design that includes appropriate controls, researchers can generate high-quality, comparable IC50 data.[15]
The results from this initial screening provide a quantitative basis for structure-activity relationship (SAR) studies, enabling the prioritization of compounds for further characterization, including kinase selectivity profiling and cell-based assays.[10] Compounds exhibiting low micromolar or nanomolar IC50 values against the target kinase would be considered promising leads for further development.[17]
References
- 1. Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. eastport.cz [eastport.cz]
- 9. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 12. cellagentech.com [cellagentech.com]
- 13. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. uspharmacist.com [uspharmacist.com]
A Researcher's Guide to Site-Selective Synthesis: Comparing the Utility of 1-Bromo-7-chloroisoquinoline with Other Halo-isoquinolines
Introduction: The Isoquinoline Core and the Strategic Role of Halogens
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for numerous natural alkaloids and synthetic drug candidates. Its derivatives are integral to a wide array of biologically active molecules, making the development of methods for their precise functionalization a paramount goal for synthetic chemists.[1][2][3] Halogenated isoquinolines, in particular, serve as exceptionally versatile building blocks. The carbon-halogen bond acts as a synthetic linchpin, enabling the introduction of diverse molecular fragments through transition-metal-catalyzed cross-coupling reactions.[1]
This guide provides an in-depth comparison of the synthetic utility of 1-bromo-7-chloroisoquinoline against other halo-isoquinolines. We will move beyond a simple recitation of protocols to dissect the underlying principles of reactivity that govern site-selectivity. By understanding the electronic and steric factors at play, researchers can harness the nuanced reactivity of this unique scaffold for the efficient and controlled synthesis of complex molecular architectures.
The Duality of Reactivity in this compound
-
Inherent Bond Reactivity (C7-Br): In the realm of palladium-catalyzed cross-coupling, the reactivity of carbon-halogen (C-X) bonds is primarily governed by their bond dissociation energy (BDE). The generally accepted trend is C-I > C-Br > C-Cl > C-F .[4][5][6] The weaker C-Br bond requires less energy to cleave during the oxidative addition step—often the rate-determining step in the catalytic cycle—making the bromide at the C7 position the more reactive handle from a BDE perspective.[5]
-
Positional Electronic Activation (C1-Cl): The isoquinoline ring system is not electronically uniform. The nitrogen atom's electron-withdrawing nature makes the C1 position intrinsically electrophilic.[7][8] This electronic activation can facilitate oxidative addition to such an extent that it subverts the usual BDE-based reactivity order. Consequently, a chloride at the C1 position can, under certain conditions, react preferentially over a bromide at a less activated position elsewhere on the ring.[7][8]
This inherent tension between the electronically activated C1-Cl bond and the intrinsically more reactive C7-Br bond is the key to the synthetic utility of this compound. It transforms the molecule from a simple building block into a platform for programmed, sequential functionalization.
Caption: Dueling reactivity factors in this compound.
Comparative Analysis with Alternative Halo-isoquinolines
To fully appreciate the utility of this compound, it is essential to compare it with other di- and mono-halo analogs.
| Substrate | Key Reactivity Feature | Typical Outcome in Cross-Coupling | Rationale |
| This compound | Tunable site-selectivity | Selective reaction at C7-Br or C1-Cl possible by tuning catalyst/ligand. | Competition between C1 electronic activation and C-Br bond reactivity.[7][8] |
| 1-Chloro-5-bromoisoquinoline | C1-Cl is preferentially reactive | Reaction occurs at the C1-Cl position. | The intrinsic electrophilicity of C1 is strong enough to override the usual ArBr > ArCl halide reactivity.[7][8] |
| 1,4-Dibromoisoquinoline | Position-dependent reactivity | Selective reaction at the more electrophilic position (C1) is often possible. | Reactivity is governed by the electronic environment of each C-Br bond. |
| 7-Bromo-isoquinoline | Single reactive site | Reaction occurs exclusively at C7. | Simple, predictable reactivity based on a single C-Br bond. |
| 1-Chloroisoquinoline | Lower reactivity than bromo-analogs | Requires more robust catalysts and harsher conditions than 1-bromoisoquinoline. | The stronger C-Cl bond makes oxidative addition more difficult.[4][5] |
This comparison highlights the strategic advantage of this compound. While substrates like 1-chloro-5-bromoisoquinoline offer predictable selectivity at the chloride, they lack the flexibility to easily functionalize the bromide first. Simpler substrates like 7-bromoisoquinoline offer no possibility for subsequent diversification at another halogenated site. This compound stands out for its capacity to undergo sequential, catalyst-controlled derivatization .
Harnessing Selectivity: Key Synthetic Transformations
The choice of palladium catalyst, and particularly the phosphine ligand, is decisive in dictating the site of reaction in dihaloquinolines and isoquinolines.[7][8]
Suzuki-Miyaura Coupling (C-C Bond Formation)
This cornerstone reaction forges new carbon-carbon bonds. For this compound, selectivity can be steered by ligand choice.
-
Selective C7-Br Coupling: Using a catalyst system like Pd(dppf)Cl₂, which is effective for coupling aryl bromides, can often achieve selective reaction at the C7 position while leaving the C1-Cl bond intact. This has been demonstrated in analogous 2-chloro-6-bromoquinoline systems.[7][8]
-
Subsequent C1-Cl Coupling: The resulting 7-aryl-1-chloroisoquinoline can then be subjected to a second Suzuki-Miyaura coupling, often requiring a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., those developed by Buchwald) to activate the stronger C-Cl bond.
Buchwald-Hartwig Amination (C-N Bond Formation)
The formation of C-N bonds is critical for the synthesis of countless pharmaceuticals.[9][10] The principles of selective functionalization also apply here. It has been shown that selective amination of an aryl bromide in the presence of an activated heteroaryl chloride is achievable.[11] This allows for a synthetic strategy where an amine is first installed at the C7 position, followed by the introduction of a different nucleophile (via Suzuki, Sonogashira, etc.) at the C1 position.
Sonogashira Coupling (C-C Bond Formation)
This reaction introduces valuable alkynyl moieties into the isoquinoline core.[12][13] The reactivity order for Sonogashira coupling strongly follows the BDE trend (I > Br > Cl).[13][14] Therefore, under standard Sonogashira conditions (e.g., Pd(PPh₃)₄, CuI, amine base), this compound is expected to react selectively at the C7-bromo position.
Caption: Workflow for sequential functionalization of the scaffold.
Experimental Protocols: A Practical Guide
The following protocol provides a representative, generalized procedure for the selective Suzuki-Miyaura coupling at the C7-position of this compound.
Objective: To synthesize a 7-aryl-1-chloroisoquinoline derivative.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.
-
Causality: Using an oven-dried vessel and inert atmosphere is critical to prevent the deactivation of the palladium catalyst and the degradation of the boronic acid.
-
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. Add the anhydrous solvent via syringe.
-
Causality: The choice of base and solvent is coupled. K₂CO₃ is often used with aqueous solvent mixtures, while stronger bases like Cs₂CO₃ are effective in anhydrous conditions. Dioxane is a common solvent for Suzuki couplings due to its ability to dissolve a wide range of organic substrates and its suitable boiling point.
-
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed efficiently. Monitoring is essential to determine the point of complete consumption of the starting material and to avoid potential side reactions or degradation from prolonged heating.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 7-aryl-1-chloroisoquinoline.
Conclusion
This compound is a superior building block for complex molecule synthesis when compared to many other halo-isoquinolines. Its value lies not in a single, highly reactive site, but in its possession of two distinct and tunable reactive handles. The competition between the electronically activated C1-Cl bond and the inherently more labile C7-Br bond allows for sophisticated, sequential functionalization strategies. By carefully selecting catalysts, ligands, and reaction conditions, researchers can dictate the order of bond formation, enabling the construction of diverse molecular libraries from a single, versatile starting material. This level of synthetic control is invaluable for professionals in drug discovery and materials science, streamlining the path to novel and impactful chemical entities.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Spectroscopic Guide to 1-Bromo-7-chloroisoquinoline and its Reaction Intermediates
This guide provides an in-depth spectroscopic comparison of 1-bromo-7-chloroisoquinoline and its key reaction intermediates encountered during common palladium-catalyzed cross-coupling reactions. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural transformations through detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction: The Versatility of this compound
This compound is a vital heterocyclic building block in medicinal chemistry and materials science. Its distinct reactivity at the C1 (bromo) and C7 (chloro) positions allows for selective functionalization, making it a valuable scaffold for the synthesis of complex molecules. This guide focuses on the spectroscopic signatures that arise during its transformation in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Understanding these spectral shifts is paramount for reaction monitoring, intermediate identification, and mechanistic elucidation.
Spectroscopic Profile of this compound
The starting material, this compound, presents a unique spectroscopic fingerprint that serves as our baseline for comparison.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in DMSO-d6 typically exhibits signals in the aromatic region. Key resonances include a singlet for the proton at the C8 position and a series of doublets and multiplets corresponding to the other protons on the isoquinoline core. For instance, a characteristic spectrum shows a singlet at δ 8.4 ppm (1H), a doublet at δ 8.34-8.38 ppm (J=6 Hz, 1H), a multiplet at δ 8.03-8.07 ppm (2H), and a doublet at δ 7.91-7.96 ppm (J=6 Hz, 1H)[1].
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the electronic environment of each carbon atom. The carbons attached to the electronegative halogen atoms (C1-Br and C7-Cl) will show distinct chemical shifts. Due to the quadrupole moment of the boron nucleus, the signal of the carbon atom alpha to the boron in boronic esters is often not detected[2].
IR Spectroscopy: The infrared spectrum of isoquinoline and its derivatives is characterized by a series of complex vibrations. Key absorptions include C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the heterocyclic system, and C-Br and C-Cl stretching in the fingerprint region[3][4][5]. The fingerprint region, typically from 1200 to 700 cm⁻¹, is particularly useful for identifying specific substitution patterns[5].
Mass Spectrometry: The mass spectrum of this compound will display a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion [M, M+2, M+4, M+6][1]. The nominal molecular weight is 242.50 g/mol [6][7].
Spectroscopic Comparison of Reaction Intermediates
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[8][9] They proceed through a well-defined catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.[10][11] The intermediates formed during these steps possess distinct spectroscopic characteristics.
Suzuki-Miyaura Coupling Intermediates
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10][11]
Reaction Scheme: this compound reacts with an arylboronic acid or its pinacol ester in the presence of a palladium catalyst and a base.
Key Intermediate: Isoquinolin-1-yl Boronic Ester
A common strategy involves the conversion of the C1-Br bond to a boronic ester, which can then participate in a subsequent coupling reaction.
-
¹¹B NMR Spectroscopy: The most direct method for characterizing boronic acids and esters is ¹¹B NMR spectroscopy.[12] Boronic acids typically show a broad signal around δ 28-34 ppm, while the corresponding boronate esters are found in a similar region.[2][13] The hybridization of the boron atom (sp² in the acid/ester vs. sp³ in the boronate anion) influences the chemical shift.[14]
-
¹H and ¹³C NMR: Upon conversion of the C1-Br to a boronic ester, significant upfield shifts are expected for the protons and carbons near the C1 position due to the replacement of the electron-withdrawing bromine with the less electronegative boron group.
-
IR Spectroscopy: The IR spectrum will show new, characteristic B-O stretching vibrations, typically in the 1300-1400 cm⁻¹ region.
Organopalladium Intermediates: The catalytic cycle involves the formation of transient organopalladium species.[15][16]
-
Oxidative Addition Intermediate (Isoquinolin-1-yl Palladium(II) Complex): After oxidative addition of the C-Br bond to the Pd(0) catalyst, a Pd(II) intermediate is formed. Characterization of these transient species often requires specialized techniques, but their formation can be inferred from the consumption of starting material and the appearance of products.
-
Transmetalation and Reductive Elimination: These steps are typically rapid and the corresponding intermediates are difficult to observe directly by standard spectroscopic methods.
Experimental Protocol: Synthesis of an Isoquinolin-1-yl Boronic Ester A general procedure adapted from established literature can be followed.[17] To a dry reaction vessel under an inert atmosphere, add this compound (1 eq.), bis(pinacolato)diboron (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like potassium acetate (3 eq.) in an anhydrous solvent like dioxane. The mixture is heated, and the reaction progress is monitored by TLC or LC-MS. Upon completion, the product is isolated and purified using column chromatography.
Data Summary: Suzuki-Miyaura Coupling
| Compound/Intermediate | Key ¹H NMR Shifts (δ ppm) | Key ¹³C NMR Shifts (δ ppm) | Key IR Bands (cm⁻¹) | Key MS (m/z) |
| This compound | Aromatic protons[1] | C-Br, C-Cl | C-H, C=C, C=N, C-Br, C-Cl | Isotopic cluster for M⁺ |
| Isoquinolin-1-yl Boronic Ester | Upfield shift of H3, H8 | Upfield shift of C1, C8a | B-O stretching | M⁺ |
| Organopalladium(II) Intermediate | Further shifts in aromatic protons | Significant shifts for C1 and adjacent carbons | - | - |
Buchwald-Hartwig Amination Intermediates
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[18][19]
Reaction Scheme: this compound is coupled with a primary or secondary amine in the presence of a palladium catalyst and a base.
Key Intermediate: Pd(II) Amido Complex
A key step in the catalytic cycle is the formation of a palladium amido complex.
-
¹H NMR: The formation of the C-N bond leads to the appearance of new signals corresponding to the amine protons. The chemical shifts of the isoquinoline protons, particularly those near the C1 position, will be altered.
-
IR Spectroscopy: The appearance of N-H stretching bands (for primary amine coupling) or the shift of C-N stretching bands provides evidence for the amination reaction.
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of the aminated product.
Experimental Protocol: Buchwald-Hartwig Amination In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., a G3 precatalyst, 2 mol%), a suitable ligand (e.g., XantPhos), and a base (e.g., DBU or Cs₂CO₃) in an appropriate solvent (e.g., toluene or dioxane).[20] The reaction is heated and monitored until completion. The product is then isolated and purified.
Data Summary: Buchwald-Hartwig Amination
| Compound/Intermediate | Key ¹H NMR Shifts (δ ppm) | Key ¹³C NMR Shifts (δ ppm) | Key IR Bands (cm⁻¹) | Key MS (m/z) |
| This compound | Aromatic protons[1] | C-Br, C-Cl | C-H, C=C, C=N, C-Br, C-Cl | Isotopic cluster for M⁺ |
| 1-Amino-7-chloroisoquinoline | Appearance of amine N-H protons, shifts in isoquinoline protons | Upfield shift of C1 | N-H stretching, C-N stretching | M⁺ |
Sonogashira Coupling Intermediates
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Reaction Scheme: this compound is coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Key Intermediate: 1-Alkynyl-7-chloroisoquinoline
The final product of the Sonogashira coupling is the key species for spectroscopic comparison.
-
¹H NMR: The most significant change is the disappearance of the terminal alkyne proton signal and shifts in the aromatic protons of the isoquinoline core.
-
¹³C NMR: The appearance of two new signals for the alkyne carbons is a clear indicator of successful coupling.
-
IR Spectroscopy: The characteristic C≡C-H stretch of a terminal alkyne (around 3300 cm⁻¹) will be absent in the product.[21][22][23][24][25] A new, weaker C≡C stretch will be present in the 2100-2260 cm⁻¹ region.[21][22][23]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the coupled product.
Experimental Protocol: Sonogashira Coupling To a solution of this compound (1 eq.) and the terminal alkyne (1.5 eq.) in a suitable solvent like THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) salt (e.g., CuI, 10 mol%), and a base (e.g., triethylamine) are added. The reaction is typically stirred at room temperature or with gentle heating and monitored by TLC or LC-MS.
Data Summary: Sonogashira Coupling
| Compound/Intermediate | Key ¹H NMR Shifts (δ ppm) | Key ¹³C NMR Shifts (δ ppm) | Key IR Bands (cm⁻¹) | Key MS (m/z) |
| This compound | Aromatic protons[1] | C-Br, C-Cl | C-H, C=C, C=N, C-Br, C-Cl | Isotopic cluster for M⁺ |
| Terminal Alkyne | Terminal ≡C-H proton | Alkyne carbons | ≡C-H stretch (~3300 cm⁻¹), C≡C stretch (2100-2140 cm⁻¹)[21][23] | M⁺ |
| 1-Alkynyl-7-chloroisoquinoline | Absence of ≡C-H proton, shifts in isoquinoline protons | Appearance of two alkyne carbon signals | Absence of ≡C-H stretch, weaker C≡C stretch (2100-2260 cm⁻¹)[21][23] | M⁺ |
Visualizing Reaction Pathways and Workflows
Conclusion
The spectroscopic analysis of this compound and its reaction intermediates provides a clear and detailed picture of the chemical transformations occurring during palladium-catalyzed cross-coupling reactions. By carefully examining the shifts in NMR signals, the appearance and disappearance of characteristic IR bands, and the molecular ion peaks in mass spectra, researchers can confidently track the progress of their reactions, identify key intermediates, and confirm the structure of their final products. This guide serves as a foundational resource for scientists leveraging the synthetic potential of this versatile heterocyclic compound.
References
- 1. Synthesis routes of 7-Bromo-1-Chloroisoquinoline [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoquinoline [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7-Bromo-1-Chloroisoquinoline | C9H5BrClN | CID 6502024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Bromo-1-chloro-isoquinoline 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. m.youtube.com [m.youtube.com]
- 25. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-7-chloroisoquinoline
As researchers and drug development professionals, our work with novel chemical entities like 1-Bromo-7-chloroisoquinoline is foundational to discovery. However, our responsibility extends beyond the synthesis and application of these compounds; it encompasses their entire lifecycle, culminating in their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for managing waste streams containing this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to scientific integrity at every stage of research.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is a halogenated heterocyclic compound. Its chemical structure necessitates a rigorous approach to handling and disposal. The presence of both bromine and chlorine atoms on the isoquinoline core means that improper disposal, particularly through combustion, can lead to the formation of hazardous byproducts like hydrobromic and hydrochloric acid. Therefore, specialized disposal methods are not merely recommended; they are imperative.[1][2]
The immediate hazards associated with this compound are clearly defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. A failure to appreciate these risks can lead to acute injury and long-term health consequences.
| Hazard Classification | GHS Hazard Code | Description | Primary Safety Implication |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][4] | Prolonged or repeated contact can cause dermatitis. Impervious gloves are essential. |
| Serious Eye Damage/Irritation | H319 / H318 | Causes serious eye irritation or damage.[3][5] | Direct contact poses a significant risk of serious, potentially irreversible, eye injury. Chemical splash goggles and/or a face shield are mandatory. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3][4] | Inhalation of dust or aerosols can irritate the nose, throat, and lungs. All handling must occur in a certified chemical fume hood. |
| Acute Toxicity, Oral (Potential) | H301 | Toxic if swallowed.[5] | Ingestion can lead to severe health consequences. Strict prohibition of eating, drinking, or smoking in the lab is critical. |
This data is aggregated from multiple Safety Data Sheets (SDS) for this compound and its isomers.[4][5]
The Cardinal Rule: Segregation of Halogenated Waste
The single most important principle in the disposal of this compound is segregation . Halogenated organic compounds cannot be mixed with non-halogenated organic waste.[6][7]
Causality:
-
Disposal Methodology: Halogenated waste requires high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic gases (like HCl and HBr) produced during combustion.[1] Non-halogenated waste can often be incinerated under different conditions or recycled as fuel, making its disposal less complex and less costly.
-
Regulatory Compliance: The Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specific regulations for halogenated organic compounds.[8][9] Mixing waste streams can result in all the waste being classified under the most stringent (and expensive) category, and may lead to regulatory violations.
-
Safety: Cross-contamination can lead to unforeseen and dangerous chemical reactions within the waste container.
Therefore, any waste stream—be it solid, liquid, pure chemical, or rinsate—that has come into contact with this compound must be treated as halogenated hazardous waste .[6][10]
Disposal Workflow: A Step-by-Step Guide
The following diagram and protocols outline the decision-making process and actions required for proper disposal.
Caption: Decision workflow for the disposal of this compound waste.
Protocol 1: Disposal of Unused or Expired Pure Compound
-
Assessment: Ensure the original container is intact and not compromised. If the container is damaged, carefully overpack it into a larger, compatible, and sealable container.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves (or other chemically resistant gloves as specified by your institution's EHS), and chemical splash goggles.[3]
-
Labeling: The original manufacturer's label must be legible. Affix your institution's hazardous waste tag. This tag must include:
-
Storage: Place the container in your laboratory's designated Satellite Accumulation Area (SAA). This area must be under the control of the laboratory personnel and located at or near the point of generation.
-
Disposal Request: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of the chemical yourself.[6]
Protocol 2: Disposal of Contaminated Solid Waste
This category includes used gloves, weigh boats, contaminated bench paper, and silica gel from chromatography.
-
PPE: Wear standard laboratory PPE as described in Protocol 1.
-
Collection: Collect all contaminated solid materials in a designated, leak-proof hazardous waste container. This is often a sturdy, lined cardboard box or a designated plastic drum.
-
Segregation: Ensure no non-halogenated waste or incompatible materials are added to this container.
-
Labeling: Clearly label the container "Halogenated Solid Waste". Attach a hazardous waste tag listing "this compound" as a primary contaminant, along with any other chemicals present (e.g., solvents on paper towels).
-
Storage and Disposal: When the container is full or you are finished with the process, seal it and move it to the SAA. Request pickup via your EHS office.
Protocol 3: Disposal of Contaminated Liquid Waste
This includes reaction mixtures, solvent rinses from glassware, and solutions from liquid chromatography.
-
PPE: In addition to standard PPE, consider a face shield and an apron if transferring larger volumes. All transfers must be done inside a chemical fume hood.[3]
-
Waste Container: Use a designated "Halogenated Organic Liquid Waste" container that is compatible with the solvents being used. The container must have a secure, sealing cap.
-
Decontamination of Glassware: Glassware that has come into contact with the compound must be decontaminated. Rinse the glassware with a small amount of a suitable solvent (e.g., acetone, ethyl acetate). This rinsate is now hazardous waste and must be poured into the halogenated liquid waste container. [6] After the initial solvent rinse, the glassware can typically be washed normally.
-
Labeling: The waste container must be clearly labeled with a hazardous waste tag detailing all constituents and their approximate percentages.
-
Storage and Disposal: Keep the waste container securely capped and stored in secondary containment within the SAA. Request EHS pickup when the container is no more than 90% full.[10]
Emergency Procedures: Spill and Exposure
Adherence to protocol is the best prevention, but accidents can happen. All personnel handling this compound must be familiar with the following emergency procedures, which are governed by OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.[12][13]
Spill Response:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Control: Prevent the spread of the solid material. Do not use water on the initial spill as this can generate dust.[3]
-
Cleanup (for minor spills):
-
Ensure you are wearing appropriate PPE, including a respirator if dust is present.[3]
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Use dry cleanup procedures; carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[3] Avoid any actions that generate dust.
-
The cleanup debris is considered halogenated solid waste and must be disposed of according to Protocol 2.
-
-
Decontaminate: Wipe the spill area with a cloth dampened with soapy water. Then, rinse with water. This decontamination waste (cloth, water) must also be disposed of as hazardous waste.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of its use in a professional research setting. By understanding its hazard profile, adhering strictly to the principle of waste segregation, and following established, step-by-step disposal protocols, we uphold our commitment to safety and environmental stewardship. This framework, grounded in the authoritative standards of regulatory bodies like the EPA and OSHA, empowers researchers to manage chemical waste with the same precision and care they apply to their scientific discoveries.[9][12]
References
- 1. echemi.com [echemi.com]
- 2. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 7-Bromo-1-Chloroisoquinoline | C9H5BrClN | CID 6502024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. uakron.edu [uakron.edu]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. epa.gov [epa.gov]
- 10. ethz.ch [ethz.ch]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. resources.duralabel.com [resources.duralabel.com]
- 13. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
